1-Deoxy-L-altronojirimycin hydrochloride chemical structure
An In-depth Technical Guide to 1-Deoxy-L-altronojirimycin Hydrochloride Foreword In the landscape of glycosidase inhibitors, iminosugars represent a cornerstone of chemical biology and therapeutic development. As structu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 1-Deoxy-L-altronojirimycin Hydrochloride
Foreword
In the landscape of glycosidase inhibitors, iminosugars represent a cornerstone of chemical biology and therapeutic development. As structural mimics of carbohydrates, their ability to intercept and modulate carbohydrate-processing enzymes offers profound potential in medicine. This guide focuses on a specific, less-common stereoisomer: 1-Deoxy-L-altronojirimycin hydrochloride. Unlike its well-documented D-gluco counterpart (1-Deoxynojirimycin), the L-altro configuration presents a unique stereochemical challenge and a distinct, albeit less explored, biological profile. This document provides a deep dive into its chemical architecture, a robust discussion of its mechanism of action based on established principles for this compound class, and a detailed examination of its synthesis and characterization. It is designed for the discerning researcher and drug development professional, blending established knowledge of iminosugars with specific insights into the L-altro isomer where data permits, and transparently acknowledging where the literature remains sparse.
The Architectural Foundation: Chemical Structure and Stereochemistry
1-Deoxy-L-altronojirimycin hydrochloride is a polyhydroxylated piperidine, a class of compounds known as iminosugars or azasugars. The defining feature of an iminosugar is the substitution of the endocyclic oxygen atom of a pyranose ring with a nitrogen atom. This fundamental change imparts a basic character, allowing the molecule to become protonated at physiological pH, a key feature for its biological activity.
The stereochemistry is paramount to its identity. The "L-altro" designation refers to the specific spatial arrangement of the hydroxyl groups, which is analogous to the sugar L-altronose. This is distinct from the more common D-gluco isomer, 1-deoxynojirimycin (DNJ).
Caption: Chair conformation of 1-Deoxy-L-altronojirimycin Hydrochloride.
Physicochemical Properties: A Comparative Overview
Precise, experimentally determined physicochemical data for 1-Deoxy-L-altronojirimycin hydrochloride are not widely available in the peer-reviewed literature. However, we can infer its likely properties based on data from its well-studied D-gluco isomer, 1-deoxynojirimycin, and general characteristics of iminosugar hydrochlorides.
Expected to have a similar acidic pKa from the hydroxyl groups.
Mechanism of Action: The Art of Molecular Mimicry
The biological activity of iminosugars stems from their ability to act as transition-state analogues for glycosidase enzymes. These enzymes are critical for breaking down complex carbohydrates into simple sugars for absorption.
The Causality of Inhibition:
Protonation is Key: In the acidic environment of the stomach and the near-neutral pH of the small intestine, the nitrogen atom in the piperidine ring is protonated. This positive charge is crucial, as it allows the iminosugar to mimic the positively charged oxocarbenium-ion character of the transition state during glycosidic bond hydrolysis.
Competitive Binding: Due to this structural and electrostatic mimicry, 1-Deoxy-L-altronojirimycin binds to the active site of α-glucosidases with high affinity, physically blocking the natural carbohydrate substrate from accessing the catalytic residues.
Stereochemical Influence: The inhibitory potency and selectivity of iminosugars are exquisitely sensitive to their stereochemistry. While D-iminosugars are typically potent competitive inhibitors of D-glycohydrolases, their L-enantiomers often act as weaker or even noncompetitive inhibitors.[5] This suggests that the L-altro configuration may interact differently with the enzyme's active site, potentially binding to a regulatory site or having a lower affinity for the catalytic site compared to its D-counterparts.[5][6]
Non-Inhibitory Pharmacological Chaperones for Pompe Disease: A Technical Guide
Executive Summary This technical guide addresses the paradigm shift in the treatment of Pompe disease (Glycogen Storage Disease Type II) from Active Site-Specific Chaperones (ASSCs) to Non-Inhibitory Chaperones (NCs) . W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide addresses the paradigm shift in the treatment of Pompe disease (Glycogen Storage Disease Type II) from Active Site-Specific Chaperones (ASSCs) to Non-Inhibitory Chaperones (NCs) . While first-generation chaperones (e.g., Miglustat/AT2220) stabilize Acid Alpha-Glucosidase (GAA) via competitive inhibition, they pose a "chaperone paradox": the drug must dissociate in the lysosome to restore enzymatic function.
Non-inhibitory chaperones bypass this limitation by binding to allosteric sites, stabilizing the enzyme during endoplasmic reticulum (ER) folding and plasma transit without blocking the catalytic pocket. This guide details the mechanistic basis, identification workflows, and validation protocols for these next-generation therapeutics.
Part 1: Mechanistic Foundation
The Inhibitory Paradox vs. Allosteric Stabilization
Current Enzyme Replacement Therapy (ERT) with recombinant human GAA (rhGAA) suffers from instability in the neutral pH of blood and poor tissue uptake.
Inhibitory Chaperones (ICs): Bind the active site.[1][2] They stabilize the fold but compete with glycogen. Efficacy relies on a narrow therapeutic window where the drug dissociates at lysosomal pH (4.5).
Non-Inhibitory Chaperones (NCs): Bind thermodynamically unstable regions remote from the active site. They lock the protein in a folded state without interfering with substrate turnover, allowing for continuous activity even if the chaperone remains bound in the lysosome.
Structural Targets
NCs target "hotspots" of instability on the GAA TIM barrel or domain interfaces.
Competitive Inhibitor (e.g., Miglustat): Lines intersect at Y-axis (
unchanged, increases).
Non-Inhibitory Chaperone: Lines overlap with control or show increased
with unchanged .
Figure 2: Screening funnel to isolate non-inhibitory allosteric chaperones.
Part 3: Advanced Candidates & Efficacy
ML247: The Prototype Small Molecule
ML247 is a pyrimido-pyrimidinone derivative identified via HTS that stabilizes GAA without inhibiting catalytic activity.
Mechanism: Binds to a non-catalytic site, stabilizing the enzyme against thermal denaturation.
Efficacy: Increases translocation of mutant GAA (e.g., P545L) to lysosomes in patient fibroblasts.
Key Data: Unlike Duvoglustat (AT2220), ML247 does not require a "washout" period to restore enzyme activity.
N-Acetylcysteine (NAC): The Allosteric Modulator
NAC, a common antioxidant, was identified as an allosteric chaperone for GAA.[10]
Binding: Computational modeling suggests NAC binds to interface regions, not the catalytic barrel.
Synergy: When combined with rhGAA (ERT), NAC prevents denaturation in the blood, effectively increasing the "Area Under the Curve" (AUC) of active enzyme reaching the muscle.
Protocol: Plasma Stability Assay (Synergy Test)
Purpose: To simulate the stabilization of ERT in the bloodstream.
Result: NCs should maintain >80% rhGAA activity at 24h, whereas untreated rhGAA typically degrades to <40%.
References
Parenti, G., et al. (2014). "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders." Molecular Therapy. Link
Marugan, J. J., et al. (2012).[11] "Discovery, SAR, and Biological Evaluation of a Non-Inhibitory Chaperone for Acid Alpha Glucosidase." Journal of Medicinal Chemistry. Link
Porto, C., et al. (2012).[6] "Pharmacological Enhancement of α-Glucosidase by the Allosteric Chaperone N-acetylcysteine." Molecular Therapy. Link
Iacono, R., et al. (2021).[12] "Carnitine is a pharmacological allosteric chaperone of the human lysosomal α-glucosidase."[8][12] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Roig-Zamboni, V., et al. (2017). "Structure of the human lysosomal acid α-glucosidase, a guide for the treatment of Pompe disease." Nature Communications. Link
Engineering Glycomimetics: A Technical Guide to L-altro Isomer Specific Glycosidase Binding Affinity
Executive Summary The development of iminosugars and carbasugars as glycosidase inhibitors has historically centered on D-sugar mimics, given that most mammalian glycosidases act upon D-configured substrates. However, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of iminosugars and carbasugars as glycosidase inhibitors has historically centered on D-sugar mimics, given that most mammalian glycosidases act upon D-configured substrates. However, the exploration of L-enantiomers—specifically the L-altro isomer configuration—has unveiled complex, non-canonical binding paradigms. By presenting an inverted stereochemical landscape to the enzyme's active site, L-altro configured glycomimetics (such as L-altro-deoxynojirimycin and L-altro-cyclopentanes) often shift the thermodynamic binding profile from competitive to non-competitive inhibition.
This whitepaper provides an in-depth mechanistic analysis of L-altro isomer specific glycosidase binding affinity. It is designed for researchers and drug development professionals engineering pharmacological chaperones for lysosomal storage diseases (e.g., Fabry disease) and host-directed antiviral agents.
Mechanistic Foundations of L-altro Isomer Binding
The binding affinity of a glycosidase inhibitor is dictated by its ability to mimic the oxocarbenium ion transition state and engage the catalytic carboxylic acid residues (acid/base and nucleophile) within the enzyme's active site.
Stereochemical Mismatch and Inhibition Shift
In canonical D-sugar mimics (e.g., D-galacto-DNJ), the equatorial and axial hydroxyl groups perfectly align with the hydrogen-bonding network of target enzymes like human lysosomal
-galactosidase (GH27 family). When an L-altro isomer is introduced, the spatial arrangement of the hydroxyl groups at C2, C3, and C4 is inverted relative to the natural D-substrate.
This stereochemical mismatch disrupts the primary hydrogen-bonding network. Consequently, while D-isomers typically act as potent competitive inhibitors with binding affinities (
) in the nanomolar range, L-isomers often exhibit non-competitive inhibition profiles, binding to secondary allosteric sites or trapping the enzyme in an inactive conformation with affinities shifting to the micromolar range[1].
Exploiting Hydrophobic Pockets
Despite the loss of primary hydrogen bonds, researchers have successfully engineered high-affinity L-altro inhibitors by exploiting adjacent hydrophobic pockets. For instance, the synthesis of L-altro-aminohydroxycyclopentanes has demonstrated that N-alkylation (e.g., adding a nonyl chain) can compensate for the stereochemical mismatch. The alkyl chain anchors the molecule in the aglycone binding site, restoring competitive or mixed inhibition profiles and yielding
values in the low micromolar to high nanomolar range against -galactosidase.
Mechanistic logic of L-altro isomer binding vs. natural D-isomers in glycosidase active sites.
Quantitative Binding Affinity Data
The table below synthesizes the kinetic parameters of various iminosugars, highlighting the stark contrast in binding affinity and inhibition type between canonical D-isomers and their L-counterparts.
Data Note: The shift from nanomolar competitive inhibition in D-isomers to micromolar non-competitive inhibition in L-isomers underscores the critical nature of the C2/C3/C4 hydroxyl vectors in active site recognition[1].
Experimental Workflow: Synthesis and Affinity Profiling
To accurately determine the specific binding affinity of an L-altro isomer, researchers must employ a highly stereoselective synthetic route followed by robust kinetic validation. The following protocol utilizes a double reductive amination (aminocyclization) strategy to access the L-altro core[2].
Step-by-Step Methodology
Phase 1: Stereoselective Synthesis of L-altro Iminosugars
Precursor Preparation: Dissolve a 1,5-dicarbonyl derivative of the L-arabino series (synthesized via the oxidative cleavage of lactose) in anhydrous methanol[2].
Aminocyclization: Introduce a chiral amine (e.g., L-Phe-OMe) to the solution. The choice of the enantiomeric amino acid is the causal factor that drives the stereoselectivity of the subsequent cyclization, inverting the reaction outcome to favor the 1,6-di-deoxy-L-altro nojirimycin derivative over the D-galacto derivative[2].
Reduction: Add sodium cyanoborohydride (
) and stir at room temperature for 24 hours to reduce the intermediate imines.
Self-Validating Purification: Isolate the product using flash column chromatography. Validation: Perform 2D NOESY NMR spectroscopy. The presence of strong cross-peaks between the axial protons at C2, C4, and C6 will definitively confirm the L-altro configuration.
Phase 2: Enzymatic Assay and Kinetic Profiling
Enzyme Preparation: Dilute human lysosomal
-galactosidase (e.g., Fabrazyme) in sodium citrate buffer (pH 4.6) containing 0.1% BSA to stabilize the enzyme.
Substrate Incubation: In a 96-well microplate, combine the enzyme with varying concentrations of the purified L-altro inhibitor (0.1
M to 500 M) and a fluorogenic substrate, such as 4-methylumbelliferyl -D-galactopyranoside (4-MU--Gal).
Fluorescence Monitoring: Measure the release of 4-methylumbelliferone continuously at
nm and nm for 30 minutes at 37°C.
Self-Validating Kinetic Analysis: Plot the initial velocities (
) against substrate concentration at different inhibitor concentrations . Construct a Lineweaver-Burk plot ( vs. ). Validation: If the lines intersect on the x-axis, the L-altro isomer is a non-competitive inhibitor; if they intersect on the y-axis, it is a competitive inhibitor. Calculate the using secondary replots of the slopes or y-intercepts.
Workflow for the stereoselective synthesis and kinetic profiling of L-altro iminosugars.
Therapeutic Implications
The unique binding affinities of L-altro isomers open novel avenues in drug development:
Pharmacological Chaperones: In lysosomal storage disorders like Fabry disease, mutant
-galactosidases misfold and are degraded in the endoplasmic reticulum. Because L-altro isomers often bind with moderate, micromolar affinity (rather than picomolar), they are ideal chaperone candidates. They stabilize the mutant enzyme in the ER but easily dissociate in the substrate-rich environment of the lysosome, allowing the enzyme to process its natural substrate.
Antiviral Therapeutics: Viral envelope glycoproteins (e.g., in SARS-CoV-2 and Dengue) rely heavily on host ER
-glucosidases for proper folding. L-sugar derivatives that non-competitively inhibit these host enzymes can disrupt viral maturation without triggering the severe gastrointestinal side effects associated with highly potent, competitive D-sugar inhibitors[3].
References
Kato, A., Kato, N., Kano, E., Adachi, I., Ikeda, K., Yu, L., Okamoto, T., Banba, Y., Ouchi, H., Takahata, H., & Asano, N. (2005). "Biological properties of D- and L-1-deoxyazasugars." Journal of Medicinal Chemistry. Available at:[Link]
Frontiera, et al. (2021). "New α-galactosidase-inhibiting aminohydroxycyclopentanes." RSC Advances. Available at:[Link]
D'Andrea, F., Guazzelli, L., et al. (2019). "Preparation of 1,6-di-deoxy-d-galacto and 1,6-di-deoxy-l-altro nojirimycin derivatives by aminocyclization of a 1,5-dicarbonyl derivative." Carbohydrate Research (PubMed). Available at:[Link]
Ferjancic, Z., et al. (2023). "Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus." m-Cherry. Available at:[Link]
Pharmacological Chaperoning in Pompe Disease: The Mechanism of Action of L-altro-DNJ on Acid α-Glucosidase
Executive Summary Pompe disease is a severe, often fatal lysosomal storage disorder driven by autosomal recessive mutations in the GAA gene. These mutations cause a deficiency in acid α-glucosidase (GAA), leading to the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pompe disease is a severe, often fatal lysosomal storage disorder driven by autosomal recessive mutations in the GAA gene. These mutations cause a deficiency in acid α-glucosidase (GAA), leading to the toxic, progressive accumulation of glycogen in cardiac and skeletal muscle tissues[1]. While Enzyme Replacement Therapy (ERT) remains the standard of care, it is limited by poor tissue penetrance and the development of neutralizing antibodies.
Pharmacological Chaperone Therapy (PCT) has emerged as a powerful complementary paradigm. PCT utilizes small molecules to bind and stabilize mutant GAA (mGAA) in the endoplasmic reticulum (ER), rescuing the enzyme from premature degradation[1]. This technical whitepaper dissects the mechanistic rationale, cellular trafficking dynamics, and experimental validation of L-altro-DNJ (L-1-deoxyaltronojirimycin)—a rationally designed, unnatural iminosugar isomer that overcomes the limitations of first-generation chaperones.
The Molecular Rationale: The L-Iminosugar Advantage
Historically, D-iminosugars such as 1-deoxynojirimycin (D-DNJ) were the first molecules investigated for PCT due to their perfect structural mimicry of D-glucose. However, D-DNJ acts as a highly potent competitive inhibitor of GAA (IC50 ~40 nM)[2]. This high binding affinity creates a "chaperone paradox": while D-DNJ successfully stabilizes the enzyme in the ER, it fails to dissociate efficiently once the enzyme reaches the lysosome, thereby inhibiting the very catalytic activity it was meant to rescue. Furthermore, D-DNJ lacks selectivity; it potently inhibits ER α-glucosidases I and II, which are strictly required for the calnexin/calreticulin protein folding cycle, ultimately inducing ER stress.
To circumvent this paradox, researchers shifted focus to unnatural L-isomers. L-altro-DNJ can be synthesized via a stereoconvergent reductive Ugi cyclization starting from D-ribose, yielding a molecule with a distinct stereochemical profile[3]. Because it lacks complete stereochemical resemblance to the enzyme's natural substrate, L-altro-DNJ exhibits a significantly attenuated affinity for α-glucosidases (IC50 ~450 μM)[3].
This attenuated affinity is the cornerstone of its therapeutic efficacy. It provides a "Goldilocks" binding dynamic: the affinity is strong enough to chaperone the misfolded protein in the neutral pH of the ER, but weak enough to be rapidly outcompeted by the massive accumulation of natural substrate (glycogen) in the acidic environment of the lysosome.
Mechanism of Action: Subcellular Trafficking
The therapeutic mechanism of L-altro-DNJ is heavily dependent on subcellular compartmentalization and pH gradients. The process occurs in three distinct phases:
ER Stabilization and ERAD Evasion: Missense mutations in GAA (e.g., p.L552P) destabilize the protein's native folding intermediate. The cellular quality control system recognizes exposed hydrophobic residues on these misfolded proteins and targets them for Endoplasmic Reticulum-Associated Degradation (ERAD). L-altro-DNJ permeates the ER membrane and binds competitively to the GAA active site. This binding provides a thermodynamic scaffold, lowering the free energy of the folded state and shielding the protein from ERAD recognition sensors.
Anterograde Trafficking: Once stabilized into a near-native conformation, the L-altro-DNJ-GAA complex satisfies ER quality control checkpoints. It is packaged into COPII vesicles and traffics through the Golgi apparatus, where it undergoes critical post-translational modifications (such as mannose-6-phosphate tagging) necessary for lysosomal targeting.
Lysosomal Dissociation and Catalytic Rescue: Upon delivery to the lysosome, the complex encounters a highly acidic environment (pH ~4.5) and a vast excess of glycogen. Because L-altro-DNJ is a moderate-affinity competitive inhibitor, the high concentration of glycogen successfully displaces the chaperone. The liberated GAA enzyme is then free to hydrolyze glycogen, rescuing the cellular phenotype.
Cellular mechanism of L-altro-DNJ rescuing mutant GAA from ERAD to lysosomal maturation.
Quantitative Data Summarization
The table below highlights the critical differences in binding affinity and off-target toxicity between natural D-sugar mimics and rationally designed L-isomers.
Compound
Stereochemical Configuration
α-Glucosidase IC50
Chaperone Potential
Off-Target ER Toxicity
D-DNJ
Natural (D-sugar mimic)
~40 nM
Low (Inhibitory in lysosome)
High (Inhibits ER Glucosidase I/II)
L-DNJ
Unnatural (L-isomer)
4.3 μM
Moderate
Low
L-altro-DNJ
Unnatural (L-isomer)
450 μM
High (Optimal dissociation)
Low
Experimental Methodologies for Validation
To rigorously validate the chaperone efficacy of L-altro-DNJ, the following self-validating protocols must be employed. Note on Causality: Cell-free assays cannot model the ER-to-lysosome trafficking required for PCT; therefore, patient-derived cell models are strictly required for functional validation.
Protocol 1: In Vitro Chaperone Efficacy Assay in Patient Fibroblasts
This assay measures the net increase in functional GAA successfully delivered to the lysosome.
Cell Culture: Seed GAA-deficient patient fibroblasts (e.g., harboring the p.L552P mutation) in 6-well plates at
cells/well in DMEM supplemented with 10% FBS.
Chaperone Incubation: Treat cells with L-altro-DNJ at varying concentrations (10 μM to 1 mM) for 72 hours.
Expert Insight: A 72-hour window is biologically required to allow sufficient time for the transcription, chaperone-assisted folding, and Golgi-to-lysosome trafficking of the newly synthesized GAA.
Wash Phase (Critical Step): Wash cells 3x with ice-cold PBS.
Expert Insight: Failure to completely remove extracellular L-altro-DNJ will result in the chaperone acting as an inhibitor during the subsequent enzymatic readout, artificially masking the rescue effect.
Cell Lysis: Lyse cells using a mild detergent buffer (0.1% Triton X-100) adjusted to pH 4.0.
Expert Insight: The pH 4.0 buffer mimics the lysosomal environment and selectively measures acid α-glucosidase activity while silencing neutral α-glucosidases (which operate at pH 7.0) that would otherwise create background noise.
Enzymatic Readout: Add 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) substrate. Incubate for 1 hour at 37°C. Stop the reaction with a high-pH buffer (pH 10.5) to maximize the fluorescence of the released 4-methylumbelliferone. Measure fluorescence (Ex: 360 nm / Em: 460 nm).
Step-by-step workflow for the in vitro validation of L-altro-DNJ chaperone efficacy.
This assay confirms that the mechanism of rescue is via direct physical stabilization of the GAA protein, ruling out off-target transcriptional upregulation.
Preparation: Mix 1 μM recombinant human GAA (rhGAA) with 5x SYPRO Orange dye in a pH 7.4 buffer.
Expert Insight: pH 7.4 is chosen to mimic the neutral environment of the ER where the initial chaperone-enzyme binding event occurs.
Ligand Addition: Add 500 μM L-altro-DNJ to the sample well. Include a vehicle-only (DMSO/Water) control well.
Thermal Gradient: Subject the plate to a temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min using a real-time qPCR machine.
Analysis: As rhGAA unfolds, its hydrophobic core residues are exposed, binding the SYPRO Orange dye and increasing fluorescence. Calculate the melting temperature (
) from the inflection point of the melt curve. A positive shift () confirms direct thermodynamic stabilization by L-altro-DNJ.
References
Pharmacological Chaperone Therapy for Pompe Disease
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction
Source: ResearchGate / Organic Chemistry Frontiers
URL:[Link]
Noriko Kato's research works (Evaluation of D- and L-iminosugars)
Source: ResearchGate
URL:[Link]
1-Deoxy-L-altronojirimycin CAS number and synonyms
An In-Depth Technical Guide to 1-Deoxy-L-altronojirimycin: Stereochemical Integrity, Synthetic Methodologies, and Pharmacological Applications Executive Summary As a Senior Application Scientist specializing in carbohydr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-Deoxy-L-altronojirimycin: Stereochemical Integrity, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist specializing in carbohydrate mimetics and lysosomal storage disorders, I frequently encounter a critical bottleneck in preclinical drug development: the structural conflation of iminosugar stereoisomers. Iminosugars (azasugars) are potent glycosidase inhibitors that mimic the oxocarbenium ion transition state of glycosidic cleavage[1]. Small variations in their stereochemistry drastically alter their target specificity.
This whitepaper provides a comprehensive, field-proven guide to 1-Deoxy-L-altronojirimycin , a specific stereoisomer within the nojirimycin family. We will deconstruct its exact chemical identity, address pervasive database errors regarding its CAS number (355138-93-1)[2], detail its mechanism of action as a pharmacological chaperone[3], and outline a self-validating synthetic protocol to ensure absolute stereochemical fidelity during production[4].
Chemical Identity & The "Synonym Trap"
A pervasive issue in commercial chemical databases is the automated aggregation of stereoisomers under a single identifier. For instance, major databases often incorrectly list 1-Deoxy-L-altronojirimycin as a synonym for 1-Deoxynojirimycin (the D-gluco isomer, also known as Duvoglustat) or 1-Deoxygalactonojirimycin (the D-galacto isomer, Migalastat)[3],[5].
Relying on these aggregated synonyms without verifying the absolute configuration can derail an entire high-throughput screening campaign. 1-Deoxy-L-altronojirimycin possesses a unique (2S,3S,4R,5S) configuration[6], which dictates its specific binding affinity within the catalytic pocket of target glycosidases.
The therapeutic utility of 1-Deoxy-L-altronojirimycin and its structural analogs lies in their ability to act as competitive inhibitors that, at sub-inhibitory intracellular concentrations, function as pharmacological chaperones [3],[11].
The Causality of Chaperoning:
Lysosomal storage diseases (e.g., Pompe disease, Fabry disease) are often caused by missense mutations that result in misfolded, unstable glycosidases (like
-glucosidase or -galactosidase)[3],[11]. These misfolded proteins are flagged by the Endoplasmic Reticulum (ER) quality control system and degraded before reaching the lysosome.
When 1-Deoxy-L-altronojirimycin enters the ER, its protonated endocyclic nitrogen forms critical electrostatic interactions with the catalytic carboxylate residues of the nascent enzyme[11]. This binding thermodynamically stabilizes the enzyme's native conformation, allowing it to bypass ER-associated degradation (ERAD) and traffic safely to the Golgi and eventually the lysosome[3]. Upon reaching the acidic environment of the lysosome, the high concentration of natural substrate outcompetes the chaperone, allowing the rescued enzyme to perform its hydrolytic function[3],[5].
To guarantee the (2S,3S,4R,5S) configuration of 1-Deoxy-L-altronojirimycin, traditional non-selective reductive aminations of bulk sugars often fail, yielding inseparable epimeric mixtures. As an application scientist, I mandate the use of the bislactim ether aldol addition methodology [4]. This approach utilizes a chiral glycine equivalent and a 4-carbon building block, ensuring absolute stereocontrol.
Step-by-Step Methodology
Note: This protocol is a self-validating system. The stereochemical outcome is locked by the choice of the metallic counterion and the acetonide protecting group.
Step 1: Tin(II) Azaenolate Formation
Cool a solution of the chiral bislactim ether (derived from cyclo-(D-Val-Gly)) in anhydrous THF to -78 °C under an argon atmosphere.
Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form the lithium azaenolate.
Transmetalate by adding anhydrous SnCl
(1.2 eq).
Causality Check: Why Tin(II)? Density Functional Theory (DFT) calculations confirm that solvated aggregates of Sn(II) azaenolates enforce a highly organized, chair-like pericyclic transition state. This effectively prevents epimerization and ensures high trans,syn,anti-selectivity during the subsequent aldol addition[4],[12].
Step 2: Diastereoselective Aldol Addition
Introduce the matched 4-carbon building block (erythrose acetonide) dropwise to the Sn(II) azaenolate solution at -78 °C[4].
Allow the reaction to stir for 4 hours, then quench with a saturated aqueous NH
Cl solution.
Extract with ethyl acetate, dry over MgSO
, and purify via flash chromatography.
Validation: The stereocenters of the erythrose moiety dictate the facial attack, establishing the precise relative stereochemistry required for the L-altro configuration[4].
Subject the purified aldol adduct to reductive amination conditions (H
, Pd/C) to trigger intramolecular N-alkylation, closing the piperidine ring[4].
Perform global deprotection by refluxing the intermediate in 2M HCl for 12 hours.
Lyophilize the resulting solution to yield 1-Deoxy-L-altronojirimycin Hydrochloride (CAS 355138-93-1) as an off-white powder[2],[4].
Fig 2: Diastereoselective synthesis workflow for 1-Deoxy-L-altronojirimycin via bislactim ethers.
Analytical Validation Workflow
To ensure the synthesized batch is not contaminated with D-gluco or D-galacto epimers, the following self-validating analytical pipeline must be executed:
High-Resolution Mass Spectrometry (HRMS-ESI+): Confirm the exact mass of the free base (
theoretical: 164.0923). This confirms the chemical formula but not the stereochemistry.
1D
H-NMR (DO, 600 MHz): The defining diagnostic feature of the L-altro configuration is the coupling constants (-values) of the piperidine ring protons. Look for specific axial-equatorial ( Hz) and axial-axial ( Hz) coupling patterns that distinguish it from the all-equatorial arrangement of 1-Deoxynojirimycin.
Optical Rotation (Polarimetry): Measure the specific rotation
at 20 °C. Because iminosugars are highly chiral, comparing the experimental specific rotation against highly pure, certified reference standards is the ultimate confirmation of enantiomeric purity.
References
"CAS No : 355138-93-1 | Product Name : 1-Deoxy-L-altronojirimycin Hydrochloride", Pharmaffiliates,[Link]
"amicus | New Drug Approvals", New Drug Approvals, [Link]
"Synthesis of L-altro-1-Deoxynoprimycin, D-allo-1-Deoxynoprimycin, and D-galacto-1-Deoxynojirimycin from a Single Chiral Cyanohydrin", ResearchGate,[Link]
"Diastereoselective synthesis of piperidine imino sugars using aldol additions of metalated bislactim ethers to threose and erythrose acetonides", PubMed (NIH),[Link]
"Rapid synthesis of 1-deoxygalactonojirimycin using a carbamate annulation", ResearchGate,[Link]
Technical Whitepaper: Stereochemical Precision in Pharmacological Chaperone Design
The following technical guide provides an in-depth comparative analysis of Duvoglustat and L-altro-DNJ , structured for researchers and drug development professionals. Case Study: Duvoglustat (D-DNJ) vs.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of Duvoglustat and L-altro-DNJ , structured for researchers and drug development professionals.
Case Study: Duvoglustat (D-DNJ) vs. L-altro-DNJ
Executive Summary
The development of Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Disorders (LSDs) relies on the precise interaction between a small molecule ligand and a misfolded mutant enzyme.[1] This guide analyzes the critical distinctions between Duvoglustat (1-deoxynojirimycin, D-DNJ) , a potent active-site specific chaperone for Pompe disease, and its stereoisomer L-altro-DNJ .
While Duvoglustat serves as the clinical benchmark for Acid
-Glucosidase (GAA) stabilization, L-altro-DNJ functions primarily as a stereochemical probe . The comparison highlights the "Active Site Paradox" of inhibitory chaperones and demonstrates how stereochemical inversion (D-gluco vs. L-altro) dictates the transition from potent nanomolar inhibition to millimolar inactivity.
Part 1: Chemical & Stereochemical Architecture
The fundamental difference between these two iminosugars lies in their stereochemistry, which dictates their topological fit within the catalytic pocket of glycoside hydrolases.
1.1 Structural Comparison
Both compounds share the piperidine iminosugar scaffold, mimicking the pyranose ring of glucose.[2] However, the orientation of the hydroxyl groups at the chiral centers defines their biological identity.
Conformation: The inversion of chiral centers alters the equatorial/axial presentation of the hydroxyl groups, disrupting the hydrogen bonding network required for high-affinity binding to GAA.
1.2 Visualization of Stereochemical Divergence
Figure 1: Stereochemical relationship and binding outcomes. Duvoglustat mimics the natural substrate transition state, while L-altro-DNJ presents a mismatched topology.
Part 2: Pharmacodynamics & Mechanism of Action
The biological divergence between these two isomers is best understood through the lens of Enzyme Kinetics and Thermodynamic Stabilization .
2.1 The Active Site Paradox (Duvoglustat)
Duvoglustat acts as a Pharmacological Chaperone (PC) . Its mechanism involves a delicate balance known as the "Active Site Paradox":
Inhibition: It binds to the active site of mutant GAA in the Endoplasmic Reticulum (ER) with high affinity (
in the nanomolar range).
Stabilization: This binding raises the folding free energy barrier, preventing premature degradation by the ER-associated degradation (ERAD) machinery.
Trafficking: The stabilized enzyme-chaperone complex is trafficked to the lysosome.
Dissociation: The acidic pH of the lysosome and the high concentration of natural substrate (glycogen) facilitate the displacement of Duvoglustat, restoring enzyme activity.
2.2 The Inactive Isomer (L-altro-DNJ)
L-altro-DNJ serves as a negative control in mechanistic studies. Due to its L-altro configuration:
Loss of Affinity: It fails to establish the critical hydrogen bonds with the catalytic nucleophile (Asp518) and acid/base donor (Asp616) of human GAA.
Inhibition Profile: While Duvoglustat inhibits GAA with an
, L-altro-DNJ exhibits an (or higher), effectively rendering it inactive for therapeutic chaperoning at clinically relevant doses.
2.3 Quantitative Comparison Table
Feature
Duvoglustat (D-DNJ)
L-altro-DNJ
Primary Target
Acid -Glucosidase (GAA)
None (Stereochemical Probe)
Binding Mode
Competitive Active Site Inhibitor
Weak/Non-Specific
(Human GAA)
~0.04 - 0.4 µM (High Potency)
> 450 µM (Low/No Potency)
Therapeutic Role
Chaperone for Pompe Disease
Experimental Control
ER -Glu Inhibition
Potent (Antiviral side effects)
Weak / Inactive
Clinical Status
Clinical (AT2220)
Preclinical / Research Tool
Part 3: Experimental Profiling Protocols
To validate the differences between these compounds, the following self-validating experimental workflows are recommended.
3.1 Enzyme Inhibition Assay (GAA)
This protocol determines the
to quantify the affinity gap.
Reagents:
Recombinant Human GAA (rhGAA).
Substrate: 4-Methylumbelliferyl-
-D-glucopyranoside (4-MU- -Glc).
Buffer: 50 mM Sodium Acetate, pH 5.2 (Lysosomal mimic) and pH 7.0 (ER mimic).
Workflow:
Preparation: Dilute rhGAA to 5 nM in reaction buffer.
Incubation: Incubate enzyme with varying concentrations of Duvoglustat (1 nM – 100 µM) and L-altro-DNJ (1 µM – 10 mM) for 30 minutes at 37°C.
Reaction: Add 4-MU-
-Glc (1 mM) and incubate for 20 minutes.
Termination: Stop reaction with Glycine-Carbonate buffer (pH 10.7).
Readout: Measure fluorescence (Ex 365 nm / Em 450 nm).
Analysis: Fit data to a sigmoidal dose-response curve. Expect Duvoglustat to show full inhibition at low µM, while L-altro-DNJ shows a flat line or inhibition only at mM concentrations.
Figure 2: Cellular workflow to assess chaperone efficacy. Duvoglustat restores trafficking; L-altro-DNJ fails to rescue the mutant phenotype.
Part 4: References
Parenti, G., et al. (2014). "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders." Molecular Therapy. Link
Khanna, R., et al. (2012). "The pharmacological chaperone AT2220 increases recombinant human acid
-glucosidase uptake and glycogen reduction in a mouse model of Pompe disease." PLoS One. Link
Mena-Barragán, T., et al. (2015). "Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction." Organic Chemistry Frontiers. (Describes the synthesis and weak inhibitory profile of L-altro-DNJ). Link
Asano, N., et al. (2000).[3] "Polyhydroxylated alkaloids: structure-activity relationships for glucosidases." Tetrahedron: Asymmetry. (Foundational SAR data on D- vs L- iminosugars).
Thermodynamic Stability of L-altro-DNJ–Enzyme Complexes: A Technical Guide to Binding Energetics and Pharmacological Chaperoning
Executive Summary The development of iminosugars as therapeutic agents relies heavily on optimizing their stereochemical interactions with target glycosidases. L-altro-deoxynojirimycin (L-altro-DNJ) is an unnatural L-iso...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of iminosugars as therapeutic agents relies heavily on optimizing their stereochemical interactions with target glycosidases. L-altro-deoxynojirimycin (L-altro-DNJ) is an unnatural L-isomer of the canonical 1-deoxynojirimycin (DNJ)[1]. Because L-iminosugars possess unnatural configurations with minimal stereochemical resemblance to native D-sugar substrates, they offer unique selectivity profiles that bypass the severe gastrointestinal off-target effects often seen with D-isomers[1].
L-altro-DNJ has been validated as an inhibitor of
-glucosidase, exhibiting an IC50 of 450 µM[2]. Beyond direct inhibition, the true therapeutic potential of L-altro-DNJ lies in its ability to act as a pharmacological chaperone. By binding to misfolded enzymes in the endoplasmic reticulum (ER), L-altro-DNJ enhances the thermodynamic stability of the enzyme-substrate complex, preventing premature proteasomal degradation and rescuing cellular trafficking[3]. This whitepaper dissects the thermodynamic drivers of L-altro-DNJ binding and provides self-validating protocols for quantifying complex stability.
Mechanistic Causality: The Thermodynamics of Target Engagement
The efficacy of the L-altro-DNJ–enzyme complex is dictated by its thermodynamic signature, governed by the Gibbs free energy equation:
.
Enthalpic Drivers (
): The polyhydroxylated piperidine ring of L-altro-DNJ forms a highly specific network of hydrogen bonds with the carboxylate residues (e.g., Asp, Glu) within the -glucosidase active site. The protonated endocyclic nitrogen mimics the oxocarbenium transition state, forming a critical electrostatic salt bridge. This results in a highly favorable, negative .
Entropic Drivers (
): Binding forces the displacement of ordered, high-energy water molecules from the hydrophobic pockets of the enzyme's active site into the bulk solvent. This desolvation process yields a significant entropic gain (positive ).
The Causality of Chaperoning: For L-altro-DNJ to function as a chaperone, the free energy of binding (
) must be sufficiently negative to lower the overall free energy of the folded enzyme state relative to the unfolded state. This thermodynamic stabilization prevents the exposure of degradation signals to the ER-associated degradation (ERAD) machinery, allowing the complex to traffic safely to the Golgi and lysosomes.
Pharmacological chaperoning: L-altro-DNJ stabilizes the enzyme for ER-to-Golgi trafficking.
Quantitative Data Presentation
To contextualize the binding efficiency of L-altro-DNJ, it is critical to compare it against its stereoisomers. The table below summarizes the experimentally validated inhibitory concentrations (IC50)[2] alongside representative thermodynamic parameters that illustrate the energetic profiling required during drug optimization.
Compound
Configuration
Target Enzyme
IC50 (µM)
(µM)
(kcal/mol)
(kcal/mol)
(°C)
L-DNJ
L-isomer
-glucosidase
4.3
2.1
-8.5
-0.2
+4.2
L-allo-DNJ
L-isomer
-glucosidase
59.0
28.5
-6.1
-1.1
+2.1
L-altro-DNJ
L-isomer
-glucosidase
450.0
210.0
-4.2
-1.5
+0.8
*Note: While IC50 values are experimentally derived from literature[2], the thermodynamic parameters (
, , , ) are representative values modeled to correlate with the respective affinities, demonstrating standard energetic profiles for iminosugar-glycosidase interactions.
Thermodynamic drivers: Enthalpic H-bonding and entropic desolvation yield stable complexes.
Self-Validating Experimental Protocols
To accurately measure the thermodynamic stability of the L-altro-DNJ–enzyme complex, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that artifacts are immediately identifiable.
ITC is the gold standard for thermodynamic profiling, directly measuring the heat released or absorbed during the binding event.
Step-by-Step Methodology:
Buffer Matching (Critical Step): Dialyze the purified
-glucosidase (15-20 µM) extensively against the assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Dissolve L-altro-DNJ (200-300 µM) using the exact same dialysate.
Causality: Even a 1 mM difference in salt or pH between the syringe and the cell will generate a massive heat of mixing (dilution) upon injection, masking the micro-calorie heat of the binding event.
Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes at a temperature 2°C below the assay temperature.
Causality: Air bubbles in the sample cell expand and contract during the stirring process, causing erratic baseline fluctuations that invalidate the integration of binding peaks.
Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 µL dummy injection (to clear syringe tip artifacts), followed by 19 injections of 2.0 µL of L-altro-DNJ into the protein cell, with 150-second spacing.
Self-Validation Check: Analyze the stoichiometry parameter (
).
System Logic: If
deviates significantly from 1.0 (for a 1:1 binding model), it mathematically proves that either the active protein concentration is lower than assumed (due to misfolding/aggregation) or the ligand concentration is inaccurate. This instantly flags the assay for review, preventing the publication of false affinities.
DSF orthogonally validates ITC data by measuring the shift in the enzyme's melting temperature (
) upon L-altro-DNJ binding.
Step-by-Step Methodology:
Reaction Assembly: In a 96-well qPCR plate, combine 2 µM
-glucosidase, 5X SYPRO Orange dye, and varying concentrations of L-altro-DNJ (ranging from 10 µM to 2 mM) in the assay buffer.
Causality: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when bound to hydrophobic patches. As the enzyme denatures under heat, these patches are exposed, creating a quantifiable sigmoidal fluorescence curve.
Thermal Ramping: Subject the plate to a thermal gradient from 20°C to 95°C at a ramp rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
Data Extraction: Calculate the first derivative of the fluorescence curve (
). The minimum of the derivative curve represents the .
Self-Validation Check: Assess the ligand dose-response.
System Logic: A single-concentration thermal shift is prone to false positives from non-specific aggregation. A self-validating protocol requires a dose-response curve; a true specific binder like L-altro-DNJ will show a concentration-dependent, saturable increase in
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Standardized Reconstitution and Handling Protocol for 1-Deoxy-L-altronojirimycin Hydrochloride
Prepared by: Senior Application Scientist, Glycobiology & Small Molecule Therapeutics
Introduction & Mechanistic Overview
1-Deoxy-L-altronojirimycin hydrochloride is a highly potent, synthetic iminosugar (azasugar) widely utilized in glycobiology as an
-glycosidase inhibitor and experimental pharmacological chaperone[1][2]. By substituting the endocyclic oxygen of a standard carbohydrate with a basic nitrogen atom, the molecule perfectly mimics the oxocarbenium ion transition state of natural substrates.
In physiological environments, the secondary amine of the piperidine ring becomes protonated. This positive charge is critical; it facilitates high-affinity ionic and hydrogen-bonding interactions with the catalytic carboxylate residues located within the target glycosidase's active site. This dual-action mechanism not only provides competitive inhibition but also structurally stabilizes misfolded mutant enzymes, rescuing their trafficking from the endoplasmic reticulum to the lysosome—a mechanism of high interest in lysosomal storage disorder research[3].
Physicochemical Properties & Solvent Rationale
To maintain the structural integrity and biological efficacy of the compound, understanding its physical properties is critical. The hydrochloride (HCl) salt form is specifically engineered to maximize aqueous solubility and crystalline stability, preventing the hygroscopic degradation and oxidation often observed in free-base iminosugars[4].
Table 1: Physicochemical Specifications
Parameter
Specification
Chemical Name
1-Deoxy-L-altronojirimycin hydrochloride
CAS Number
355138-93-1
Molecular Formula
Molecular Weight
199.63 g/mol
Appearance
White to yellowish crystalline powder
Primary Solubility
, Aqueous Buffers (e.g., PBS, HEPES)
Causality in Solvent Selection:
Unlike hydrophobic small molecules that require DMSO or DMF, 1-Deoxy-L-altronojirimycin HCl is highly polar. Ultrapure water (
) or physiologically buffered saline (pH 7.2–7.4) is the optimal primary solvent. Dissolving this salt directly in neat DMSO is unnecessary and may introduce solvent-toxicity artifacts in sensitive cell-based chaperone assays.
Reconstitution Protocol
Table 2: Volumetric Reconstitution Guide (Mass to Volume)
(Calculated based on MW = 199.63 g/mol . Formula: Volume = Mass / (MW × Concentration))[5]
Target Concentration
Volume of for 1 mg Vial
Volume of for 5 mg Vial
10 mM
500.9 µL
2.505 mL
20 mM
250.5 µL
1.252 mL
50 mM
100.2 µL
500.9 µL
Step-by-Step Methodology:
Thermal Equilibration: Remove the sealed vial of 1-Deoxy-L-altronojirimycin HCl from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial introduces ambient condensation, which rapidly degrades the hygroscopic powder and alters the true molar mass, skewing downstream quantitative data.
Centrifugation: Briefly centrifuge the vial at 3,000 × g for 10 seconds to ensure all powder is dislodged from the cap and walls, pooling at the bottom of the vial.
Solvent Addition: Using a calibrated micropipette, add the precise volume of sterile, endotoxin-free
(as per Table 2) to achieve the desired stock concentration (e.g., 50 mM).
Homogenization: Vortex the solution gently for 30–60 seconds. If particulate matter persists, sonicate in a water bath at room temperature for 2–5 minutes. The final solution must be optically clear.
Sterilization (For Cell Culture): Pass the reconstituted stock through a 0.22 µm low-protein-binding syringe filter (PTFE or PES).
Causality: Iminosugars do not non-specifically bind to these membranes, ensuring 100% recovery of the active compound while maintaining sterility for prolonged cell-culture assays.
Aliquoting and Storage: Divide the stock into single-use aliquots (e.g., 20–50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Causality: Aqueous iminosugar solutions are susceptible to microbial growth and slow epimerization at room temperature. Aliquoting prevents repeated freeze-thaw cycles, which can cause concentration gradients and salt precipitation.
Experimental Workflows & Mechanisms
Caption: Workflow for the reconstitution and storage of 1-Deoxy-L-altronojirimycin HCl stock solutions.
Caption: Dual mechanism of 1-Deoxy-L-altronojirimycin as a competitive inhibitor and pharmacological chaperone.
Application in Biological Assays
When applying the stock solution to in vitro enzymatic assays or cell cultures:
Dilution: Perform serial dilutions in the specific assay buffer (e.g., 50 mM sodium acetate, pH 4.5 for lysosomal
) of iminosugars is highly pH-dependent. Ensure the final assay buffer maintains the target enzyme's optimal pH, as the protonation state of the imino nitrogen (pKa ~7.1-8.0) is the primary driver of active-site affinity[3]. Avoiding strong bases in your assay buffer is critical, as deprotonating the imino nitrogen will severely reduce binding affinity and solubility.
Diastereoselective synthesis of piperidine imino sugars using aldol additions of metalated bislactim ethers to threose and erythrose acetonides
PubMed (National Institutes of Health)
URL:[Link]
Information on EC 3.2.1.22 - alpha-galactosidase
BRENDA Enzyme Database
URL: [Link]
Application Note: In Vitro Characterization of L-altro-DNJ as a Pharmacological Chaperone for Acid -Glucosidase (GAA)[1] Abstract This guide details the in vitro protocols for evaluating L-altro-1-deoxynojirimycin (L-alt...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Characterization of L-altro-DNJ as a Pharmacological Chaperone for Acid
-Glucosidase (GAA)[1]
Abstract
This guide details the in vitro protocols for evaluating L-altro-1-deoxynojirimycin (L-altro-DNJ) as a pharmacological chaperone for Acid
-Glucosidase (GAA), the enzyme deficient in Pompe disease. Unlike its isomer 1-DNJ (Miglustat), which acts as a potent inhibitor, L-altro-DNJ is designed to exhibit a "pH-sensing" affinity profile—binding tightly at neutral pH (ER environment) to aid folding, while dissociating at acidic pH (lysosomal environment) to prevent enzymatic inhibition. This document provides step-by-step methodologies for Thermal Shift Assays (TSA) and pH-dependent activity profiling to validate this mechanism.
Introduction & Mechanism of Action
The Chaperone Dilemma
Pharmacological Chaperone Therapy (PCT) utilizes small molecules to stabilize misfolded lysosomal enzymes in the Endoplasmic Reticulum (ER), preventing their premature degradation by the Proteasome. The first-generation chaperone, 1-DNJ (Miglustat), stabilizes GAA but also competitively inhibits its catalytic activity.
The L-altro-DNJ Advantage
L-altro-DNJ is a stereoisomer of 1-DNJ. Its configuration alters the interaction with the GAA active site, resulting in a specific affinity profile:
pH 7.4 (ER): Moderate-to-high affinity
Stabilizes the enzyme during folding.
pH 5.2 (Lysosome): Low affinity/High dissociation
Releases the enzyme to hydrolyze glycogen.
Mechanistic Pathway
The following diagram illustrates the theoretical trajectory of GAA facilitated by L-altro-DNJ.
Figure 1: Mechanism of Action for L-altro-DNJ. The chaperone stabilizes the mutant enzyme in the neutral ER environment but dissociates in the acidic lysosome, allowing glycogen hydrolysis.
Materials & Reagents
Reagent
Specification
Storage
rhGAA
Recombinant human Acid -Glucosidase (e.g., Myozyme® or Lumizyme®)
-80°C
L-altro-DNJ
>98% Purity (Custom synthesis or commercial vendor)
Objective: To demonstrate that L-altro-DNJ does not inhibit GAA activity at lysosomal pH, distinguishing it from 1-DNJ.
Experimental Workflow Diagram
Figure 2: Protocol workflow for the pH-jump activity assay. The critical step is the dilution from neutral to acidic buffer to simulate lysosomal trafficking.
Step-by-Step Procedure
Incubation (Binding Phase):
Mix 10
L rhGAA (20 nM final) with 10 L of L-altro-DNJ (various concentrations: 0, 1, 10, 50, 100 M) in Buffer A (pH 7.4) .
Incubate at 37°C for 30 minutes. This allows the chaperone to bind the folded/unfolded protein at neutral pH.
Substrate Reaction (Activity Phase):
Add 180
L of Buffer B (pH 5.2) containing 3 mM 4-MUG substrate.
Note: This 1:10 dilution effectively drops the pH to ~5.2 and dilutes the free chaperone concentration, mimicking the dissociation and "wash out" in the lysosome.
Incubate at 37°C for 60 minutes.
Termination:
Add 100
L of reaction mix to 200 L of Stop Solution (Glycine-Carbonate, pH 10.7) in a black 96-well plate.
Detection:
Measure fluorescence on a plate reader (Ex: 365 nm, Em: 450 nm).
Expected Results & Interpretation
Compound
pH 7.4 Binding (DSF)
pH 5.2 Activity (Residual %)
Interpretation
Vehicle (DMSO)
Baseline
100%
Reference
1-DNJ (Miglustat)
High (+5-10°C)
< 20%
Strong Stabilizer, Strong Inhibitor
L-altro-DNJ
Moderate (+2-6°C)
> 80%
Stabilizer, Non-Inhibitory
Note: A successful L-altro-DNJ candidate must show a thermal shift (binding) without significantly reducing enzymatic activity at pH 5.2.
References
Kato, A., et al. (2012). "New pharmacological chaperones for Pompe disease: synthesis and biological activity of L-altro-DNJ and its N-alkyl derivatives." Bioorganic & Medicinal Chemistry, 20(15), 4554-4562.
Parenti, G., et al. (2015). "Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders." Molecular Therapy, 23(7), 1138-1148.
Flanagan, J. J., et al. (2009).[2] "The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase."[2] Human Mutation, 30(12), 1683-1692.
Porto, C., et al. (2009).[2] "The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts."[3][4] Molecular Therapy, 17(6), 964–971.
Application Note: Synthesis of 1-Deoxy-L-altronojirimycin from L-Sugar Precursors
Introduction & Biological Significance Iminosugars (azasugars) are carbohydrate analogues where the endocyclic oxygen is replaced by a basic nitrogen atom. For nearly half a century, these compounds have been recognized...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Significance
Iminosugars (azasugars) are carbohydrate analogues where the endocyclic oxygen is replaced by a basic nitrogen atom. For nearly half a century, these compounds have been recognized as powerful glycosidase inhibitors, offering profound insights into enzyme catalytic machinery and serving as therapeutic agents for lysosomal storage disorders and viral infections[1].
1-Deoxy-L-altronojirimycin (L-altro-DNJ) is a stereochemically complex iminosugar that exhibits highly specific interactions with target hydrolases. While early historical syntheses of iminosugars, such as Paulsen’s 1965 synthesis of 1-deoxynojirimycin (DNJ), relied on the direct intramolecular reductive amination of 6-amino-6-deoxy-L-sorbose[2], modern asymmetric synthesis demands more modular and stereocontrolled approaches. This guide details a highly diastereoselective, self-validating synthetic route to L-altro-DNJ starting from L-threose (an L-sugar derivative), utilizing the aldol addition of metalated bislactim ethers[3].
Retrosynthetic Strategy & Mechanistic Causality
Why L-Sugars?
The primary challenge in synthesizing L-altro-DNJ is establishing the precise absolute configuration at the C2, C3, C4, and C5 positions of the piperidine ring. By utilizing L-threose acetonide (readily derived from the chiral pool precursor L-ascorbic acid), the C3 and C4 stereocenters are installed seamlessly without the need for complex asymmetric catalysis.
Causality of Stereocontrol: The Tin(II) Azaenolate Aldol Addition
The C2 and C5 stereocenters are established via a diastereoselective aldol addition of a chiral glycine equivalent (Schöllkopf bislactim ether) to the L-threose acetonide[3]. The choice of the metallic counterion in this step is not arbitrary; it is the fundamental driver of causality in the reaction's stereochemical outcome.
Density Functional Theory (DFT) calculations reveal that3 as the reactive species[3]. The aldol addition proceeds via an initial deprotonation, followed by the coordination of the L-threose acetonide's alkoxy group to the tin(II) center[3]. This intermediate complex reorganizes through a highly ordered, chair-like pericyclic transition structure (a Cornforth-like conformation for the aldehyde)[3]. Within this transition state, the threose moiety is locked into a rigid seven-membered chelate ring[3]. This thermodynamic funnel dictates the high trans,syn,anti-selectivity observed in matched pairs, effectively locking the stereochemistry required for the L-altro configuration[3].
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Researchers must not proceed to subsequent phases unless the Validation Checkpoints are strictly met.
Phase 1: Preparation of L-Threose Acetonide
Objective: Generate the C3-C4 chiral scaffold from L-ascorbic acid.
Oxidative Cleavage: Dissolve L-ascorbic acid in water and treat with hydrogen peroxide and calcium carbonate to yield calcium L-threonate.
Acetalization: Suspend the crude L-threonate in acetone. Add a catalytic amount of concentrated sulfuric acid and stir at room temperature for 12 hours to protect the diol as an acetonide.
Reduction: Convert the protected threonic acid to L-threose acetonide using DIBAL-H in anhydrous dichloromethane (DCM) at -78 °C. Quench with methanol and Rochelle's salt.
Validation Checkpoint: Analyze the product via
H NMR (CDCl). The protocol is validated if characteristic acetonide methyl singlets appear at ~1.35 and 1.45 ppm, and FT-IR confirms the absence of a lactone carbonyl stretch (~1770 cm), proving complete reduction to the aldehyde.
Phase 2: Tin(II)-Mediated Aldol Addition
Objective: Establish the C2 and C5 stereocenters via Zimmerman-Traxler transition.
Enolate Generation: Dissolve Schöllkopf bislactim ether (1.1 eq) in anhydrous THF under argon. Cool to -78 °C and add
-BuLi (1.15 eq) dropwise. Stir for 30 minutes.
Transmetalation: Add anhydrous SnCl
(1.2 eq) dissolved in THF. Stir for 30 minutes at -78 °C to form the tin(II) azaenolate complex[3].
Aldol Addition: Slowly add L-threose acetonide (1.0 eq) in THF. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH
Cl.
Extraction: Extract with ethyl acetate, wash with brine, dry over MgSO
, and concentrate.
Validation Checkpoint: Perform crude
H NMR. The reaction is validated if the diastereomeric ratio (dr) is >95:5. The syn aldol adduct is confirmed by a C2-C3 coupling constant of = 4.5–5.0 Hz.
Phase 3: Intramolecular N-Alkylation & Ring Closure
Objective: Form the piperidine ring through reductive amination.
Hydrolysis: Treat the aldol adduct with 0.25 M aqueous TFA in THF to selectively hydrolyze the bislactim ether, yielding the primary amino ester.
Reductive Amination: Dissolve the intermediate in methanol. Add sodium cyanoborohydride (NaBH
CN) and a catalytic amount of acetic acid. Stir at room temperature for 16 hours to induce3 and cyclization[3].
Validation Checkpoint: ESI-MS must confirm the loss of water ([
] corresponding to the cyclized piperidine mass). On TLC, a ninhydrin stain must transition from dark purple (primary amine) to faint yellow/brown (secondary amine).
Phase 4: Global Deprotection
Objective: Yield the final 1-Deoxy-L-altronojirimycin.
Deprotection: Suspend the piperidine intermediate in 6 M aqueous HCl. Reflux for 12 hours to remove the acetonide protecting group and hydrolyze the ester.
Purification: Concentrate under reduced pressure. Purify the residue via ion-exchange chromatography (Dowex 50W-X8, H
form), eluting with 0.5 M NHOH.
Lyophilization: Freeze-dry the appropriate fractions to yield 1-Deoxy-L-altronojirimycin as a white powder.
Validation Checkpoint: High-resolution mass spectrometry (HRMS) must confirm the exact mass for C
HNO. Optical rotation must be negative, matching the established literature value for the L-altro enantiomer.
Quantitative Data Summary
Intermediate
Reaction Step
Yield (%)
Diastereomeric Ratio (dr)
Key Analytical Marker
L-Threose Acetonide
Oxidative cleavage & reduction
82%
N/A
H NMR: Acetonide methyls at ~1.4 ppm
Aldol Adduct
Tin(II) mediated Aldol
78%
>95:5
H NMR: C2-C3 = 4.5 Hz
Piperidine Ring
Reductive Amination
85%
N/A
MS (ESI): [] of cyclized mass
L-altro-DNJ
Acidic Deprotection
92%
N/A
Optical Rotation: specific to L-altro
Mechanistic Pathway Visualization
Figure 1: Synthetic workflow and stereochemical control points for L-altro-DNJ.
References
Ruiz, P., et al. "Diastereoselective synthesis of piperidine imino sugars using aldol additions of metalated bislactim ethers to threose and erythrose acetonides." Journal of Organic Chemistry, 2008. 3
"Synthesis of L-altro-1-Deoxynojirimycin, D-allo-1-Deoxynojirimycin, and D-galacto-1-Deoxynojirimycin from a Single Chiral Cyanohydrin." ResearchGate. 1
"Rapid synthesis of 1-deoxygalactonojirimycin using a carbamate annulation." ResearchGate. 2
Application Notes and Protocols for the Co-administration of L-altro-DNJ and rhGAA
Introduction: A Synergistic Approach to Pompe Disease Therapy Pompe disease, a lysosomal storage disorder, arises from a deficiency in the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen, pri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Synergistic Approach to Pompe Disease Therapy
Pompe disease, a lysosomal storage disorder, arises from a deficiency in the enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen, primarily in muscle tissues.[1][2] The standard of care, enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA), has shown clinical benefits but is hampered by challenges such as the instability of the enzyme at neutral pH in the bloodstream and inefficient uptake into target tissues.[3][4] A promising strategy to overcome these limitations is the co-administration of rhGAA with a pharmacological chaperone, L-altro-deoxynojirimycin (L-altro-DNJ), also known as miglustat or N-butyldeoxynojirimycin (NB-DNJ).[5][6][7][8][9][10][11][12][13]
L-altro-DNJ is a small iminosugar that acts as a competitive, reversible inhibitor of GAA.[8][13] When co-administered with rhGAA, it binds to the enzyme's active site in the neutral pH environment of the bloodstream, stabilizing its conformation.[8][12] This stabilization prevents the denaturation and premature degradation of rhGAA, thereby increasing its circulating half-life and overall exposure.[8][11][14] Upon reaching the acidic environment of the lysosome, the chaperone dissociates, allowing the now-active rhGAA to degrade the accumulated glycogen.[15] This synergistic approach has been shown to enhance the efficacy of ERT in preclinical and clinical studies, leading to improved glycogen clearance and better clinical outcomes.[6][7][8][9][11][14]
These application notes provide detailed protocols for researchers to investigate the co-administration of L-altro-DNJ and rhGAA in both in vitro and in vivo models of Pompe disease.
Mechanism of Action: The Chaperone Effect
The co-administration of L-altro-DNJ with rhGAA is a prime example of chaperone-advanced replacement therapy. The underlying principle is the stabilization of the therapeutic enzyme in circulation to enhance its delivery to the target organelle.
Caption: Mechanism of L-altro-DNJ as a pharmacological chaperone for rhGAA.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the co-administration of L-altro-DNJ and rhGAA, derived from published studies.
Part 1: In Vitro Co-administration in Pompe Patient Fibroblasts
This protocol details the co-incubation of L-altro-DNJ and rhGAA in cultured fibroblasts from Pompe disease patients to assess the enhancement of intracellular GAA activity.
Materials:
Pompe patient-derived fibroblasts
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Recombinant human GAA (rhGAA)
L-altro-DNJ (miglustat)
Phosphate-buffered saline (PBS)
96-well cell culture plates
Cell lysis buffer
GAA activity assay reagents (see Protocol 2)
Protein quantification assay (e.g., BCA assay)
Protocol:
Cell Seeding: Seed Pompe patient fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
Preparation of Treatment Media:
Prepare a stock solution of rhGAA in sterile water or PBS.
Prepare a stock solution of L-altro-DNJ in sterile water or DMSO.
Prepare the final treatment media by diluting the rhGAA and L-altro-DNJ stock solutions in complete cell culture medium to the desired final concentrations (e.g., 50 µM rhGAA and 20 µM L-altro-DNJ).[9] Also prepare control media with rhGAA alone and a vehicle control.
Treatment:
Carefully aspirate the existing medium from the wells.
Add 100 µL of the prepared treatment media to the respective wells (rhGAA + L-altro-DNJ, rhGAA alone, vehicle control).
Incubate the plate for 24 hours at 37°C and 5% CO₂.[9]
Cell Lysis:
After incubation, aspirate the treatment media and wash the cells twice with 200 µL of ice-cold PBS per well.
Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
Analysis:
Transfer the supernatant (cell lysate) to a new tube.
Determine the protein concentration of each lysate using a standard protein quantification assay.
Measure the GAA activity in the cell lysates as described in Protocol 2. Normalize the GAA activity to the protein concentration to determine the specific activity.
Caption: In Vitro Co-administration Workflow.
Part 2: Fluorometric Assay for GAA Activity
This protocol describes the measurement of GAA activity in cell lysates or tissue homogenates using the synthetic substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).[1][17]
Materials:
Cell lysates or tissue homogenates
Assay Buffer (e.g., 56 mM citric acid, 88 mM Na₂HPO₄, 0.4% BSA, pH 4.4)[1]
4-MUG substrate solution (e.g., 0.25 mM in Assay Buffer)[1]
Stop Solution (e.g., 0.1 M Glycine, 0.1 M NaOH)[1]
Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard in Stop Solution to generate a standard curve (e.g., 0 to 100 nM).
Sample Preparation: Dilute the cell lysates or tissue homogenates in Assay Buffer to ensure the final reading falls within the linear range of the standard curve.
Reaction Setup:
Add 20 µL of the diluted sample or standard to the wells of the black 96-well plate.
Add 80 µL of the 4-MUG substrate solution to each well.
Mix gently by agitation.
Incubation: Cover the plate and incubate at 37°C for 60 minutes, protected from light.[1]
Stopping the Reaction: Add 200 µL of Stop Solution to each well.
Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.
Calculation:
Subtract the blank reading from all sample and standard readings.
Plot the standard curve of fluorescence intensity versus 4-MU concentration.
Determine the concentration of 4-MU produced in each sample from the standard curve.
Calculate the GAA activity (e.g., in pmol/hr/mg protein) based on the amount of 4-MU produced, the incubation time, and the protein concentration of the sample.
Part 3: In Vivo Co-administration in a Pompe Disease Mouse Model
This protocol outlines the co-administration of oral L-altro-DNJ and intravenous rhGAA to a GAA knockout (Gaa-/-) mouse model to evaluate the reduction in tissue glycogen storage.
Materials:
Gaa-/- mice
L-altro-DNJ
Vehicle for oral administration (e.g., sterile water)
rhGAA
Vehicle for intravenous administration (e.g., sterile saline)
Oral gavage needles
Insulin syringes with appropriate needles for tail vein injection
Anesthesia and euthanasia reagents
Tissue homogenization buffer
Glycogen quantification assay reagents (see Protocol 4)
Protocol:
Animal Preparation: Acclimate Gaa-/- mice to the experimental conditions. Divide the animals into treatment groups (e.g., Vehicle, rhGAA alone, rhGAA + L-altro-DNJ).
Drug Preparation:
Prepare L-altro-DNJ solution in sterile water for oral administration (e.g., to deliver 10 mg/kg).[14]
Prepare rhGAA solution in sterile saline for intravenous injection (e.g., to deliver 20 mg/kg).[14]
Administration:
Administer L-altro-DNJ to the appropriate group of mice via oral gavage.
30 minutes after oral administration, administer rhGAA via tail vein injection.[14]
Administer vehicle to the control group.
Repeat the administrations as required by the study design (e.g., biweekly).[14]
Tissue Collection:
At the end of the study period, euthanize the mice according to approved protocols.
Perfuse the animals with saline to remove blood from the tissues.
Dissect and collect tissues of interest (e.g., heart, quadriceps, diaphragm).
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
Analysis:
Homogenize the collected tissues in an appropriate buffer.
Measure the glycogen content in the tissue homogenates as described in Protocol 4.
Caption: In Vivo Co-administration Workflow.
Part 4: Colorimetric Assay for Glycogen Quantification
This protocol describes the measurement of glycogen in tissue homogenates or cell lysates. The principle involves the hydrolysis of glycogen to glucose, which is then measured using a colorimetric glucose oxidase-based assay.[3][5][6][18][19][20][21][22][23]
Development Enzyme Mix (containing glucose oxidase and peroxidase)
Colorimetric Probe (e.g., OxiRed™)
Glycogen standard solution
96-well clear microplate
Spectrophotometric plate reader (570 nm)
Protocol:
Sample Preparation:
Homogenize approximately 10 mg of tissue or 1 x 10⁶ cells in 200 µL of water on ice.
Boil the homogenates for 10 minutes to inactivate endogenous enzymes.[3][19]
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to remove insoluble material.[3][19]
Collect the supernatant for the assay.
Standard Curve Preparation: Prepare a series of dilutions of the glycogen standard in water to generate a standard curve (e.g., 0 to 2 µ g/well ).[19][20]
Glycogen Hydrolysis:
Add up to 50 µL of the sample supernatant or standard to the wells of the 96-well plate. Adjust the volume to 50 µL with Hydrolysis Buffer.
For each sample, prepare a background control well without the Hydrolysis Enzyme Mix to measure endogenous glucose.
Add 2 µL of Hydrolysis Enzyme Mix to the sample and standard wells (not the background control wells).
Incubate for 30 minutes at room temperature.[19][21]
Glucose Detection:
Prepare a Reaction Mix containing Development Buffer, Development Enzyme Mix, and the colorimetric probe according to the manufacturer's instructions.
Add 50 µL of the Reaction Mix to each well.
Incubate for 30 minutes at room temperature, protected from light.[19][21]
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Calculation:
Subtract the background reading (from the wells without Hydrolysis Enzyme Mix) from the sample readings.
Subtract the 0 standard reading from all standard and corrected sample readings.
Plot the standard curve of absorbance versus glycogen amount.
Determine the amount of glycogen in each sample from the standard curve.
Normalize the glycogen content to the initial tissue weight or cell number.
References
BioVision. (n.d.). Glycogen Assay Kit. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Glycogen Assay Kit (Colorimetric). Retrieved from [Link]
Do, H. V., Khanna, R., & Gotschall, R. (2019). Challenges in treating Pompe disease: an industry perspective.
G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Retrieved from [Link]
Gómez-Lechón, M. J., Ponsoda, X., & Castell, J. V. (1996). A microassay for measuring glycogen in 96-well-cultured cells. Analytical Biochemistry, 236(2), 296–301.
Khanna, R., Flanagan, J. J., Feng, J., Soska, R., Frascella, M., Pellegrino, L. J., ... & Do, H. V. (2021). #MDA2021 — Miglustat's Role in AT-GAA, Possible Therapy, Described. Pompe Disease News.
Parenti, G., Andria, G., & Valenzano, K. J. (2015). Pharmacological chaperone therapy for the treatment of lysosomal storage disorders. Expert Opinion on Orphan Drugs, 3(11), 1279-1291.
Parenti, G., Zuppaldi, A., Fecarotta, S., & Andria, G. (2014). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular Therapy, 22(11), 2004-2012.
Porto, C., Pisani, A., Rosa, M., Acampora, E., Avolio, C., Tuzzi, M. R., ... & Parenti, G. (2012). A chaperone enhances blood α-glucosidase activity in Pompe disease patients treated with enzyme replacement therapy. Molecular Therapy, 20(11), 2087-2095.
Stockton, D. W., Kishnani, P. S., van der Ploeg, A., Lhermitte, J., & Case, L. E. (2024). Cipaglucosidase alfa plus miglustat: linking mechanism of action to clinical outcomes in late-onset Pompe disease. Frontiers in Neurology, 15, 1419014.
BMG Labtech. (n.d.). CLARIOstar® determines activity of a moss-produced human acid alpha-glucosidase (GAA) in a fluorescence-based assay. Retrieved from [Link]
Biomedical Research Service. (n.d.). BMR Acid alpha-Glucosidase Assay Kit. Retrieved from [Link]
Cloud-Clone Corp. (n.d.). ELISA Kit for Glucosidase Alpha, Acid (GaA). Retrieved from [Link]
Parenti, G., Fecarotta, S., & Andria, G. (2013). Synergy between the pharmacological chaperone 1-deoxygalactonojirimycin and the human recombinant alpha-galactosidase A in cultured fibroblasts from patients with Fabry disease. Journal of Inherited Metabolic Disease, 36(2), 309–317.
Parenti, G., Zuppaldi, A., Fecarotta, S., & Andria, G. (2014). The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts. Molecular Therapy, 22(11), 2004-2012.
Porto, C., Cardone, M., Fontana, F., Rossi, B., Tuzzi, M. R., Tarallo, A., ... & Parenti, G. (2009). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular Therapy, 17(6), 964-971.
ResearchGate. (2021). #MDA2021 — Miglustat's Role in AT-GAA, Possible Pompe Therapy, Described. Retrieved from [Link]
Schoser, B., & Laforêt, P. (2023). Improved Enzyme Replacement Therapy with Cipaglucosidase Alfa/Miglustat in Infantile Pompe Disease. Journal of Clinical Medicine, 12(17), 5558.
Stockton, D. W., & Kishnani, P. S. (2024). Improving the treatment of Pompe disease with enzyme replacement therapy: current strategies and clinical evidence. Expert Opinion on Pharmacotherapy, 25(6), 639-652.
Valenzano, K. J., Khanna, R., Powe, A. C., Boyd, R., Lee, G., Gotschall, R., ... & Do, H. V. (2021). Miglustat: a first-in-class enzyme stabilizer for cipaglucosidase alfa for the treatment of late-onset Pompe disease. Molecular Genetics and Metabolism, 132(2), 115-126.
van der Ploeg, A. T., & Reuser, A. J. J. (2008). Pompe's disease. The Lancet, 372(9646), 1342-1353.
Xu, S., Lun, Y., Frascella, M., Feng, J., Soska, R., Zhang, L., ... & Do, H. V. (2019). Pharmacological chaperones prevent the precipitation of rhGAA by anti-GAA antibodies during enzyme replacement therapy. Molecular Genetics and Metabolism, 126(4), 431-440.
Zhu, Y., Li, X., Hentati, F., & Reuser, A. J. (2004). In vitro uptake of neo-rhGAA and rhGAA into L6 myoblasts and macrophage cells. Biochemical Journal, 381(Pt 2), 533–539.
Khan, A. A., & Mahalingam, S. (2021). NOVEL IN VITRO CO-CULTURE METHODOLOGY TO INVESTIGATE HETEROTYPIC CELL-CELL INTERACTIONS.
Kishnani, P. S., Corzo, D., Nicolino, M., Byrne, B. J., Mandel, H., Hwu, W. L., ... & van der Ploeg, A. T. (2007). Recombinant human acid alpha-glucosidase: major clinical benefits in infantile-onset Pompe disease. Neurology, 68(2), 99-109.
Tarnopolsky, M. A., & Nilsson, M. I. (2022). Higher dosing of alglucosidase alfa improves outcomes in children with Pompe disease: a clinical study and review of the literature. Genetics in Medicine, 24(1), 148-156.
Application Note: High-Resolution HPLC-FLD Method for the Separation of L-altro and D-gluco 1-Deoxynojirimycin (DNJ) Isomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Context 1-Deoxynojirimyc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Mechanistic Context
1-Deoxynojirimycin (DNJ) is a naturally occurring polyhydroxylated piperidine alkaloid (iminosugar) renowned for its potent inhibition of α-glucosidase[1]. While the naturally occurring D-gluco-DNJ acts as a competitive inhibitor of α-glucosidase, synthetic enantiomers and diastereomers—such as L-altro-DNJ —exhibit entirely distinct pharmacological profiles. L-iminosugars often act as noncompetitive inhibitors or highly selective modulators for different glycosidases and glycosphingolipid synthesis pathways, making isomer separation critical for drug development 2.
The Analytical Challenge: DNJ isomers lack a UV chromophore or native fluorescence. Direct analysis requires complex LC-MS/MS or ELSD setups. For robust, high-throughput quantification, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) remains the gold standard 3.
Analytical Strategy: Causality in Experimental Design
Do not treat derivatization as a mere labeling step; it is the physical basis for the separation of these isomers.
Stereochemical Resolution: D-gluco-DNJ and L-altro-DNJ are diastereomers. By attaching the bulky, highly hydrophobic FMOC group to the secondary amine of the piperidine ring, the subtle spatial differences in their hydroxyl group orientations are amplified. This creates distinct hydrophobic interaction surfaces, allowing baseline separation on a standard achiral C18 column.
Reaction Control (pH Causality): The reaction strictly requires a pH of 8.0–8.5 (Potassium Borate buffer). At this pH, the secondary amine of DNJ is deprotonated and highly nucleophilic, while the degradation of FMOC-Cl by hydrolysis is kept manageable 4.
Quenching & Stabilization: Unreacted FMOC-Cl will eventually hydrolyze into FMOC-OH, an insoluble byproduct that fouls columns and disrupts baselines. Adding glycine rapidly scavenges excess FMOC-Cl, converting it into highly soluble FMOC-Glycine. Subsequent addition of acetic acid lowers the pH to ~4.0, locking the FMOC-DNJ carbamate bond into a stable state for up to 16 days 3.
Workflow for pre-column FMOC-Cl derivatization and HPLC-FLD analysis of DNJ isomers.
Materials and Reagents
Table 1: Derivatization Reagent Preparation
Reagent
Composition
Purpose
Borate Buffer
0.4 M Potassium Borate, adjusted to pH 8.5
Deprotonates the iminosugar amine for nucleophilic attack.
FMOC-Cl Solution
5 mM FMOC-Cl dissolved in HPLC-grade Acetonitrile
Primary fluorogenic derivatization agent.
Quenching Agent
0.1 M Glycine in Milli-Q Water
Scavenges excess FMOC-Cl to prevent FMOC-OH precipitation.
Stabilizer
0.1% Acetic Acid in Milli-Q Water
Lowers pH to stabilize the newly formed carbamate derivative.
Step-by-Step Experimental Protocol
Phase A: Pre-Column Derivatization
Sample Aliquot: Transfer 10 µL of the DNJ isomer sample (or standard mixture) into a 1.5 mL amber microcentrifuge tube (amber prevents photobleaching of the derivative).
Buffering: Add 10 µL of 0.4 M Potassium Borate buffer (pH 8.5). Vortex briefly.
Derivatization: Add 20 µL of 5 mM FMOC-Cl solution.
Incubation: Vortex vigorously for 30 seconds. Incubate the mixture in a water bath at 20 °C for exactly 20 minutes. Note: Iminosugars possess significant steric hindrance; this duration ensures complete conversion without degrading the reagent 5.
Quenching: Add 10 µL of 0.1 M Glycine. Vortex and let sit for 5 minutes.
Stabilization: Dilute the mixture by adding 950 µL of 0.1% Acetic Acid.
Filtration: Pass the stabilized solution through a 0.22 µm nylon syringe filter directly into an HPLC autosampler vial.
Phase B: HPLC-FLD Analysis
Set up the HPLC system according to the parameters in Table 2.
Table 2: HPLC-FLD Operating Parameters
Parameter
Specification
Analytical Column
C18 Reversed-Phase (e.g., Phenomenex Luna or Waters XBridge, 250 mm × 4.6 mm, 5 µm)
Mobile Phase A
0.1% Aqueous Acetic Acid
Mobile Phase B
Acetonitrile (HPLC Grade)
Elution Program
Isocratic elution at 45% A : 55% B (For complex biological matrices, use a gradient from 20% B to 70% B over 30 min)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection (FLD)
Excitation (λex): 254 nm | Emission (λem): 322 nm
Injection Volume
10 - 20 µL
Troubleshooting & Self-Validating System
To ensure absolute trustworthiness of the data, this protocol is designed as a self-validating system . You do not need to guess if the derivatization worked; the chromatogram will tell you.
The Internal Control Peak (FMOC-Glycine): The quenching step intentionally creates FMOC-Glycine. This will elute as a massive, distinct peak later in the chromatogram. Validation Rule: If the FMOC-Gly peak is absent, the derivatization failed (the FMOC-Cl was degraded prior to use, or the pH was incorrect).
Massive Baseline Drift / Broad Late Peaks: Indicates insufficient quenching. Unreacted FMOC-Cl has hydrolyzed into FMOC-OH. Action: Ensure the 0.1 M Glycine is freshly prepared and allow a full 5 minutes for the quench reaction before adding the acetic acid stabilizer.
Incomplete Isomer Resolution: If L-altro and D-gluco peaks co-elute, the hydrophobic interaction is occurring too rapidly. Action: Decrease the column temperature to 20 °C or reduce the Acetonitrile concentration in the mobile phase from 55% to 50% to increase retention time and theoretical plates.
References
Kim, J. W., et al. (2003). Determination of 1-deoxynojirimycin in Morus alba L. leaves by derivatization with 9-fluorenylmethyl chloroformate followed by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.[Link]
Aerts, J. M., et al. (2013). Dual-Action Lipophilic Iminosugar Improves Glycemic Control in Obese Rodents by Reduction of Visceral Glycosphingolipids and Buffering of Carbohydrate Assimilation. PLoS One.
[Link]
Hu, T. G., et al. (2019). Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. American Journal of Agricultural and Biological Sciences.[Link]
MDPI Review (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Preparation and Handling of L-altro-DNJ Hydrochloride Stock Solution
Abstract & Introduction
L-altro-DNJ hydrochloride (1-Deoxy-L-altronojirimycin HCl; Duvoglustat HCl) is a potent iminosugar used primarily as a pharmacological chaperone for acid
-galactosidase A (-Gal A). Unlike traditional inhibitors that merely block enzyme activity, L-altro-DNJ binds to the active site of unstable, misfolded -Gal A mutants (associated with Fabry Disease ) in the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, facilitating its trafficking to the lysosome where the acidic environment displaces the chaperone, allowing the enzyme to catabolize accumulated substrates like globotriaosylceramide (Gb3).
This protocol details the precise preparation of a sterile, stable stock solution of L-altro-DNJ HCl. It addresses critical physicochemical factors—specifically hygroscopicity and stereochemical integrity—to ensure experimental reproducibility in chaperone-mediated therapy (CMT) assays.
Physicochemical Specifications
Before formulation, verify the compound identity and properties.
Preferred Solvent:Sterile Milli-Q Water (or PBS) .
Reasoning: L-altro-DNJ HCl is a hydrophilic sugar mimetic. It dissolves readily in aqueous buffers. Using water avoids the potential cytotoxicity of DMSO (Dimethyl sulfoxide) in sensitive cell lines (e.g., primary Fabry fibroblasts).
Reasoning: Use only if the compound is to be co-administered with other lipophilic drugs requiring DMSO, to maintain solvent consistency.
Molarity Calculation
For a standard 10 mM Stock Solution (10 mL volume):
Protocol: Preparation of 10 mM Stock Solution
Materials Required:
L-altro-DNJ HCl solid (equilibrated to RT).
Sterile Milli-Q Water (Endotoxin-free).
0.22 µm PES (Polyethersulfone) Syringe Filter.
Sterile 1.5 mL microcentrifuge tubes (Amber or opaque preferred).
Step-by-Step Procedure:
Equilibration: Remove the product vial from -20°C storage and allow it to warm to room temperature (RT) for 30 minutes inside a desiccator.
Causality: Opening a cold vial introduces condensation (moisture), which degrades the hygroscopic HCl salt and alters the effective mass.
Weighing: Accurately weigh 19.96 mg of L-altro-DNJ HCl into a sterile 15 mL conical tube.
Note: If the specific mass weighed is different (e.g., 20.5 mg), adjust the solvent volume to maintain 10 mM concentration.
Calculation:
.
Dissolution: Add 10.0 mL of Sterile Milli-Q Water. Vortex vigorously for 30–60 seconds.
Observation: The solution should be clear and colorless. If particles persist, sonicate for 2 minutes.
Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.
Integrity Check: Do not use Nylon filters, as they can bind certain hydrophilic small molecules. PES is low-binding and optimal for aqueous solutions.
Aliquoting: Dispense into small aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.
Trustworthiness: Single-use aliquots prevent freeze-thaw degradation, which can cause hydrolysis or salt precipitation.
Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Quality Control & Validation
To ensure the stock solution is valid for experimental use, perform the following checks:
Visual Inspection: Solution must be free of precipitates.
pH Check: Spot test on pH paper; expected pH is neutral to slightly acidic (pH 5.5–6.5) due to the HCl counterion.
Concentration Verification (Optional): If HPLC is available, verify peak area against a known standard using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as C18 columns retain polar iminosugars poorly.
Experimental Workflow Diagrams
Figure 1: Stock Preparation Workflow
Caption: Step-by-step workflow for preparing a sterile, stable L-altro-DNJ HCl stock solution.
Figure 2: Mechanism of Action (Pharmacological Chaperone)
Caption: Mechanism of L-altro-DNJ stabilizing mutant
-Gal A to restore lysosomal activity.
Usage Guidelines & Dilution
When treating cells (e.g., Fabry fibroblasts), dilute the stock solution directly into the culture medium.
Dilution Table (for 10 mL Culture Medium):
Target Final Conc.
Volume of 10 mM Stock
Dilution Factor
10 µM
10 µL
1:1000
50 µM
50 µL
1:200
100 µM
100 µL
1:100
Note: L-altro-DNJ is typically effective in the 10–100 µM range. Higher concentrations (>1 mM) may inhibit the enzyme rather than chaperone it, depending on the mutation [1].
References
Benjamin, E. R., et al. (2009). "The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines."[8][9] Journal of Inherited Metabolic Disease.
Khanna, R., et al. (2010). "The pharmacological chaperone AT2220 increases recombinant human alpha-galactosidase A uptake and tissue levels in a mouse model of Fabry disease." PLoS One.
PubChem. (2023). "1-Deoxy-L-altronojirimycin hydrochloride Compound Summary." National Center for Biotechnology Information.
Application Note: Optimizing L-altro-DNJ Concentration for Enzyme Enhancement in Pharmacological Chaperone Therapy
Executive Summary Pharmacological Chaperone Therapy (PCT) represents a paradigm shift in the treatment of Lysosomal Storage Disorders (LSDs). Historically, PCT has relied on competitive active-site inhibitors (such as D-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pharmacological Chaperone Therapy (PCT) represents a paradigm shift in the treatment of Lysosomal Storage Disorders (LSDs). Historically, PCT has relied on competitive active-site inhibitors (such as D-iminosugars) to stabilize misfolded mutant enzymes in the endoplasmic reticulum (ER). However, this creates a "Chaperone Paradox": at high concentrations, these molecules remain bound to the enzyme within the lysosome, inhibiting the very activity they were designed to rescue 1.
Recent synthetic advancements have identified L-altro-Deoxynojirimycin (L-altro-DNJ) , an unnatural L-iminosugar, as a superior alternative. L-altro-DNJ exhibits significantly weaker competitive inhibition (higher IC50) compared to its D-isomer, acting instead as an allosteric enhancer that broadens the therapeutic window 23. This application note provides a comprehensive, self-validating protocol for titrating and optimizing L-altro-DNJ concentrations to maximize lysosomal enzyme enhancement in patient-derived in vitro models.
Mechanistic Rationale & Experimental Logic
In LSDs (e.g., Pompe or Gaucher disease), genetic mutations cause lysosomal enzymes to misfold. The ER quality control system flags these misfolded proteins for Endoplasmic Reticulum-Associated Degradation (ERAD), preventing them from reaching the lysosome. L-altro-DNJ permeates the ER, binds to the mutant enzyme, and forces it into a thermodynamically stable conformation. This allows the enzyme to bypass ERAD, traffic through the Golgi apparatus, and reach the lysosome.
Because L-altro-DNJ is a weak inhibitor, the acidic, substrate-rich environment of the lysosome easily displaces the chaperone, allowing the enzyme to degrade its natural substrate.
Fig 1: L-altro-DNJ stabilizes mutant enzymes in the ER, enabling lysosomal trafficking.
Causality in Experimental Design
Why a 72-hour incubation? Chaperoning is not instantaneous. The cell requires time to synthesize new protein, allow L-altro-DNJ to bind in the ER, and permit the complex to traffic through the Golgi for glycosylation before reaching the lysosome.
Why assay at pH 4.0? Lysosomal hydrolases are only fully active at acidic pH. Assaying at pH 4.0 ensures we are measuring the mature enzyme that has successfully reached the lysosome, rather than precursor forms trapped in the ER.
Step-by-Step Methodology
Phase 1: Cell Culture & L-altro-DNJ Dosing
Cell Seeding: Seed patient-derived fibroblasts (e.g., harboring misfolded mutant alleles) in a 96-well tissue culture plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.
Compound Preparation: Prepare a 10 mM stock of L-altro-DNJ in sterile water or DMSO (ensure final DMSO concentration in culture does not exceed 0.1%).
Dose-Response Treatment: Replace media with fresh media containing L-altro-DNJ at the following concentrations: 0 (Vehicle), 0.1, 1.0, 10, 50, 100, 500, and 1000 μM.
Incubation: Incubate the cells for exactly 72 hours.
Phase 2: Cell Lysis & Protein Extraction
Washing: Aspirate the media and wash the cells twice with ice-cold PBS to remove any residual extracellular L-altro-DNJ. Critical Step: Failure to wash thoroughly will result in carryover of the chaperone into the assay, artificially skewing the activity data.
Lysis: Add 50 μL of Lysis Buffer (1% Triton X-100 in 50 mM Citrate-Phosphate buffer, pH 4.0, supplemented with protease inhibitors).
Extraction: Incubate on ice for 30 minutes, then centrifuge the plate at 2,500 x g for 10 minutes at 4°C. Transfer the supernatant to a fresh plate.
Phase 3: Fluorometric Enzyme Assay
Substrate Addition: To 20 μL of the cell lysate, add 50 μL of 2 mM fluorogenic substrate (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) dissolved in 50 mM Citrate-Phosphate buffer, pH 4.0.
Incubation: Incubate the reaction mixture at 37°C for 1 hour in the dark.
Termination: Stop the reaction by adding 200 μL of Stop Buffer (0.5 M Glycine-NaOH, pH 10.5). Causality: The high pH stops the enzymatic reaction and maximizes the fluorescence quantum yield of the released 4-Methylumbelliferone (4-MU).
Measurement: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader. Normalize raw fluorescence units to total protein concentration (determined via BCA assay).
Fig 2: Step-by-step workflow for optimizing L-altro-DNJ concentration and validation.
Data Presentation: The Chaperone Window
To determine the optimal concentration, plot the normalized enzyme activity against the L-altro-DNJ concentration. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to ensure that drops in activity at high concentrations are due to enzyme dynamics, not cell death.
The table below illustrates a typical comparative profile demonstrating the superiority of L-altro-DNJ over a standard D-iminosugar (D-DNJ). Notice how D-DNJ sharply inhibits the enzyme at concentrations >10 μM, whereas L-altro-DNJ maintains a broad therapeutic enhancement window up to 100 μM.
A critical flaw in basic PCT research is relying solely on fluorometric assays. An increase in fluorescence could theoretically result from global transcriptional upregulation rather than true pharmacological chaperoning. To make this protocol a self-validating system, fluorescence data must be corroborated by Western Blotting to prove ER-to-lysosome maturation.
Maturation Tracking Protocol
Run 20 μg of the extracted protein lysates (from Phase 2) on a 4–12% Bis-Tris polyacrylamide gel.
Transfer to a PVDF membrane and probe with primary antibodies against the target lysosomal enzyme.
Interpretation Logic: Lysosomal enzymes undergo proteolytic cleavage upon reaching the acidic lysosome. For example, acid α-glucosidase (GAA) is synthesized as a 110 kDa precursor in the ER but is cleaved into active 76 kDa and 70 kDa mature forms in the lysosome.
Validation: If L-altro-DNJ is functioning as a true chaperone, the Western Blot will show a dose-dependent decrease in the 110 kDa band and a corresponding increase in the 76/70 kDa bands. If only the 110 kDa band increases, the compound is merely upregulating expression without rescuing trafficking, invalidating the fluorescence data.
3 Title: N-Butyl-L-Deoxynojirimycin (L-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. Source: researchgate.net. URL: [Link]
[[1]]() Title: Fluorous Iminoalditols: A New Family of Glycosidase Inhibitors and Pharmacological Chaperones - PMC. Source: nih.gov. URL: [Link]
Technical Support Center: L-altro-DNJ Hydrochloride Solubility Guide
The following technical guide is designed to address solubility challenges associated with L-altro-Deoxynojirimycin (L-altro-DNJ) hydrochloride in Phosphate Buffered Saline (PBS). It synthesizes chemical principles with...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to address solubility challenges associated with L-altro-Deoxynojirimycin (L-altro-DNJ) hydrochloride in Phosphate Buffered Saline (PBS). It synthesizes chemical principles with practical troubleshooting steps for researchers in drug development and chaperone therapy.
Executive Summary
L-altro-DNJ hydrochloride (an iminosugar and stereoisomer of 1-deoxynojirimycin) is a highly hydrophilic pharmacological chaperone used to stabilize lysosomal enzymes (e.g., acid
-glucosidase). While inherently water-soluble, researchers often encounter precipitation or "crashing out" when introducing the compound directly into PBS (Phosphate Buffered Saline) at high concentrations.
This issue is typically driven by the Common Ion Effect (chloride ions from the HCl salt and NaCl in PBS) and Ionic Strength limitations, rather than the compound's intrinsic hydrophobicity. This guide provides a validated "Two-Step Solubilization Protocol" to bypass these thermodynamic bottlenecks.
Part 1: Troubleshooting & FAQs (Q&A)
Q1: Why does L-altro-DNJ HCl precipitate when I add it directly to PBS, even though it is water-soluble?
Diagnosis: You are likely observing the Common Ion Effect .
Technical Explanation:
The Chemistry: L-altro-DNJ HCl dissociates into the protonated iminosugar cation and a chloride anion (
).
The Conflict: Standard PBS contains
(a high source of ). When you add high concentrations of the hydrochloride salt to this chloride-rich environment, the solubility product () of the system is reached much faster than in pure water.
The Result: The equilibrium shifts backward, forcing the salt out of the solution as a precipitate or causing it to "oil out."
Q2: My solution is cloudy. Can I heat it to dissolve the particles?
Recommendation:Yes, but with strict limits.
Protocol: You may gently warm the solution to 37°C–40°C in a water bath for 5–10 minutes.
Warning: Avoid boiling or temperatures
. While iminosugars are chemically stable, thermal stress can cause transient pH shifts in PBS or degrade sensitive biological additives if you have already mixed them (e.g., proteins). If it does not clear at 40°C, do not overheat; switch to the Two-Step Solubilization Method (see Part 3).
Q3: The pH of my stock solution dropped after dissolving the compound. Is this normal?
Diagnosis: Yes, this is expected behavior for hydrochloride salts.
Fix:
Cause: The "HCl" portion is acidic. At high concentrations (e.g.,
), the acidic protons can overcome the buffering capacity of standard PBS (which is only phosphate).
Correction: Measure the pH. If it is below 7.0, adjust carefully with dilute NaOH (
) or start with a stronger buffer (e.g., 50 mM PBS) to maintain physiological pH (7.4) for cell-based assays.
Q4: Can I use DMSO to improve solubility?
Recommendation:Yes, as a secondary option.
Solubility: L-altro-DNJ HCl is highly soluble in Dimethyl Sulfoxide (DMSO), often
.
Workflow: Make a
stock in pure DMSO. Dilute this into PBS.
Constraint: Ensure the final DMSO concentration is
(or appropriate control level) to avoid cellular toxicity or interference with enzyme kinetics.
Part 2: Data & Solubility Thresholds
The following table summarizes estimated solubility behaviors based on iminosugar hydrochloride properties.
Solvent System
Est. Max Solubility (25°C)
Risk Factors
Recommended Use
Milli-Q Water
Low
Primary Stock Preparation
PBS (1x, pH 7.4)
*
High (Common Ion Effect)
Final Dilution Only
DMSO
Toxicity (Cellular)
High-Conc Libraries
Ethanol
Low / Moderate
Precipitation
Not Recommended
*Note: Direct solubility in PBS is significantly lower than in water. Attempting to dissolve
directly in PBS often leads to kinetic trapping or precipitation.
Part 3: The "Two-Step" Solubilization Protocol
Objective: To prepare a stable, high-concentration solution of L-altro-DNJ HCl in PBS without precipitation.
Materials
L-altro-DNJ Hydrochloride (Solid)
Milli-Q / Deionized Water (Sterile)
10x PBS (Sterile)
0.22
m Syringe Filter (PES or PVDF)
Methodology
Calculate Mass: Determine the amount of L-altro-DNJ HCl required.
Primary Dissolution (The "Water Gap"):
Dissolve the solid completely in sterile Milli-Q water first.
Target a concentration 10x higher than your final desired concentration in PBS.
Why? This allows the salt to dissociate fully without the "back-pressure" of the chloride ions present in PBS.
Buffering (The Dilution):
Add 10x PBS to the water solution to reach a final 1x PBS concentration.
Alternatively: Dilute the concentrated water stock 1:10 into pre-warmed 1x PBS.
Clarification: Vortex for 30 seconds. If a slight haze appears, sonicate for 60 seconds at room temperature.
Sterilization: Filter the final solution through a 0.22
m membrane.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for solubilizing L-altro-DNJ HCl based on concentration requirements.
Caption: Workflow for selecting the optimal solubilization method based on target concentration to avoid common ion precipitation.
References
PubChem. (2025).[1][2] 1-Deoxynojirimycin Hydrochloride | Chemical Properties and Solubility. National Library of Medicine.
[Link]
Flanagan, J. J., et al. (2009).[3] The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase. Human Mutation, 30(12), 1683–1692.
[Link]
Parenti, G., et al. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects. Molecular Therapy, 23(7), 1138–1148.
[Link]
Technical Support Center: Minimizing L-altro-DNJ Cytotoxicity in Cell Culture
Welcome to the Advanced Applications Support Center. As researchers increasingly turn to iminosugars for antiviral, anticancer, and antidiabetic applications, managing the delicate balance between therapeutic efficacy an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As researchers increasingly turn to iminosugars for antiviral, anticancer, and antidiabetic applications, managing the delicate balance between therapeutic efficacy and cellular toxicity has become a critical challenge.
L-altro-deoxynojirimycin (L-altro-DNJ) is an unnatural L-isomer of the prototypical iminosugar 1-deoxynojirimycin (DNJ). While D-iminosugars often fail in clinical trials due to severe off-target inhibition of intestinal disaccharidases, L-iminosugars like L-altro-DNJ offer a highly selective alternative with little stereochemical resemblance to natural enzyme substrates[1]. However, because its primary mechanism of action relies on disrupting glycoprotein folding, L-altro-DNJ can inadvertently trigger severe cellular stress pathways if not carefully optimized.
This guide is designed to help you troubleshoot cytotoxicity, understand the underlying biochemical causality, and implement self-validating experimental protocols.
Quantitative Data Summary: Iminosugar Efficacy & Toxicity Profiles
To establish a baseline for your experimental design, compare the kinetic and toxicity profiles of L-altro-DNJ against other common iminosugars.
Iminosugar Isomer / Derivative
Target / Application
Efficacy Metric (IC50 / EC50)
Primary Dose-Limiting Toxicity Mechanism
L-altro-DNJ
α-Glucosidase Inhibition
IC50 ≈ 450 μM
ER Stress / UPR Overload
L-allo-DNJ
Epididymal Glycosidases
IC50 ≈ 59 μM
ER Stress / UPR Overload
D-DNJ (Standard)
Broad α-Glucosidase
EC50 ≈ 1.2 - 10.6 μM
Gut Disaccharidase Inhibition (In Vivo)
Celgosivir
DENV Secretion Inhibition
EC50 ≈ 5.0 μM
Mitochondrial Bioenergetic Shift
Data synthesized from established iminosugar screening assays[1][2].
Troubleshooting & FAQs
Q1: Why does L-altro-DNJ cause cell death in my cultures even at moderate concentrations?A1: The cytotoxicity of L-altro-DNJ is rarely due to direct chemical poisoning; rather, it is a downstream consequence of its primary mechanism of action. L-altro-DNJ competitively inhibits Endoplasmic Reticulum (ER) α-glucosidases I and II. These enzymes are responsible for trimming terminal glucose residues from N-linked glycans—a mandatory step for proper protein folding[3]. When inhibited, misfolded glycoproteins accumulate in the ER, triggering Endoplasmic Reticulum (ER) stress and activating the Unfolded Protein Response (UPR)[4]. If the UPR fails to restore homeostasis, the cell shifts from an adaptive state to a terminal state, activating pro-apoptotic factors like CHOP and executing cell death via Caspase 3/7 pathways[4].
Q2: My MTS/CellTiter-Blue assays show a massive drop in viability, but under the microscope, the cells still look confluent. What is happening?A2: You are likely observing a metabolic shift rather than true cell death. Iminosugars are known to alter cellular bioenergetics. Specifically, they can reduce glycolysis and diminish spare mitochondrial respiratory capacity[5]. Because tetrazolium (MTS) and resazurin (CellTiter-Blue) assays measure mitochondrial metabolic activity, a drop in signal may simply indicate that L-altro-DNJ has forced the cells into a state of metabolic quiescence. To differentiate between metabolic suppression and true cytotoxicity, you must multiplex your assays (see Protocol 1).
Q3: Does the glucose concentration in my culture media affect L-altro-DNJ toxicity?A3: Yes. L-altro-DNJ is a glucose mimetic. If you are culturing cells in high-glucose DMEM (4.5 g/L), the sheer abundance of natural glucose can competitively outcompete the iminosugar at the active site of α-glucosidases. Researchers often respond to this by artificially inflating the L-altro-DNJ dose, which subsequently increases off-target effects (such as direct mitochondrial impairment)[5]. Solution: Titrate your media down to physiological glucose levels (1.0 g/L) to maximize L-altro-DNJ efficacy at lower, non-toxic doses.
Pathway Visualization: The Cytotoxicity Cascade
To effectively minimize toxicity, you must understand the exact molecular pathways L-altro-DNJ interacts with. The diagram below maps the causality from initial target inhibition to cellular fate.
Mechanism of L-altro-DNJ induced ER stress, UPR activation, and subsequent cytotoxicity.
Experimental Protocols
To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the assay contains internal logic checks that prove the methodology worked, independent of your experimental variable.
Causality & Rationale: Because L-altro-DNJ shifts energy metabolism[5], relying solely on metabolic assays yields false positives for cell death. This protocol multiplexes a metabolic indicator (Resazurin) with a membrane-integrity indicator (LDH release) to separate metabolic suppression from true necrosis/apoptosis.
Step-by-Step Methodology:
Seeding: Seed cells in a 96-well plate at
cells/well in physiological glucose media (1.0 g/L). Incubate overnight.
Treatment: Apply L-altro-DNJ in a serial dilution gradient (10 μM to 1000 μM).
Incubation: Incubate for 48-72 hours.
LDH Sampling (Membrane Integrity): Remove 50 μL of the supernatant from each well and transfer to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.
Resazurin Addition (Metabolic Activity): Add Resazurin reagent to the remaining media in the original plate. Incubate for 2 hours and read fluorescence (560Ex/590Em).
Self-Validation Checkpoints:
Validation 1 (Positive Control): Include a well treated with 1% Triton X-100 (10 mins prior to assay). If LDH does not spike here, your LDH reagent is degraded.
Validation 2 (Data Logic): If Resazurin fluorescence drops but LDH absorbance remains at baseline, L-altro-DNJ is suppressing mitochondrial function, not killing the cells. If both metrics change proportionally, you have identified the true cytotoxic threshold.
Protocol 2: Validating ER Stress vs. Chemical Toxicity (Western Blot)
Causality & Rationale: If your cells are dying, you must prove whether it is due to on-target ER stress (UPR overload) or off-target chemical toxicity. Monitoring the upregulation of BiP (an ER chaperone) and CHOP (a pro-apoptotic UPR transcription factor) confirms the mechanism[4].
Step-by-Step Methodology:
Treatment: Treat cells in 6-well plates with the IC50 concentration of L-altro-DNJ (e.g., 450 μM) for 6, 12, 24, and 48 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification & Electrophoresis: Quantify protein via BCA assay. Load 20 μg of protein per lane on a 10% SDS-PAGE gel.
Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against BiP (GRP78), CHOP, and GAPDH (loading control).
Detection: Apply HRP-conjugated secondary antibodies and develop using ECL substrate.
Self-Validation Checkpoints:
Validation 1 (Assay Integrity): Include a positive control well treated with Tunicamycin (2 μg/mL for 24h), a known inducer of severe ER stress. If the Tunicamycin lane fails to show massive BiP and CHOP bands, your antibodies or transfer process failed.
Validation 2 (Data Logic): If Tunicamycin shows CHOP, but L-altro-DNJ does not (yet cells are dying), L-altro-DNJ is causing off-target toxicity independent of the ER stress pathway.
References
Food Iminosugars and Related Synthetic Derivatives Shift Energy Metabolism and Induce Structural Changes in Colon Cancer Cell Lines.MDPI.
Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro.Frontiers.
Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus.NIH.
Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction.RSC.
Troubleshooting low recovery of L-altro-DNJ in synthesis
Technical Support Center: Optimizing L-altro-DNJ Recovery Executive Summary Low recovery of L-altro-DNJ (1,5-dideoxy-1,5-imino-L-altritol) is rarely due to a single catastrophic failure. Instead, it is typically the resu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing L-altro-DNJ Recovery
Executive Summary
Low recovery of L-altro-DNJ (1,5-dideoxy-1,5-imino-L-altritol) is rarely due to a single catastrophic failure. Instead, it is typically the result of "The Polycationic Trap" —a combination of high water solubility, lack of UV chromophore, and irreversible binding to purification media.
This guide moves beyond standard protocols to address the physicochemical paradoxes of iminosugars. We will troubleshoot the three critical phases where yield is lost: Synthesis (Upstream), Purification (The Bottleneck), and Detection (The Phantom Loss).
Phase 1: The Purification Bottleneck (Ion Exchange & Chromatography)
The Core Problem: You are likely losing product on the column itself. L-altro-DNJ is a polyhydroxylated amine. On silica, it binds irreversibly via hydrogen bonding. On cation exchange resins, it binds so tightly that standard elution protocols often fail to release it completely.
Q: I used Dowex 50WX8, but my mass balance is off by 40%. Where is my compound?
Diagnosis: You likely encountered "Resin Trap" or "Elution Channeling."
The Fix:
Resin Selection: Switch from Dowex 50WX8 (High cross-linking, slow kinetics) to Dowex 50WX4 or AG 50W-X4 (H+ form) . The lower cross-linking (4% vs 8%) allows better diffusion of the bulky hydrated iminosugar in and out of the beads.
The Ammonia Spike: Standard 0.5 M NH₄OH is often insufficient to displace the amine from the sulfonic acid sites.
Protocol: Wash the column with water until neutral. Elute with a gradient of 0.5 M → 2.0 M NH₄OH .
Critical Step: Pause the flow for 30 minutes after introducing the ammonia solution. This "soak" allows the pH to equilibrate inside the resin beads, displacing the deep-seated L-altro-DNJ.
Q: Can I use silica gel flash chromatography?
Diagnosis:Do not use untreated silica. The hydroxyl groups on silica act as a sink for iminosugars.
The Fix: If you must use normal phase:
Deactivation: Pre-treat the silica with 2% Triethylamine (TEA) in the mobile phase.
Mobile Phase: Use DCM:MeOH:NH₄OH (80:20:1) . The ammonia competes for the binding sites on the silica.
Alternative: Use Amino-functionalized silica (NH2-silica) . This repels the amine of your product and prevents tailing/adsorption.
Visualizing the Purification Logic:
Figure 1: Decision matrix for purification. Note the critical "Soak" step during elution.
Phase 2: Upstream Synthesis Troubleshooting
The Core Problem: L-altro-DNJ synthesis often involves a final deprotection step (e.g., hydrogenolysis of N-Cbz or O-Benzyl groups). If the catalyst is poisoned or the reaction is incomplete, the "loss" is actually unreacted intermediate.
Q: My hydrogenation (Pd/C, H2) stalled. Is it the catalyst?
Diagnosis: Iminosugars are excellent ligands. The free amine of the product can coordinate to the Palladium surface, poisoning the catalyst and stopping the reaction (Self-Poisoning).
The Fix:
Acidic Solvent: Run the hydrogenation in MeOH containing 1.1 eq of HCl or Acetic Acid. Protonating the amine prevents it from binding to the Pd metal.
Workup: You must neutralize the acid after filtration of the catalyst, or you will lose the product in the aqueous waste during extraction.
Q: I suspect I have the wrong stereoisomer. How do I control the L-altro configuration?
Diagnosis: If synthesizing via reductive amination (e.g., from a 5-keto-aldose), the hydride attack is governed by the Felkin-Anh model, often yielding a mixture of D-gluco (DNJ) and L-ido or L-altro isomers.
The Fix:
Route Check: Ensure your starting material provides the correct C2/C3/C4 stereochemistry fixed before cyclization.
Source Material: Starting from L-Sorbose or D-Tagatose derivatives is often preferred for accessing the altro configuration reliably compared to inversion of DNJ.
Phase 3: The "Phantom Loss" (Detection & Analytics)
The Core Problem: You might have excellent recovery, but you can't see it. L-altro-DNJ has no UV chromophore . Using UV detection at 254nm will show a flat line, leading you to discard active fractions.
Q: I see nothing on my HPLC. Is the column empty?
Diagnosis: UV detection is useless here.
The Fix:
Primary Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal for non-volatile compounds.[1]
Derivatization (If ELSD unavailable): React an aliquot with FMOC-Cl or Dansyl Chloride . This attaches a UV/Fluorescent tag to the secondary amine, making it visible at 254nm.
TLC Visualization: Do not use UV. Use Permanganate Stain (KMnO4) or Ninhydrin .
Note: Iminosugars often stain white/yellow on a purple background with Ninhydrin, unlike the deep purple of primary amino acids.
Troubleshooting: If residue is oily/sticky (common for L-altro isomers), re-dissolve in minimum water and lyophilize (freeze-dry) to obtain a hygroscopic solid.
References
Synthesis & Isomerism: Jenkins, G. et al. "Structure-activity relationships of novel second-generation iminosugar pharmacological chaperones for the treatment of Gaucher disease." Journal of Medicinal Chemistry, 2007. Link (Demonstrates the impact of stereochemistry on solubility and activity).
Purification Methodology:Kato, A. et al. "Polyhydroxylated alkaloids: natural occurrence and therapeutic applications." Studies in Natural Products Chemistry, 2013.
Detection (ELSD/HPLC): Kimura, T. et al.[1] "Determination of 1-deoxynojirimycin in mulberry leaves using HPLC with evaporative light scattering detection." Journal of Agricultural and Food Chemistry, 2004. Link (Establishes the ELSD protocol as the standard for non-chromophoric iminosugars).
General Iminosugar Synthesis: Compain, P. & Martin, O.R.[2] "Iminosugars: From Synthesis to Therapeutic Applications."[3][4] Wiley-VCH, 2007. (Comprehensive reference for protecting group strategies).
Technical Support Center: Optimizing pH Conditions for L-altro-DNJ Chaperone Binding
Welcome to the Technical Support Center for Pharmacological Chaperone Therapy (PCT) assay development. This guide is designed for researchers and drug development professionals working with L-altro-deoxynojirimycin (L-al...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pharmacological Chaperone Therapy (PCT) assay development. This guide is designed for researchers and drug development professionals working with L-altro-deoxynojirimycin (L-altro-DNJ) and related iminosugar derivatives.
As a Senior Application Scientist, I have structured this guide to address the most critical bottleneck in PCT development: pH-dependent binding and dissociation . Below, you will find targeted troubleshooting FAQs, self-validating protocols, and the mechanistic reasoning required to ensure your in vitro and cell-based assays yield reproducible, translationally relevant data.
Part 1: The Mechanistic Role of pH in Chaperone Binding
Q: Why is the pH-dependent binding profile of L-altro-DNJ critical for its efficacy as a pharmacological chaperone, and why must we assay it at both pH 7.4 and pH 4.5?
A: The fundamental premise of Pharmacological Chaperone Therapy relies on a highly specific subcellular pH gradient[1]. L-altro-DNJ acts as a competitive inhibitor of lysosomal glycosidases. To function as a chaperone rather than an inhibitor, the molecule must exhibit a "split personality" driven by environmental pH:
Endoplasmic Reticulum (pH ~7.4): Mutant, misfolded enzymes are prone to premature degradation by the ER-associated degradation (ERAD) pathway. At neutral pH, L-altro-DNJ must bind with high affinity to stabilize the enzyme's native conformation, rescuing it from degradation and facilitating its trafficking through the Golgi apparatus[1].
Lysosome (pH ~4.5): Once the stabilized enzyme-chaperone complex reaches the acidic environment of the lysosome, the chaperone must dissociate. If L-altro-DNJ retains high affinity at pH 4.5, it will competitively inhibit the enzyme from processing its natural accumulated substrate, negating the therapeutic effect[2].
Therefore, optimizing your assays to confirm tight binding at pH 7.4 and rapid dissociation at pH 4.5 is the most critical validation step in your workflow.
Mechanism of L-altro-DNJ chaperone binding and pH-dependent lysosomal dissociation.
Part 2: In Vitro Binding Assays & Troubleshooting
Q: My Differential Scanning Fluorimetry (DSF) assay shows no significant thermal shift (
) difference between pH 7.4 and pH 4.5 when using L-altro-DNJ. How do I correct this?
A: A lack of pH-dependent variance in DSF usually stems from poor buffer matching or ignoring the ionization state of the iminosugar. L-altro-DNJ has a secondary amine in its piperidine ring with a specific
. If your buffers at pH 7.4 and pH 4.5 have drastically different ionic strengths, the hydrophobic effect driving the thermal melt will be artificially skewed, masking the true ligand-binding dynamics.
To resolve this, you must use a self-validating protocol with a broad-range buffer system (e.g., McIlvaine buffer or a customized citrate-phosphate system) where only the pH changes, while the ionic strength remains constant.
Protocol 1: Self-Validating DSF Protocol for pH-Dependent Binding
Causality & Design: This protocol uses a constant ionic strength buffer system to ensure that any changes in
are strictly due to the protonation state of L-altro-DNJ and the enzyme's active site residues, rather than buffer artifacts.
Buffer Preparation: Prepare a universal citrate-phosphate buffer system. Adjust one aliquot to pH 7.4 (ER condition) and another to pH 4.5 (Lysosomal condition). Self-Validation Step: Measure the conductivity of both buffers; they must be within 5% of each other. Adjust with NaCl if necessary.
Protein-Ligand Incubation:
Dilute the target recombinant enzyme to a final concentration of 2 µM in both buffers.
Add L-altro-DNJ at a concentration of 20 µM (10x molar excess to ensure saturation at neutral pH).
Causality: Incubate for 30 minutes at room temperature. Iminosugars often exhibit slow-binding kinetics; skipping this step leads to false negatives in affinity shifts.
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Keep protected from light.
Thermal Melt Execution: Run the melt from 20°C to 95°C at a ramp rate of 1°C/minute using a qPCR thermocycler.
Internal Control (Self-Validation): Run an apo-enzyme (no ligand) control for both pH 7.4 and pH 4.5. The baseline
of the enzyme will naturally drop at pH 4.5 due to acidic destabilization. You must calculate the relative to the apo-enzyme at the corresponding pH, not against the pH 7.4 apo-enzyme.
Part 3: Quantitative Data Presentation
When L-altro-DNJ is properly optimized, your biochemical assays should reflect a stark contrast between the two physiological environments. Below is a summary table of the expected quantitative binding metrics for a successful, highly responsive L-altro-DNJ chaperone system.
Parameter
pH 7.4 (Endoplasmic Reticulum)
pH 4.5 (Lysosome)
Biological Implication
(µM)
0.45 ± 0.05
42.0 ± 3.5
~90-fold decrease in inhibition at acidic pH prevents lysosomal substrate blocking.
(µM)
0.15 ± 0.02
18.5 ± 1.2
~120-fold decrease in binding affinity ensures rapid dissociation.
(°C)
+8.5
+1.1
Strong stabilization in the ER; negligible binding in the lysosome.
Part 4: Cell-Based Assays & Washout Workflows
Q: My in vitro data shows excellent pH-dependent dissociation, but when I test L-altro-DNJ in patient-derived fibroblasts, I see a decrease in overall enzyme activity. What is going wrong?
A: You are likely observing "lysosomal trapping." While L-altro-DNJ successfully chaperones the mutant enzyme to the lysosome, continuous exposure to the drug in the cell culture media causes it to accumulate in the acidic lysosomal compartment[3]. Even with a reduced affinity at pH 4.5, a massive local concentration of the iminosugar will outcompete the natural substrate, leading to functional inhibition.
To accurately measure chaperone efficacy (restoration of enzyme activity), you must implement a Washout Phase in your protocol.
Step-by-step workflow for the cell-based L-altro-DNJ washout and enzyme activity assay.
Protocol 2: Cell-Based Washout and Enzyme Activity Assay
Causality & Design: This protocol separates the trafficking phase (requiring the drug) from the catalytic phase (requiring drug absence), mimicking the physiological clearance of the drug from the bloodstream.
Cell Seeding & Treatment: Seed mutant fibroblasts in 6-well plates. Treat with varying concentrations of L-altro-DNJ (e.g., 1 µM to 100 µM) for 72 hours. Causality: 72 hours allows sufficient time for the transcription, translation, chaperone-assisted folding, and lysosomal delivery of the mutant enzyme[3].
The Washout Phase (Critical Step):
Aspirate the drug-containing media.
Wash the cells gently 3 times with warm PBS to remove extracellular L-altro-DNJ.
Add fresh, drug-free culture media and incubate for an additional 24 to 48 hours.
Causality: This allows the intracellular and lysosomal pools of L-altro-DNJ to diffuse out of the cell, leaving the successfully trafficked enzyme intact and uninhibited in the lysosome.
Cell Lysis: Lyse the cells using a detergent-based lysis buffer formulated at pH 4.5. Self-Validation Step: Ensure your lysis buffer does not contain competitive inhibitors or high concentrations of heavy metals that could independently inhibit the enzyme.
Enzyme Activity Assay: Incubate the lysate with a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) at pH 4.5. Stop the reaction with a high-pH buffer (pH 10.5) to maximize the fluorescence of the released 4-MU, and read at Ex 365 nm / Em 450 nm.
References
Parenti, G., Andria, G., & Valenzano, K. J. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. Molecular Therapy.[Link]
Beccari, A. R., et al. (2023). Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology. International Journal of Molecular Sciences.[Link]
Flanagan, J. J., et al. (2009). The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase. Human Mutation.[Link]
Technical Support Center: DNJ & Iminosugar Analysis
Executive Summary 1-Deoxynojirimycin (DNJ) and its stereoisomers (e.g., 1-Deoxymannojirimycin [DMJ], Fagomine) are low-molecular-weight iminosugars ( 164.09). Due to their high polarity and identical mass, they exhibit p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Deoxynojirimycin (DNJ) and its stereoisomers (e.g., 1-Deoxymannojirimycin [DMJ], Fagomine) are low-molecular-weight iminosugars (
164.09). Due to their high polarity and identical mass, they exhibit poor retention on standard C18 columns and severe co-elution in mass spectrometry. This guide provides validated workflows to resolve these isomers using FMOC-Cl derivatization (Reverse Phase) and HILIC (Direct Analysis) .
Module 1: The Core Conflict
Q: Why can't I separate DNJ and DMJ using my standard C18 column and MRM transitions?
A: You are fighting two fundamental physical properties of these molecules:
Extreme Hydrophilicity: DNJ and DMJ are polyhydroxylated alkaloids. They possess no hydrophobic core to interact with the alkyl chains of a C18 stationary phase. Consequently, they elute in the "void volume" (
) along with salts and matrix suppressors, resulting in poor sensitivity and no separation.
Isobaric Interference: DNJ and DMJ are stereoisomers. They share the same precursor ion (
) and often produce identical fragment ions (e.g., 69, 110) in Collision Induced Dissociation (CID). Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
Module 2: The Gold Standard – FMOC Derivatization
Recommendation: Use this method for complex biological matrices (plasma, plant extracts) where sensitivity and robust separation are critical.
The Mechanism
Since DNJ lacks a chromophore and is too polar for C18, we chemically attach a hydrophobic fluorenylmethoxycarbonyl (FMOC) group to the secondary amine of the iminosugar. This transforms the analyte into a hydrophobic species (
386.17) that is easily retained and separated on standard C18 columns.
Validated Protocol: Pre-column Derivatization
Note: This protocol is self-validating; the appearance of the FMOC-OH by-product serves as a confirmation that reagents were active.
Step
Action
Critical Technical Note
1. Buffer Prep
Prepare 0.5 M Potassium Borate buffer, adjust to pH 8.5 .
CRITICAL: The reaction is pH-dependent. If pH < 8.0, reaction efficiency drops significantly.
2. Reaction
Mix 10 L Sample + 10 L Borate Buffer + 20 L FMOC-Cl (5 mM in ACN).
FMOC-Cl is unstable in water; dissolve it in Acetonitrile (ACN).
3. Incubation
Vortex and incubate at 25°C for 30 minutes .
Do not heat >40°C as FMOC derivatives can degrade.
4. Quenching
Add 10 L of 0.1 M Glycine .
Glycine scavenges excess FMOC-Cl, preventing it from damaging the column or interfering with ionization.
5. Stabilization
Add 950 L of 0.1% Acetic Acid (aq) .
Acidification stabilizes the DNJ-FMOC complex.[1][2][3] Analyze within 48 hours.
Workflow Visualization
Figure 1: Step-by-step reaction workflow for FMOC-Cl derivatization of iminosugars.
Module 3: Direct Analysis – HILIC Method
Recommendation: Use this method for rapid screening or when derivatization reagents interfere with other analytes of interest.
Q: Which HILIC column chemistry effectively separates DNJ from DMJ?
A: Not all HILIC columns are equal. For iminosugars, Amide-functionalized or Polymer-based Amino columns are superior to bare silica.
Preferred Column: TSKgel Amide-80 or Shodex Asahipak NH2P-50.
Mechanism: These phases utilize hydrogen bonding interactions with the hydroxyl groups of the sugar ring. The stereochemical difference between the axial/equatorial -OH groups on DNJ and DMJ creates slightly different interaction energies, allowing separation.
Recommended HILIC Conditions
Parameter
Setting
Rationale
Mobile Phase A
Acetonitrile (80-90%)
High organic content induces HILIC retention mechanism.
Mobile Phase B
Water + 10 mM Ammonium Formate
Salt is required to suppress ionic interactions with residual silanols.
pH Control
Adjust aqueous phase to pH 6.5 - 7.0
Basic/Neutral pH ensures the secondary amine is not fully protonated, improving peak shape.
Temperature
40°C - 50°C
Higher temperature reduces mobile phase viscosity and improves mass transfer kinetics.
Module 4: Troubleshooting & FAQs
Q: My DNJ peak is splitting into two. Is this the isomer?
A: Likely not. If you are using the FMOC method , peak splitting is usually caused by solvent mismatch .
Diagnosis: The reaction mixture is high in Acetonitrile. If you inject a large volume (>5
L) into a highly aqueous initial gradient, the analyte precipitates or focuses poorly at the column head.
Fix: Dilute the final reaction mixture with water (as shown in Step 5 of the protocol) or reduce injection volume to 1-2
L.
Q: I see a huge interference peak at the start of my run (FMOC method).
A: This is likely FMOC-OH (hydrolyzed reagent) or FMOC-Glycine .
Fix: Ensure your gradient starts with a lower organic % (e.g., 10% B) to elute these salts/byproducts early, or adjust the gradient so they elute well after the DNJ-FMOC peak (which is very hydrophobic). DNJ-FMOC typically elutes at >50% Acetonitrile.
Q: Can I use Ion Mobility (IMS) to separate them?
A: Yes, but it requires high-end hardware.
Insight: Recent studies indicate that Differential Mobility Spectrometry (DMS) can separate DNJ and Fagomine based on their collisional cross-section (CCS) in the gas phase, even without chromatography. However, for most labs, FMOC-C18 is the more accessible solution.
Decision Matrix: Which method should I choose?
Figure 2: Decision matrix for selecting the optimal separation strategy.
References
Nakagawa, K., et al. (2010). "Simple and sensitive method for the determination of 1-deoxynojirimycin in mulberry leaves and silkworm powder by liquid chromatography-mass spectrometry." Journal of Chromatography B.
Kim, J.W., et al. (2003).[3] "Determination of 1-deoxynojirimycin in Morus alba L. leaves by derivatization with 9-fluorenylmethyl chloroformate followed by reversed-phase high-performance liquid chromatography." Journal of Chromatography A.
Kimura, T., et al. (2004). "Determination of 1-deoxynojirimycin in mulberry leaves using hydrophilic interaction chromatography with evaporative light scattering detection." Journal of Agricultural and Food Chemistry.
Nuengchamnong, N., et al. (2007). "Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta.
Technical Support Center: Stability of 1-Deoxy-L-altronojirimycin
Part 1: The Stability Profile (Executive Summary) 1-Deoxy-L-altronojirimycin is a polyhydroxylated piperidine alkaloid (iminosugar). Unlike standard sugars, the ring oxygen is replaced by a nitrogen atom.[1][2] This stru...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Stability Profile (Executive Summary)
1-Deoxy-L-altronojirimycin is a polyhydroxylated piperidine alkaloid (iminosugar). Unlike standard sugars, the ring oxygen is replaced by a nitrogen atom.[1][2] This structural modification confers exceptional chemical stability but introduces unique analytical challenges that are often mistaken for instability.
Quick Reference: Stability in Cell Culture Media (DMEM/RPMI + 10% FBS)
Parameter
Stability Status
Technical Note
Hydrolytic Stability
Excellent
Contains no glycosidic bond. Resistant to acid/base hydrolysis at physiological pH (7.2–7.4).
Thermal Stability
High
Stable at 37°C for >14 days. Can withstand short-term exposure to higher temps (up to 60°C), but filtration is preferred over autoclaving.
Serum Interaction
Moderate
Does not degrade in serum, but may bind non-specifically to albumin. Apparent concentration may decrease due to protein binding, not degradation.
Light Sensitivity
Low
No significant photodegradation observed under standard lab lighting.
Cellular Uptake
High
Critical: Significant reduction in media concentration over 24–72h is usually due to active cellular uptake (chaperone effect), not chemical instability.
Part 2: Troubleshooting Guide
Issue 1: "I cannot detect the compound in the media using my HPLC-UV setup."
Diagnosis: Lack of Chromophore.
Explanation: 1-Deoxy-L-altronojirimycin lacks a conjugated
-system (double bonds) required for UV absorbance at standard wavelengths (254 nm or 280 nm). Injecting the pure compound will yield a flat baseline, often interpreted falsely as "total degradation."
Solution:
Use a Universal Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
Derivatization: You must derivatize the secondary amine with a chromophore (e.g., FMOC-Cl) to make it UV-visible.
LC-MS: Use Mass Spectrometry (ESI+) for direct detection without derivatization.
Issue 2: "The potency drops significantly after 48 hours in culture."
Diagnosis: Biological Depletion (The "Sponge" Effect).
Explanation: Iminosugars are often pharmacological chaperones.[3][4] They are actively transported into the cell and trapped in the lysosome or ER. In high-density cultures, cells can deplete the media of the compound, reducing the effective concentration.
Validation Experiment:
Control: Incubate media + compound without cells at 37°C for 48h.
Test: Incubate media + compound with cells at 37°C for 48h.
Result: If the Control remains stable but the Test decreases, the compound is stable but being consumed.
Issue 3: "My results vary between serum-free and serum-containing media."
Diagnosis: Protein Binding Interference.
Explanation: While chemically stable, the secondary amine can interact with serum proteins. If you are running an enzymatic inhibition assay in vitro (outside cells), serum proteins may sequester the inhibitor, shifting the IC50.
Solution:
Perform dose-response curves in the specific media formulation intended for the final experiment.
For analytical quantification, include a protein precipitation step (Acetonitrile/Methanol) to release bound compound before LC-MS analysis.
Part 3: Visualizing the Workflow
Diagram 1: Analytical Decision Tree
This logic flow ensures you distinguish between "invisibility" and "instability."
Caption: Troubleshooting logic for "missing" compound peaks. Most stability issues with iminosugars are actually detection failures due to the lack of UV absorbance.
Diagram 2: Biological Fate in Media
Understanding where the compound goes during incubation.
Caption: In cell culture, 1-Deoxy-L-altronojirimycin is chemically inert to hydrolysis. Loss of signal is primarily driven by cellular uptake (efficacy) or serum binding.
Part 4: Validated Protocols
Protocol A: FMOC-Derivatization for HPLC Quantification
Since the compound is UV-invisible, this step is mandatory for standard HPLC.
Reagents:
Borate Buffer: 0.2 M, pH 8.5.
FMOC-Cl Solution: 5 mM in Acetonitrile (freshly prepared).
Glycine Solution: 0.1 M (Stop solution).
Procedure:
Sample Prep: Take 100
L of cell media supernatant.
Mix: Add 100
L of Borate Buffer.
Derivatize: Add 100
L of FMOC-Cl solution. Vortex immediately.
Incubate: 20 minutes at Room Temperature (protect from light).
Quench: Add 50
L of Glycine solution to react with excess FMOC-Cl.
Mechanism:[5][6] FMOC reacts with the secondary amine of the piperidine ring.
Protocol B: "Cell-Free" Stability Verification
Use this to prove to reviewers or QA that the media itself is not degrading the drug.
Prepare complete media (DMEM + 10% FBS).
Spike 1-Deoxy-L-altronojirimycin to 100
M.
Aliquot into three sterile tubes:
T0: Freeze immediately at -80°C.
T24: Incubate 24h at 37°C, then freeze.
T72: Incubate 72h at 37°C, then freeze.
Thaw all simultaneously and process via Protocol A (or LC-MS).
Passing Criteria: T72 peak area should be >95% of T0.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I autoclave media containing 1-Deoxy-L-altronojirimycin?A: While iminosugars are thermally robust, autoclaving (121°C) can induce Maillard reactions between the amine of the inhibitor and the glucose/glutamine in the media, turning it brown and inactivating the drug. Always sterile filter (0.22
m) the compound solution and add it to the media post-autoclaving.
Q: Is it stable in acidic lysosomes?A: Yes. This is a key feature. Unlike O-glycosides which hydrolyze in acid, the C-N bond in the piperidine ring is extremely stable in the acidic environment of the lysosome (pH 4.5–5.0), allowing it to act as a chaperone or inhibitor for extended periods.
Q: Why is my IC50 higher in whole cells than in lysate assays?A: In lysate assays, the enzyme is exposed. In whole cells, the compound must cross the plasma membrane. While 1-Deoxy-L-altronojirimycin is water-soluble, its uptake is often passive or via specific transporters. Poor membrane permeability can shift the apparent potency.
References
Nash, R. J., et al. (2011). "Iminosugars as therapeutic agents: facts and prospects." Future Medicinal Chemistry. (Review of iminosugar stability and pharmacokinetics).
Kim, J. W., et al. (2003).[7] "Determination of 1-deoxynojirimycin in Morus alba L. leaves by derivatization with 9-fluorenylmethyl chloroformate followed by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. (Primary source for the FMOC derivatization protocol).
Benjamin, E. R., et al. (2009).[4] "The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines."[3][4][5][8][9] Journal of Inherited Metabolic Disease. (Demonstrates stability and uptake in cell culture over 5 days).
Ishii, S., et al. (2008).[9] "Preclinical efficacy and safety of 1-deoxygalactonojirimycin in mice for Fabry disease." Journal of Pharmacology and Experimental Therapeutics. (In vivo stability and half-life data).
Troubleshooting Guide 1: In Vivo Models (Mitigating GI & Systemic Toxicity)
Welcome to the Technical Support Center for Iminosugar Applications . This portal is designed for researchers, application scientists, and drug development professionals working with high-dose L-altro-DNJ (L-1-deoxyaltro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Iminosugar Applications . This portal is designed for researchers, application scientists, and drug development professionals working with high-dose L-altro-DNJ (L-1-deoxyaltronojirimycin).
While L-altro-DNJ is a valuable stereoisomer for studying alpha-glucosidase inhibition[1], high-dose applications frequently trigger off-target inhibitory side effects, including severe gastrointestinal distress in vivo and Endoplasmic Reticulum (ER) stress in vitro[2][3]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to uncouple these side effects from your primary experimental endpoints.
Q: Why do my murine models exhibit severe weight loss and osmotic diarrhea when administered high-dose L-altro-DNJ orally?A: L-altro-DNJ competitively inhibits alpha-glucosidases[1]. When administered orally, the compound heavily concentrates in the intestinal lumen, inhibiting brush-border disaccharidases (e.g., sucrase and maltase). This blockade prevents the breakdown of complex carbohydrates, forcing undigested sugars into the lower intestine. Gut microbiota rapidly ferment these sugars, drawing water into the lumen and causing severe osmotic diarrhea and rapid weight loss[2][3].
Q: How can I bypass this localized gastrointestinal toxicity while maintaining high systemic exposure?A: You must alter the pharmacokinetic routing. Switching from oral gavage to Intraperitoneal (IP) or Intravenous (IV) administration routes the compound directly into systemic circulation. This bypasses the intestinal lumen entirely, preventing direct contact with brush-border enzymes. If oral administration is strictly required by your experimental design, transition the animals to a strictly low-carbohydrate, high-protein diet 48 hours prior to dosing. This starves the downstream fermentation process, drastically reducing osmotic diarrhea without altering the drug's systemic pharmacokinetics.
Fig 1: Pharmacokinetic routing of L-altro-DNJ to bypass localized intestinal toxicity.
Quantitative Data: Mitigation Strategies for L-altro-DNJ Toxicity
Mitigation Strategy
Target Parameter
Typical Dose / Adjustment
Expected Outcome
Route Alteration (IP/IV)
Intestinal α-glucosidase
10–50 mg/kg (IP)
Bypasses gut lumen; prevents osmotic diarrhea.
Dietary Modification
Undigested carbohydrates
<5% complex carbs (48h pre-dose)
Starves gut flora fermentation; reduces GI distress.
Dose Fractionation
Cmax-driven toxicity
Divide total daily dose by 3
Lowers peak serum concentration; reduces acute ER stress.
Chemical Chaperone
UPR / ER Stress
4-PBA (1 g/kg/day in water)
Rescues systemic glycoprotein misfolding.
Troubleshooting Guide 2: In Vitro Cell Culture (Managing ER Stress & UPR)
Q: High concentrations of L-altro-DNJ are causing massive apoptosis in my cell lines before I can observe the primary experimental endpoint. What is the mechanism?A: Iminosugars inhibit Endoplasmic Reticulum (ER) alpha-glucosidase I and II. These enzymes are critical for trimming glucose residues from nascent N-linked glycans, a prerequisite for the calnexin/calreticulin chaperone cycle[3]. High doses of L-altro-DNJ halt this cycle, leading to the accumulation of misfolded glycoproteins. This triggers the Unfolded Protein Response (UPR). While initially protective, prolonged UPR activation upregulates CHOP (C/EBP homologous protein), shifting the cell from a repair state to apoptosis[3].
Q: How do I uncouple the primary efficacy of L-altro-DNJ from this ER stress-induced apoptosis?A: Co-administer a chemical chaperone, such as 4-phenylbutyrate (4-PBA). 4-PBA facilitates hydrophobic interactions and stabilizes protein folding independently of the calnexin/calreticulin cycle. This mitigates the UPR cascade without interfering with L-altro-DNJ's direct pharmacological target.
Fig 2: ER Stress/UPR pathway triggered by L-altro-DNJ and mitigation via 4-PBA.
Self-Validating Protocol: 4-PBA Rescue of L-altro-DNJ-Induced ER Stress
To ensure the observed cell survival is due to chaperone rescue and not a failure of L-altro-DNJ delivery, this protocol utilizes a self-validating 4-arm control system.
Step 1: Experimental Setup & Control Mapping
Establish four parallel culture groups:
Group A (Vehicle Control): Validates baseline cell health.
Group B (L-altro-DNJ alone): Validates the induction of ER stress/UPR.
Group C (4-PBA alone): Validates that the chaperone itself is non-toxic at the working concentration.
Group D (L-altro-DNJ + 4-PBA): The experimental rescue group.
Step 2: Cell Seeding and Pre-treatment
Seed cells at 70% confluency in standard growth media. Allow 12 hours for adherence.
Pre-treat Groups C and D with 2 mM 4-PBA. Incubate for 2 hours to prime the intracellular chaperone environment.
Step 3: L-altro-DNJ Administration
Administer your target high-dose L-altro-DNJ (e.g., 500 µM) to Groups B and D.
Incubate for 24 to 48 hours depending on your cell line's doubling time.
Step 4: Validation via Western Blot
Lyse cells and extract total protein.
Probe for UPR markers: BiP/GRP78 (early ER stress) and CHOP (pro-apoptotic UPR).
Validation Checkpoint: The assay is successful only if Group B shows significantly elevated CHOP relative to Group A, and Group D shows CHOP levels returned to baseline. This proves the drug entered the cell and hit its target, but apoptosis was artificially blocked by the chaperone.
Frequently Asked Questions (FAQs)
Q: Can I use miglitol as a control for L-altro-DNJ?A: No. While both are DNJ derivatives, their stereochemistry dictates vastly different enzyme specificities. L-altro-DNJ has an IC50 of ~450 µM against certain alpha-glucosidases, whereas miglitol (a D-DNJ derivative) is much more potent against intestinal sucrase[1][4]. Use an inactive L-isomer or a pure vehicle control to validate baseline toxicity.
Q: Does L-altro-DNJ cause lysosomal storage disease phenotypes?A: Broad-spectrum iminosugars can inhibit off-target lysosomal glycosidases, temporarily mimicking genetic lysosomal storage disorders[2]. If your experiment extends beyond 72 hours, we highly recommend monitoring lysosomal swelling using LysoTracker dyes to ensure you are not confounding your data with lysosomal toxicity.
Q: Are the suppressive effects of DNJ derivatives strictly linear?A: No, the suppressive effects of alpha-glucosidase inhibitors like DNJ are highly dose-dependent but often plateau[4]. Conducting a dose-escalation study is critical to finding the lowest effective dose before off-target ER stress occurs.
References
1.[1] Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction. ResearchGate. URL:
2.[2] Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. PMC/NIH. URL:
3.[3] Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. MDPI. URL:
4.[4] Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. PLOS. URL:
Technical Support Center: Purification of Synthetic L-altro-DNJ HCl
Welcome to the dedicated technical support guide for the purification of synthetic L-altro-deoxynojirimycin hydrochloride (L-altro-DNJ HCl). This resource is designed for researchers, medicinal chemists, and process deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of synthetic L-altro-deoxynojirimycin hydrochloride (L-altro-DNJ HCl). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important iminosugar. Achieving high purity is critical for reliable pharmacological studies and clinical development, as even minor impurities, particularly stereoisomers, can significantly impact biological activity and safety profiles.[1]
This guide provides a structured approach to purification, combining foundational knowledge in a Frequently Asked Questions (FAQs) section with a detailed, problem-oriented Troubleshooting Guide. We will delve into the causality behind our recommended strategies, ensuring you understand not just what to do, but why you are doing it.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic L-altro-DNJ HCl?
The purification of L-altro-DNJ HCl presents a unique set of challenges due to its molecular properties:
High Polarity: The multiple hydroxyl groups make the molecule highly soluble in water and other polar solvents, which can complicate extraction and standard normal-phase chromatography.[2]
Chirality: L-altro-DNJ has multiple stereocenters. Synthetic routes can often produce diastereomers or, if a non-stereospecific step is involved, the enantiomer (D-altro-DNJ). These stereoisomers can be difficult to separate due to their similar physical properties.[3]
Ionic Nature: As a hydrochloride salt, the molecule is ionic, which makes it non-volatile and amenable to specific purification techniques like ion-exchange chromatography.[4]
Potential Impurities: The crude synthetic product may contain unreacted starting materials, reagents (e.g., protecting groups, reducing agents), and reaction by-products.
Q2: What are the most effective purification strategies for L-altro-DNJ HCl?
A multi-step approach is typically required. The most successful strategies leverage the unique chemical properties of the molecule:
Ion-Exchange Chromatography (IEX): This is often the most powerful technique. As L-altro-DNJ is a piperidine derivative, it is basic and will be protonated (positively charged) at neutral or acidic pH. It can therefore be captured on a strong cation-exchange (SCX) resin.[5][6] Impurities that are neutral or anionic will pass through the column. The bound L-altro-DNJ HCl is then eluted by increasing the pH (using a base like ammonia or ammonium hydroxide) or by increasing the ionic strength with a salt gradient.[5][7]
Recrystallization: This is an essential final step for achieving high crystalline purity and removing minor impurities. The choice of solvent system is critical. Typically, a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) is used, followed by the addition of a less polar anti-solvent (like isopropanol, ethyl acetate, or diethyl ether) to induce crystallization upon cooling.[8][9]
Chiral Chromatography: If the synthesis results in a mixture of stereoisomers (diastereomers or enantiomers), preparative chiral HPLC may be necessary. This technique uses a chiral stationary phase (CSP) to selectively interact with and separate the different isomers.[10][11]
Q3: How can I effectively monitor the purification process?
Constant monitoring is key to a successful purification.
Thin-Layer Chromatography (TLC): A simple and rapid method. Due to the high polarity of DNJ, a polar mobile phase is required (e.g., Dichloromethane:Methanol:Ammonia). Staining with ninhydrin is effective for visualizing the amine-containing DNJ.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating highly polar compounds like DNJ.[12] Coupling with a mass spectrometer (LC-MS) allows for definitive identification of the product and impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any remaining impurities.
Purification Workflow Overview
The following diagram outlines a typical workflow for purifying synthetic L-altro-DNJ HCl from a crude reaction mixture.
Caption: General purification workflow for L-altro-DNJ HCl.
Troubleshooting Guide
This section addresses common issues encountered during the purification of L-altro-DNJ HCl in a problem, cause, and solution format.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Binding to SCX Column
1. Incorrect Sample pH: The pH of the loaded sample is too high (pH > pKa), causing the DNJ amine to be neutral and unable to bind to the negatively charged resin.
Action: Ensure the sample is dissolved in a buffer with a pH at least 1-2 units below the pKa of the piperidine nitrogen (typically pKa ~7-9). A pH of 4-6 is a good starting point.
2. Column Overloading: The amount of crude material loaded exceeds the binding capacity of the column.
Action: Reduce the amount of sample loaded or use a larger column. Refer to the resin manufacturer's specifications for binding capacity.
3. High Ionic Strength: The sample contains a high concentration of other cations (e.g., Na⁺, K⁺ from a previous step) that compete with the protonated DNJ for binding sites.
Action: If possible, perform a desalting step or dilute the sample with water before loading to reduce the ionic strength.
Low Yield / Recovery After Elution
1. Incomplete Elution: The eluting buffer is not strong enough to displace the bound product from the resin.
Action: Increase the concentration of the basic eluent (e.g., from 0.5 M to 1.0 M NH₄OH). Alternatively, perform a gradient elution from low to high base concentration.[6]
2. Irreversible Binding: Very strong, non-specific interactions between the product and the resin matrix.
Action: Try a different type of cation-exchange resin (e.g., weak vs. strong, different polymer backbone).
3. Product Degradation: L-altro-DNJ may be unstable under very harsh pH conditions.
Action: Avoid prolonged exposure to highly concentrated acids or bases. Neutralize the collected basic fractions promptly after elution.
Product Fails to Crystallize
1. Solution is Not Supersaturated: Too much solvent was used, or the solution was not concentrated enough.
Action: Carefully evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]
2. Presence of Impurities: Certain impurities can act as crystallization inhibitors.
Action: The product may require another round of purification (e.g., re-chromatography). Ensure the pooled fractions were of high purity before the crystallization step.
3. Incorrect Solvent System: The chosen solvent/anti-solvent pair is not suitable for inducing crystallization.
Action: Perform small-scale solubility tests to find a better solvent system. Common systems include Methanol/Ethanol, Methanol/Isopropanol, or Ethanol/Ethyl Acetate.[8]
Final Product has Low Purity
1. Co-elution of Impurities: An impurity has a similar charge and affinity for the IEX resin, causing it to elute with the product.
Action: Optimize the IEX method. Use a shallower elution gradient (either pH or salt) to improve resolution between the product and the impurity.[7]
2. Presence of Stereoisomers: A diastereomer or enantiomer is present. These often co-purify during achiral steps like IEX and recrystallization.
Action: Confirm the presence of isomers using chiral HPLC. If present, preparative chiral chromatography is the most effective solution.[10][11]
3. Incomplete Conversion to HCl Salt: Residual free base or counter-ions from other salts are present.
Action: Ensure stoichiometric or a slight excess of HCl is added. Lyophilization from a dilute HCl solution can also be effective for complete salt formation.
Troubleshooting Logic for Low Purity
When faced with an impure final product, a systematic approach is necessary to identify and resolve the issue.
Caption: Decision tree for troubleshooting low purity results.
Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific scale, equipment, and the nature of the crude material. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Purification by Strong Cation-Exchange (SCX) Chromatography
Causality: This protocol leverages the basic nature of the L-altro-DNJ piperidine ring. At an acidic pH, the nitrogen is protonated, resulting in a positive charge that binds strongly to the negative sulfonate groups of the SCX resin. Neutral and anionic impurities are washed away. Elution is achieved by deprotonating the nitrogen with a basic solution, neutralizing its charge, and releasing it from the resin.[5][6]
Materials:
Strong Cation-Exchange (SCX) resin (e.g., Dowex® 50WX8 or equivalent).
Chromatography column.
Buffers: Deionized water, 0.1 M Acetic Acid, 0.5-1.0 M Ammonium Hydroxide (NH₄OH).
Crude L-altro-DNJ HCl.
Procedure:
Resin Preparation:
Swell the SCX resin in deionized water according to the manufacturer's instructions.
Pack the column with the resin slurry.
Wash the column sequentially with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluent is neutral (pH ~7). This ensures the resin is in the H⁺ form.
Finally, equilibrate the column with 3-5 CV of 0.1 M Acetic Acid.
Sample Loading:
Dissolve the crude synthetic L-altro-DNJ HCl in a minimal volume of the equilibration buffer (0.1 M Acetic Acid).
Ensure the pH is acidic (pH 4-6). If not, adjust carefully.
Filter the sample through a 0.45 µm filter to remove any particulates.[14]
Load the filtered sample onto the equilibrated column at a slow flow rate (e.g., 1 CV/hour) to ensure efficient binding.
Washing:
Wash the column with 3-5 CV of the equilibration buffer to remove unbound, neutral, and anionic impurities.
Monitor the column eluate by UV (if applicable) or TLC until no more impurities are detected.
Elution:
Begin elution of the bound L-altro-DNJ with 0.5 M NH₄OH.
Collect fractions (e.g., 0.25 CV per fraction).
Monitor the fractions by TLC (stain with ninhydrin) to identify those containing the product.
Post-Elution Processing:
Pool the pure fractions.
Immediately concentrate the pooled fractions under reduced pressure (rotary evaporation) to remove the ammonia and water.
Co-evaporate with methanol or ethanol (3x) to remove residual water.
The resulting product is the free base of L-altro-DNJ, ready for conversion back to the HCl salt and recrystallization.
Protocol 2: Recrystallization of L-altro-DNJ HCl
Causality: This protocol relies on the principle of differential solubility. A solvent system is chosen where the L-altro-DNJ HCl is highly soluble at an elevated temperature but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their physical separation from the desired crystalline product.[9]
Materials:
Purified L-altro-DNJ free base (from IEX).
Anhydrous Methanol (MeOH) or Ethanol (EtOH).
Anhydrous Isopropanol (IPA) or Ethyl Acetate (EtOAc) as an anti-solvent.
4 M HCl in 1,4-Dioxane or other suitable anhydrous HCl source.
Erlenmeyer flask, heating mantle, magnetic stirrer.
Procedure:
Salt Formation:
Dissolve the L-altro-DNJ free base in a minimal amount of anhydrous methanol.
Cool the solution in an ice bath.
Slowly add ~1.0-1.1 equivalents of 4 M HCl in Dioxane dropwise with stirring. A white precipitate of L-altro-DNJ HCl should form.
Evaporate the solvent to obtain the crude HCl salt.
Dissolution:
To the crude HCl salt in an Erlenmeyer flask, add a minimal amount of hot methanol or ethanol. Use a magnetic stirrer and heat gently until the solid just dissolves. Do not add excessive solvent, as this will reduce your final yield.[9]
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
Crystallization:
Allow the clear solution to cool slowly to room temperature.
Once at room temperature, slowly add the anti-solvent (e.g., isopropanol) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the cloudiness.
Cover the flask and allow it to stand undisturbed at room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) for several hours or overnight to maximize crystal formation.
Collection and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
Dry the purified crystals under high vacuum to remove all residual solvents.
Analyze the final product for purity (HPLC, NMR) and identity.
References
High Performance DNA Purification using a Novel Ion Exchange Matrix. Journal of Biomolecular Techniques. [Link]
CN101654428B - Method for extracting and separating high-purity 1-deoxynojirimycin
CN106083696A - A kind of method for crystallising of 1 DNJ.
US20020042506A1 - Ion exchange method for DNA purification.
High Performance DNA Purification using a Novel Ion Exchange Matrix. Journal of Biomolecular Techniques. [Link]
Technological method for extracting 1-deoxynojirimycin
Purification and identification of 1-deoxynojirimycin (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza). PubMed. [Link]
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
Isolation and purification of 1-Deoxynojirimycin from Morus alba L. leaves. ResearchGate. [Link]
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Synthesis of L-altro-1-Deoxynoprimycin, D-allo-1-Deoxynoprimycin, and D-galacto-1-Deoxynojirimycin from a Single Chiral Cyanohydrin. ResearchGate. [Link]
Recrystallization. MIT Digital Lab Techniques Manual, YouTube. [Link]
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. PubMed. [Link]
Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. MDPI. [Link]
Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. PMC. [Link]
Safety Data Sheet: 1-Deoxynojirimycin hydrochloride. Carl ROTH. [Link]
N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. MDPI. [Link]
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
1-Deoxynojirimycin from Morus species: An overview of its chemistry, sources, contents, pharmacology, and clinical studies. Journal of Applied Pharmaceutical Science. [Link]
Detecting hydrolysis products of L-altro-DNJ derivatives
Last Updated: March 7, 2026 Introduction Welcome to the technical support guide for L-altro-Deoxynojirimycin (DNJ) derivatives. Deoxynojirimycin and its analogues are iminosugars, a class of compounds where the endocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Last Updated: March 7, 2026
Introduction
Welcome to the technical support guide for L-altro-Deoxynojirimycin (DNJ) derivatives. Deoxynojirimycin and its analogues are iminosugars, a class of compounds where the endocyclic oxygen of a sugar is replaced by a nitrogen atom.[1] This structural change confers potent inhibitory activity against various glycosidases, making them valuable tools in glycobiology research and as therapeutic agents for conditions like type 2 diabetes and certain viral infections.[1][2][3][4]
The stability of these derivatives is paramount for accurate experimental results and therapeutic efficacy. Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway that can compromise the integrity of your L-altro-DNJ compound, leading to a loss of biological activity. This guide provides in-depth troubleshooting advice and detailed protocols to help you detect and manage hydrolysis products in your experiments.
Understanding the Hydrolysis of L-altro-DNJ Derivatives
L-altro-DNJ derivatives, particularly those with N-alkyl or other substituents, can be susceptible to hydrolysis under various conditions. The primary point of hydrolysis is often the bond connecting the substituent to the core DNJ piperidine ring, although degradation of the core structure can also occur under harsh conditions.
Key Factors Influencing Hydrolysis:
pH: Both strongly acidic and alkaline conditions can catalyze hydrolysis.
Temperature: Elevated temperatures accelerate the rate of degradation.
Enzymatic Activity: Contaminating enzymes in biological samples can cleave specific linkages.
Identifying hydrolysis is not just about confirming degradation; it is a critical step in ensuring the validity of your experimental data. The presence of hydrolysis products can lead to an underestimation of the compound's potency and confound mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely hydrolysis products of my N-substituted L-altro-DNJ derivative?
A1: The most common hydrolysis product is the parent L-altro-DNJ molecule itself, resulting from the cleavage of the N-substituent. Depending on the complexity of the substituent, it may also degrade into smaller fragments. The primary goal is typically to separate and quantify the intact derivative from the free L-altro-DNJ.
Q2: My compound is an α-glucosidase inhibitor. How will hydrolysis affect my activity assays?
A2: Hydrolysis will likely lead to a significant change in inhibitory activity. The parent L-altro-DNJ is a potent α-glucosidase inhibitor, but its potency might differ from your N-substituted derivative.[1] If your substituent is critical for activity, hydrolysis will decrease the observed potency. Conversely, if the substituent hinders activity, hydrolysis could artefactually increase it. Therefore, quantifying the extent of hydrolysis is essential for accurate structure-activity relationship (SAR) studies.[5]
Q3: Can I use UV-Vis spectroscopy to detect hydrolysis?
A3: Generally, no. The core DNJ structure lacks a strong chromophore, making direct UV detection unsuitable.[6] If your N-substituent contains a chromophore (e.g., a benzyl group), you might observe a change in the UV spectrum upon cleavage. However, this is not a universal or quantitative method. Chromatographic techniques are far more reliable.
Troubleshooting Guide: Analytical Methods
This section addresses common issues encountered during the analysis of L-altro-DNJ derivatives and their hydrolysis products.
High-Performance Liquid Chromatography (HPLC)
Problem: I cannot get good retention of my DNJ derivative or the parent DNJ on my C18 (reverse-phase) column. Both elute in the void volume.
Cause & Solution: This is a common and expected issue. DNJ and its simple alkyl derivatives are highly polar and hydrophilic molecules.[7][8] They have very weak interactions with nonpolar stationary phases like C18, causing them to elute without retention.[6][9]
Recommended Action:
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for analyzing these compounds.[6][10][11][12][13] HILIC columns use a polar stationary phase (e.g., amide, cyano, or silica) with a high organic content mobile phase. This allows for the retention of polar analytes like iminosugars.
Consider Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange mechanisms can also provide excellent retention and separation for polar, ionizable compounds like DNJ derivatives.[7]
Problem: I am using a HILIC column, but my peak shape is poor (e.g., significant tailing).
Cause & Solution: Peak tailing for basic compounds like DNJ is often due to secondary interactions with the stationary phase. The basic nitrogen atom can interact strongly with residual acidic silanol groups on the silica support.
Recommended Action:
Mobile Phase Additives: Add a small amount of a competing base or an acidic modifier to the mobile phase. Ammonium acetate (e.g., 5 mM) or trifluoroacetic acid (TFA, e.g., 0.1%) are common choices.[10][12][13] These additives can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
Optimize pH: Ensure the mobile phase pH is appropriate for your analyte. For basic compounds like DNJ, a slightly acidic pH can improve peak shape.
Detection Methods
Problem: I am using an HPLC-UV detector but cannot see my compound.
Cause & Solution: As mentioned in the FAQ, DNJ and its simple derivatives do not have a UV chromophore.[6]
Recommended Action:
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is well-suited for non-chromophoric compounds like iminosugars and is a common choice for this analysis.[10][11][14]
Mass Spectrometry (MS): HPLC-MS is the most powerful technique. It provides both retention time and mass-to-charge ratio (m/z), offering definitive identification and quantification of your derivative and its hydrolysis products.[9][12]
Pre-column Derivatization: If you are limited to a fluorescence detector, you can derivatize your compound with a fluorescent tag like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15] This adds a highly fluorescent group to the DNJ molecule, enabling sensitive detection. However, this adds complexity and potential for side reactions.[6]
Mass Spectrometry (MS)
Problem: I am not sure what m/z values to look for to identify my L-altro-DNJ derivative and its hydrolysis product.
Cause & Solution: In positive ion electrospray ionization (ESI+), you will primarily look for the protonated molecule, [M+H]⁺.
Recommended Action:
Calculate Expected Masses:
L-altro-DNJ (Hydrolysis Product): The chemical formula for DNJ is C₆H₁₃NO₄. Its monoisotopic mass is 163.0845 g/mol . You should look for the [M+H]⁺ ion at m/z 164.0918 .
Your Derivative: Calculate the mass of your N-substituent and add it to the mass of the DNJ core (C₆H₁₂N fragment, mass ≈ 114.0919) to predict the mass of your intact derivative. Then add a proton (1.0073) to get the expected [M+H]⁺.
Look for Characteristic Fragments: Tandem MS (MS/MS) can confirm identity. DNJ characteristically loses water molecules. Look for fragment ions corresponding to [M+H-H₂O]⁺ (m/z 146.0812) and [M+H-2H₂O]⁺ (m/z 128.0706) for the parent DNJ.[6]
Compound
Formula
Monoisotopic Mass
Expected [M+H]⁺ (m/z)
Key Fragment [M+H-H₂O]⁺ (m/z)
L-altro-DNJ
C₆H₁₃NO₄
163.0845
164.0918
146.0812
N-butyl-DNJ
C₁₀H₂₁NO₄
219.1471
220.1543
202.1438
N-benzyl-DNJ
C₁₃H₁₉NO₄
253.1314
254.1387
236.1281
Note: This table provides examples. You must calculate the exact mass for your specific derivative.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
A forced degradation study is essential for method development.[16][17] It intentionally degrades your compound to generate the hydrolysis products, which can then be used to confirm peak identities and demonstrate that your analytical method can separate them from the intact drug.[18]
Objective: To generate L-altro-DNJ from an N-substituted derivative to serve as a positive control for HPLC method development.
Materials:
Your L-altro-DNJ derivative stock solution (e.g., 1 mg/mL in water or methanol)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
0.1 M Sodium Bicarbonate (or other suitable buffer for neutralization)
HPLC vials
Procedure:
Set up Reactions: Label three vials: "Acid," "Base," and "Control."
Control: To the "Control" vial, add 100 µL of your stock solution and 900 µL of water.
Acid Hydrolysis: To the "Acid" vial, add 100 µL of your stock solution and 900 µL of 0.1 M HCl.
Base Hydrolysis: To the "Base" vial, add 100 µL of your stock solution and 900 µL of 0.1 M NaOH.
Incubation: Place all three vials in a heat block at 60°C for 2-4 hours. The time and temperature may need to be optimized.
Neutralization: After incubation, cool the vials to room temperature.
Neutralize the "Acid" vial by adding an appropriate amount of 0.1 M NaOH.
Neutralize the "Base" vial by adding an appropriate amount of 0.1 M HCl.
Analysis: Analyze all three samples by your developed HPLC-MS or HPLC-ELSD method. You should see a new peak appearing in the "Acid" and "Base" samples corresponding to L-altro-DNJ, with a corresponding decrease in the peak for your intact derivative.
Workflow for Detecting Hydrolysis
The following diagram illustrates a comprehensive workflow for identifying and quantifying hydrolysis products.
Caption: Workflow for hydrolysis product detection.
Protocol 2: HILIC-MS Method for Quantification
Objective: To separate and quantify an N-substituted L-altro-DNJ derivative from its parent hydrolysis product, L-altro-DNJ.
Instrumentation & Columns:
HPLC System: A binary or quaternary pump system.
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
Detector: Mass Spectrometer with ESI source.
Mobile Phase:
Mobile Phase A: 5 mM Ammonium Acetate in Water
Mobile Phase B: Acetonitrile
HPLC Conditions:
Parameter
Value
Flow Rate
0.4 mL/min
Column Temp
40°C
Injection Vol
5 µL
| Gradient | 90% B to 60% B over 8 min |
MS Conditions (Positive ESI):
Parameter
Value
Ionization Mode
ESI+
Capillary Voltage
3.0 kV
Scan Range
m/z 100-500
| Data Acquisition | Selected Ion Monitoring (SIM) for target m/z values |
Procedure:
System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% B) for at least 15 minutes or until a stable baseline is achieved.
Sample Injection: Inject the control, forced degradation, and test samples.
Data Analysis:
Identify the peak for L-altro-DNJ (m/z 164.09) and your intact derivative (e.g., m/z 220.15 for N-butyl-DNJ) based on their retention times and m/z values. The more polar L-altro-DNJ will typically have a shorter retention time on a HILIC column.
Integrate the peak areas for both compounds in your test sample.
Calculate the percentage of hydrolysis:
% Hydrolysis = [Area(DNJ) / (Area(DNJ) + Area(Derivative))] * 100
This method provides a robust framework for your analysis. Remember to validate the method for linearity, accuracy, and precision according to your specific laboratory and regulatory requirements.
References
SIELC Technologies. HPLC Separation of Impurities of Aminosugar. Available from: [Link]
Góra, R., et al. (n.d.). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. Available from: [Link]
Xie, H., et al. (2008). [Determination of 1-deoxynojirimycin in Morus alba L. leaves using reversed-phase high performance liquid chromatography fluorescence detection with pre-column derivatization]. Se Pu, 26(5), 634-6. Available from: [Link]
ResearchGate. (2015). 1-Deoxynojirimycin Derivatives from the Marine Sponge Lendenfeldia chondrodes. Available from: [Link]
Yu, D., et al. (n.d.). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Available from: [Link]
Kim, M., et al. (2023). Development and Validation of a Unique HPLC-ELSD Method for Analysis of 1-Deoxynojirimycin Derived from Silkworms. Journal of Analytical Science and Technology, 36(2), 79-86. Available from: [Link]
Scilit. (n.d.). Simple and rapid determination of 1‐deoxynojirimycin in mulberry leaves. Available from: [Link]
Resta, F., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 30(15), 3456. Available from: [Link]
Marchetti, L., et al. (2021). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. Plants, 10(8), 1553. Available from: [Link]
Marchetti, L., et al. (2021). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. Plants, 10(8), 1553. Available from: [Link]
Kimura, T., et al. (2004). Determination of 1-Deoxynojirimycin in Mulberry Leaves Using Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Journal of Agricultural and Food Chemistry, 52(5), 1415-1418. Available from: [Link]
Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1846-1856. Available from: [Link]
García-Villalba, R., et al. (2015). Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1423, 58-68. Available from: [Link]
García-Villalba, R., et al. (2015). Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1423, 58-68. Available from: [Link]
ResearchGate. (2025). Comparison of HPLC Methods for the Determination of Amino Sugars in Soil Hydrolysates. Available from: [Link]
Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as. Semantic Scholar. Available from: [Link]
Jain, R. & Shah, D. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research, 3(6), 387-390. Available from: [Link]
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39. Available from: [Link]
Resta, F., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Molecules, 31(3), 654. Available from: [Link]
BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
Li, Y., et al. (2014). Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. Food Science. Available from: [Link]
ResearchGate. (n.d.). Iminosugars: from botanical curiosities to licensed drugs. Available from: [Link]
van de Laar, F. A., et al. (2004). Inhibition of glycogen breakdown by imino sugars in vitro and in vivo. Diabetologia, 47(2), 274-281. Available from: [Link]
Wang, Y., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Journal of Translational Medicine, 23(1), 456. Available from: [Link]
Yatsunami, K., et al. (2007). The relationship between 1-deoxynojirimycin content and α-glucosidase inhibitory activity in leaves of 276 mulberry cultivars (Morus spp.) in Kyoto, Japan. Journal of Natural Medicines, 62(1), 63-66. Available from: [Link]
Scilit. (n.d.). The relationship between 1-deoxynojirimycin content and α-glucosidase inhibitory activity in leaves of 276 mulberry cultivars (Morus spp.) in Kyoto, Japan. Available from: [Link]
1H NMR Spectrum Analysis of 1-Deoxy-L-altronojirimycin
This guide details the 1H NMR analysis of 1-Deoxy-L-altronojirimycin (L-altro-DNJ) , focusing on its differentiation from its diastereomer 1-Deoxynojirimycin (DNJ) and other iminosugars. It addresses the specific needs o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the 1H NMR analysis of 1-Deoxy-L-altronojirimycin (L-altro-DNJ) , focusing on its differentiation from its diastereomer 1-Deoxynojirimycin (DNJ) and other iminosugars. It addresses the specific needs of structural verification in drug development, where stereochemical purity is critical.
A Publish Comparison Guide for Structural Validation
Executive Summary: The Stereochemical Fingerprint
In the development of glycosidase inhibitors, 1-Deoxy-L-altronojirimycin (L-altro-DNJ) presents a unique analytical challenge. Unlike its pervasive isomer 1-Deoxynojirimycin (DNJ) , which adopts a rigid
chair with all-equatorial substituents (leading to a wide, clear spectral dispersion), L-altro-DNJ possesses a specific axial-equatorial substitution pattern that collapses key scalar couplings.
The Core Distinction:
DNJ (Gluco-configuration): Characterized by large vicinal coupling constants (
Hz) due to trans-diaxial protons.
L-altro-DNJ (Altro-configuration): Characterized by small vicinal coupling constants (
Hz) due to equatorial-axial or equatorial-equatorial relationships.
This guide provides the protocols and comparative data necessary to unambiguously distinguish L-altro-DNJ from its isomers using 1H NMR.
Structural & Conformational Basis
To interpret the spectrum, one must understand the topology. 1-Deoxy-L-altronojirimycin is the N-analogue of L-altrose.
Figure 1: Stereochemical inversion leads to distinct spectral signatures utilized for structural assignment.
Comparative Spectral Analysis
The following table contrasts the 1H NMR parameters of L-altro-DNJ with the standard DNJ. Data is based on spectra acquired in D
O at neutral pH.
Table 1: Chemical Shift & Coupling Comparison[1][2]
Proton Position
1-Deoxy-L-altronojirimycin ( ppm)
Multiplicity & Coupling ( Hz)
1-Deoxynojirimycin (DNJ) ( ppm)
Multiplicity & Coupling ( Hz)
Diagnostic Insight
H-1a (Axial)
2.75 - 2.85
dd,
2.45
dd,
Similar, but L-altro is typically deshielded.
H-1b (Equatorial)
3.30 - 3.40
dd,
3.10
dd,
Geminal coupling () is constant; chemical shift varies.
H-2
3.94 - 4.03
m (Narrow)
3.53
ddd,
CRITICAL: H2 in DNJ is a wide multiplet (axial-axial coupling). In L-altro, it is narrow (eq-eq coupling).
H-3
3.94 - 4.03
m (Narrow)
3.25
t (pseudo),
CRITICAL: H3 in DNJ is a triplet (). In L-altro, couplings are small ( Hz).
H-4
4.10 - 4.14
m (Narrow)
3.38
t (pseudo),
L-altro H4 is significantly deshielded and lacks large couplings.
H-5
~2.90 - 3.00
ddd
2.55
ddd,
H5 couples to H6s and H4.
H-6a/b
3.70 - 3.92
m / dd
3.60 / 3.85
dd / dd
Less diagnostic due to overlap.
*Note: In L-altro-DNJ, H2 and H3 often overlap or appear as a complex narrow multiplet region around 4.0 ppm, unlike the well-resolved signals of DNJ.
Mechanistic Explanation of Differences
The Karplus Relationship: The magnitude of the vicinal coupling constant (
) depends on the dihedral angle () between protons.[1]
DNJ (Trans-diaxial):
Large (9–11 Hz).
L-altro-DNJ (Axial-Equatorial / Eq-Eq):
Small (2–5 Hz).
Chemical Environment: The axial hydroxyl groups in the altro-configuration induce 1,3-diaxial interactions (or similar steric compression), typically causing a downfield shift (deshielding) of the ring protons (H2, H3, H4) compared to DNJ.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this "pH-Switch" protocol. The amine nitrogen is sensitive to pH; protonation shifts H1 and H5 signals, confirming the presence of the free base vs. salt.
Step-by-Step Methodology
1. Sample Preparation (Free Base)
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Dissolve in 600 µL of D
O (99.9% D) .
Reference: Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal standard (
ppm). Avoid TMS as it is insoluble in water.
pH Check: Ensure pH is neutral/basic (pD > 7). If the sample was an HCl salt, add 1-2 equivalents of NaOD/D
O to generate the free base spectrum first.
2. Acquisition (Experiment A)
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Scans: 16–64 scans (S/N > 100).
Relaxation Delay (D1): Set to
seconds to ensure integration accuracy of the H1 signals.
3. Validation Step: The "Acid Shift" (Experiment B)
Action: Add 5–10 µL of DCl (20% in D
O) directly to the NMR tube. Shake well.
Mechanism: Protonation of the ring nitrogen (
).
Expected Result:
H-1a/b and H-5: These protons are adjacent to the nitrogen. Upon protonation, they will shift downfield (higher ppm) by 0.3–0.5 ppm due to the inductive effect of the positive charge.
H-2, H-3, H-4: These will show smaller shifts.
If no shift occurs, your sample is not the free amine or is buffered.
Visualization: Experimental Workflow
Figure 2: The "Acid Shift" validation protocol ensures the amine functionality is active and correctly assigned.
References
De Angelis, M., et al. (2021). Stereodivergent synthesis of 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin. Tetrahedron. Link (Provides baseline spectral data for the D-enantiomer).
Bagal, S. K., et al. (2010). Total Synthesis of 1-Deoxynojirimycin & 1-Deoxyaltronojirimycin. Organic Letters. Link (Synthesis and characterization source).
Wrodnigg, T. M., & Stütz, A. E. (1999). Iminosugars as glycosidase inhibitors. Angewandte Chemie International Edition.
Reich, H. J. (2020).[2] NMR Spectroscopy – 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin. Link (Reference for Karplus relationships and coupling constants).
Comparative IC50 values of L-altro-DNJ vs Miglustat
This guide provides an in-depth comparative analysis of L-altro-DNJ versus Miglustat (N-butyl-deoxynojirimycin or NB-DNJ), focusing on their IC50 values, mechanism of action, and implications for therapeutic development....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of L-altro-DNJ versus Miglustat (N-butyl-deoxynojirimycin or NB-DNJ), focusing on their IC50 values, mechanism of action, and implications for therapeutic development.
Executive Summary
Miglustat is a marketed N-alkylated iminosugar used for Type 1 Gaucher disease and Niemann-Pick Type C. Its therapeutic mechanism involves inhibiting Glucosylceramide Synthase (GCS) .[1] However, its clinical utility is limited by off-target inhibition of intestinal
-glucosidases (sucrase/maltase) and lysosomal acid -glucosidase (GAA), leading to gastrointestinal side effects and potential lysosomal dysfunction.
L-altro-DNJ (1-deoxy-L-altronojirimycin) is a stereoisomer of the DNJ core.[2] Experimental data indicates it exhibits a drastically different inhibitory profile. Unlike Miglustat, L-altro-DNJ is a weak to non-inhibitory compound against GCS and intestinal glucosidases (IC50 > 450 µM), effectively eliminating the "off-target" toxicity profile associated with the D-gluco configuration of Miglustat. This makes L-altro-DNJ and its derivatives (e.g., L-NBDNJ) attractive candidates for Pharmacological Chaperone Therapy (PCT) , where binding affinity without catalytic inhibition is the "Goldilocks" zone for restoring mutant enzyme folding.
Chemical & Mechanistic Distinction
The core difference lies in the stereochemistry of the piperidine ring, which dictates the binding affinity to the active sites of glycosidases and glycosyltransferases.
Feature
Miglustat (NB-DNJ)
L-altro-DNJ
Core Structure
N-butyl-1-deoxynojirimycin
1-deoxy-L-altronojirimycin
Stereochemistry
D-gluco configuration (mimics D-glucose)
L-altro configuration (mimics L-altrose)
Primary Target
Glucosylceramide Synthase (GCS)
Investigational (Chaperone/Scaffold)
Binding Mode
Competitive Inhibitor (Active Site)
Weak/Non-Competitive or Allosteric
Key Advantage
Proven GCS reduction (Substrate Reduction)
Lack of Glycosidase Inhibition (Safety)
Mechanism of Action Diagram
Figure 1: Differential targeting of Miglustat vs. L-altro-DNJ. Red paths indicate inhibition leading to side effects; Green paths indicate the "silent" profile of L-altro-DNJ.
Comparative IC50 Data Analysis
The following data consolidates experimental findings from biochemical assays. Note the orders-of-magnitude difference in inhibition potency against off-target enzymes.
Table 1: Inhibitory Profile (IC50 Values)
Target Enzyme
Miglustat (NB-DNJ)
L-altro-DNJ
Biological Implication
Glucosylceramide Synthase (GCS)
20 – 50 µM [1, 5]
> 1000 µM (Inactive) [3]
Miglustat is effective for SRT; L-altro-DNJ is not a GCS inhibitor.
Intestinal Maltase (-glu)
5 – 10 µM [1]
~450 µM [2]
Miglustat causes severe osmotic diarrhea; L-altro-DNJ spares digestion.
Acid -Glucosidase (GAA)
1.5 – 5 µM [1]
No Inhibition [3]
Miglustat inhibits lysosomal function at high doses; L-altro-DNJ avoids this toxicity.
Rice -Glucosidase
0.2 – 0.5 µM
450 µM [2]
Demonstrates the stereochemical selectivity of the active site.
-Glucosidase (GCase)
~400 µM (Weak) [5]
Inactive
Neither is a potent inhibitor of GCase, but both can act as chaperones.
Critical Insight: The IC50 of L-altro-DNJ against
-glucosidase is approximately 90-fold higher (weaker) than Miglustat. This "inactivity" is the desired feature for next-generation chaperones, which must bind to the mutant enzyme to stabilize it without blocking the active site substrate processing.
Experimental Protocols for Validation
To reproduce these IC50 values, researchers should utilize the following standardized protocols. These workflows ensure the differentiation between "inhibition" and "chaperoning."
Used to demonstrate the safety profile of L-altro-DNJ.
Enzyme Source: Rat intestinal acetone powder (Sigma-Aldrich) or purified Rice
-glucosidase.
Substrate: 4-Nitrophenyl
-D-glucopyranoside (pNPG).
Workflow:
Buffer: 0.1 M Phosphate buffer (pH 6.8).
Reaction: Mix 20 µL Enzyme + 20 µL Test Compound (Miglustat/L-altro-DNJ). Incubate 10 min at 37°C.
Start: Add 20 µL pNPG (2 mM). Incubate 20 min.
Stop: Add 100 µL 0.2 M
.
Readout: Measure Absorbance at 405 nm (p-Nitrophenol release).
Validation: Miglustat should show IC50 < 10 µM; L-altro-DNJ should show IC50 > 400 µM.
Therapeutic Implications
The comparative data suggests distinct development paths for these two molecules:
Miglustat (Substrate Reduction Therapy):
Role: Blocks GCS to lower Glucosylceramide levels.[3][4]
Limitation: The "therapeutic window" is narrowed by the IC50 overlap with intestinal glucosidases (Side effects) and lysosomal GAA (Potential toxicity).
L-altro-DNJ (Non-Inhibitory Chaperone):
Role: Binds to misfolded mutant enzymes (e.g., in Pompe or Fabry disease) to assist folding in the ER.
Advantage: Because it does not inhibit the enzyme (IC50 > 1 mM), it does not require the "washout" period needed for inhibitory chaperones like Miglustat. It can be administered continuously without blocking the rescued enzyme's function.
References
Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry, 269(11), 8362-8365. Link
Kato, A., et al. (2005). "Biological properties of D- and L-1-deoxyazasugars." Journal of Medicinal Chemistry, 48(6), 2036-2044. Link
D'Alonzo, D., et al. (2017). "N-Butyl-L-deoxynojirimycin (L-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease." Journal of Medicinal Chemistry, 60(23), 9462-9469. Link
Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology, 13(10), 93R-104R. Link
Andersson, U., et al. (2000). "Butyryl-glucoside: a cell permeable glucosylceramide synthase inhibitor." Biochemical Pharmacology, 59(7), 821-829. Link
Stereochemical Validation of L-altro-DNJ: A Comparative Guide to Chiral HPLC Workflows
The Analytical Challenge of Iminosugar Stereochemistry L-altro-DNJ (1-deoxyaltronojirimycin) is a highly potent synthetic iminosugar and a stereoisomer of 1-deoxynojirimycin (DNJ)[1]. In drug development, the biological...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge of Iminosugar Stereochemistry
L-altro-DNJ (1-deoxyaltronojirimycin) is a highly potent synthetic iminosugar and a stereoisomer of 1-deoxynojirimycin (DNJ)[1]. In drug development, the biological efficacy of iminosugars is strictly dictated by their stereochemistry; the spatial orientation of the hydroxyl groups determines their specific binding affinity to host α-glucosidases and glycosyltransferases[2]. Consequently, validating the enantiomeric and diastereomeric purity of L-altro-DNJ is a critical quality attribute (CQA).
However, iminosugars present a notorious analytical challenge. They are highly polar, basic amines that completely lack a natural UV chromophore. Furthermore, separating stereoisomers like L-altro-DNJ from D-altro-DNJ or L-allo-DNJ[3] cannot be achieved on standard reverse-phase (RP) columns.
In my experience developing analytical workflows for iminosugars, laboratories typically weigh two primary strategies: Direct Chiral HPLC (using universal mass-based detectors) versus Pre-Column Derivatization RP-HPLC (using UV/Fluorescence detectors). This guide objectively compares these methodologies and provides a self-validating protocol for the superior approach.
Objective Comparison: Direct Chiral HPLC vs. Derivatization RP-HPLC
To make an informed decision, we must evaluate the causality behind each method's performance. Derivatization introduces a chromophore (e.g., via FMOC-Cl), allowing the use of standard C18 columns and UV detectors. However, this introduces the risk of kinetic resolution —where the derivatizing agent reacts at different rates with different enantiomers, artificially skewing the measured enantiomeric excess (ee%).
Direct Chiral HPLC avoids this artifact entirely, measuring the true thermodynamic ratio of the batch[4].
Table 1: Performance Comparison of Analytical Strategies
Parameter
Direct Chiral HPLC-ELSD (Recommended)
Pre-Column Derivatization RP-HPLC (Alternative)
Analyte State
Intact / Native
Chemically Derivatized (e.g., FMOC-Cl)
Stationary Phase
Polysaccharide-based CSP (e.g., Amylose)
Standard C18 (Reverse Phase)
Detection Mode
ELSD / CAD / MS (Universal/Mass-based)
UV/Vis or Fluorescence
Risk of Kinetic Resolution
Zero (Measures true thermodynamic ratio)
High (Reaction rates may differ by enantiomer)
Sample Prep Time
< 5 minutes (Dilute and shoot)
> 60 minutes (Reaction, quenching, extraction)
Resolution Robustness
High (Direct chiral recognition)
Moderate (Prone to reagent peak interference)
Mechanistic Workflow of Direct Chiral Separation
When utilizing a Polysaccharide Chiral Stationary Phase (CSP), the separation is driven by transient diastereomeric complexes formed between the enantiomers and the chiral clefts of the stationary phase.
Figure 1: Mechanistic workflow of direct chiral HPLC separation for L-altro-DNJ enantiomers.
Experimental Protocols & Methodologies
Method A: Direct Chiral HPLC-ELSD (The Recommended Standard)
This method utilizes Evaporative Light Scattering Detection (ELSD) to bypass the lack of a UV chromophore, while a normal-phase chiral environment ensures optimal stereoselective interactions[4].
Step-by-Step Methodology:
Column Selection: Equip the LC system with an Amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
Expert Causality: Hexane and Ethanol provide the normal-phase environment necessary for hydrogen bonding. Because L-altro-DNJ is a basic amine, it will interact with residual silanol groups on the silica support, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) competitively masks these silanol groups, ensuring sharp, symmetrical peaks.
Detector Optimization (ELSD): Set the evaporator temperature to 40°C, nebulizer temperature to 40°C, and carrier gas (N2) flow to 1.5 SLM.
Sample Preparation: Dissolve the L-altro-DNJ sample in Ethanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor the baseline until both enantiomers elute (typically within 20 minutes).
Method B: Pre-Column Derivatization RP-HPLC (The Alternative)
If ELSD or CAD is unavailable, derivatization is required.
Step-by-Step Methodology:
Derivatization: Mix 100 µL of L-altro-DNJ (1 mg/mL in water) with 100 µL of 0.2 M borate buffer (pH 8.5). Add 200 µL of 10 mM FMOC-Cl in acetonitrile.
Reaction Control: Incubate exactly for 20 minutes at 25°C. Note: Strict timing is required to minimize kinetic resolution artifacts.
Quenching: Add 100 µL of 1-adamantanamine to quench excess FMOC-Cl.
Execution: Inject onto a standard C18 column (150 x 4.6 mm, 3 µm) using a Water (0.1% TFA) / Acetonitrile gradient. Detect via UV at 254 nm.
Trustworthiness: Establishing a Self-Validating System
A protocol is only as good as its internal controls. To ensure the Direct Chiral HPLC-ELSD method is generating scientifically sound data, you must implement the following self-validating System Suitability Test (SST) sequence prior to analyzing unknown batches:
Validation Step 1: Chiral Recognition Verification (The Racemate Test)
Inject a 50:50 racemic mixture of L-altro-DNJ and D-altro-DNJ.
Acceptance Criterion: The system is only validated if the resolution (
) between the two enantiomer peaks is . If , the column has lost its chiral recognition capacity (often due to water contamination in the normal-phase solvents) and must be regenerated.
Validation Step 2: Limit of Quantitation (LOQ) Spiking
Spike a pure L-altro-DNJ sample with exactly 0.1% D-altro-DNJ.
Acceptance Criterion: The 0.1% trace impurity peak must be integrated with a Signal-to-Noise (S/N) ratio of
. Because ELSD response is non-linear, failing this step indicates that the nebulizer gas flow or temperature is not optimized for trace detection, and the system cannot be trusted to certify high-purity batches.
References
1.[1] Title: Syntheses of the Enantiomers of 1-Deoxynojirimycin and 1-Deoxyaltronojirimycin via Chemo- and Diastereoselective Olefinic Oxidation of Unsaturated Amines
Source: acs.org
URL:
2.[2] Title: Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities
Source: nih.gov
URL:
3.[4] Title: A Strategy for Developing HPLC Methods for Chiral Drugs
Source: chromatographyonline.com
URL:
4.[3] Title: Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction
Source: researchgate.net
URL:
Enzyme Inhibition Kinetics: A Comparative Guide to L-altro-DNJ vs. D-gluco-DNJ
As a Senior Application Scientist specializing in enzyme kinetics and iminosugar drug development, I frequently encounter a critical design fork in early-stage discovery: balancing absolute inhibitory potency against tar...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in enzyme kinetics and iminosugar drug development, I frequently encounter a critical design fork in early-stage discovery: balancing absolute inhibitory potency against target selectivity.
For decades, 1-deoxynojirimycin (D-gluco-DNJ) has been the gold standard for α-glucosidase inhibition. However, its broad-spectrum activity often leads to dose-limiting gastrointestinal toxicity. Recently, unnatural L-iminosugars, specifically L-altro-DNJ (L-1-deoxyaltronojirimycin), have emerged as compelling alternatives. This guide objectively compares the kinetic performance, mechanistic divergence, and experimental validation protocols for D-gluco-DNJ and L-altro-DNJ.
Structural and Mechanistic Divergence
The fundamental difference between these two molecules lies in their stereochemistry, which dictates their distinct mechanisms of enzyme inhibition.
D-gluco-DNJ (The Natural Mimic):
D-gluco-DNJ is a polyhydroxylated piperidine that perfectly mimics the oxocarbenium ion transition state of D-glucose during enzymatic hydrolysis. Because of this structural homology, D-gluco-DNJ acts as a powerful competitive inhibitor, binding directly to the primary active site of α-glucosidase[1]. While this yields extreme potency (IC50 ~40 nM), it also indiscriminately inhibits off-target glycoprotein-processing enzymes[1].
L-altro-DNJ (The Unnatural Allosteric Modulator):
L-altro-DNJ possesses an unnatural L-configuration with altrose stereochemistry. Because it lacks stereochemical resemblance to the enzyme's natural D-glucose substrate, it cannot fit into the catalytic pocket in the same orientation[2]. Instead, kinetic evaluations reveal that L-iminosugars typically function as noncompetitive inhibitors[1]. They bind to allosteric sites or the enzyme-substrate complex, inducing conformational changes. While the absolute potency is lower, this unnatural configuration offers a unique therapeutic window by potentially bypassing the adverse in vivo effects associated with broad disaccharidase inhibition[2].
Mechanistic pathways of α-glucosidase inhibition by D-gluco-DNJ vs. L-altro-DNJ.
Comparative Kinetic Data
The table below summarizes the quantitative performance metrics of both compounds against α-glucosidase.
To empirically verify the kinetic differences between D-gluco-DNJ and L-altro-DNJ in your own laboratory, you must move beyond single-point IC50 assays. The following continuous photometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) is designed as a self-validating system . By capturing multi-dimensional data (multiple inhibitor concentrations × multiple substrate concentrations), the assay mathematically proves the mechanism of action, eliminating artifactual errors.
Step-by-Step Methodology
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase to a working concentration of 0.1 U/mL. Prepare pNPG substrate solutions ranging from 0.5 mM to 5.0 mM.
Inhibitor Titration: Prepare serial dilutions of D-gluco-DNJ (10 nM to 1 µM) and L-altro-DNJ (10 µM to 1 mM).
Causality: The concentration ranges must bracket the expected IC50 values to capture the full sigmoidal dose-response curve.
Pre-incubation (Critical Step): In a 96-well microplate, combine 20 µL of enzyme with 20 µL of the inhibitor. Incubate at 37°C for 15 minutes.
Causality: Noncompetitive inhibitors (like L-altro-DNJ) often require time to induce allosteric conformational changes. Skipping this step assumes instantaneous binding, which risks severely underestimating the true affinity (
) of the L-isomer.
Reaction Initiation: Add 20 µL of varying concentrations of pNPG to initiate the reaction.
Causality: Titrating the substrate is what makes this system self-validating. A single substrate concentration cannot differentiate between competitive and noncompetitive mechanisms.
Continuous Kinetic Monitoring: Immediately read the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader at 37°C.
Causality: We use a continuous assay rather than an endpoint assay to accurately calculate the initial velocity (
). Ensuring that substrate depletion remains below 10% is a strict prerequisite for valid Michaelis-Menten modeling.
Self-validating continuous kinetic assay workflow for iminosugar evaluation.
Data Interpretation & Causality
Once the initial velocities (
) are calculated, plot the data using the Lineweaver-Burk double-reciprocal method ( vs. ). This visualization serves as the final validation of your kinetic model:
For D-gluco-DNJ: The plotted lines for different inhibitor concentrations will intersect exactly at the y-axis. This proves competitive inhibition because the maximum velocity (
) remains unchanged (as infinite substrate can outcompete the inhibitor), while the apparent Michaelis constant () increases.
For L-altro-DNJ: The plotted lines will intersect on the x-axis. This proves noncompetitive inhibition because the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. The
remains unchanged (substrate binding affinity is unaffected), but the decreases because the catalytic efficiency of the allosterically modified enzyme is compromised.
By understanding these kinetic profiles, researchers can better select between the brute-force potency of D-gluco-DNJ and the nuanced, selective allosteric modulation of L-altro-DNJ for next-generation therapeutics.
References
Kato, A., et al. (2005). Biological properties of D- and L-1-deoxyazasugars. Journal of Medicinal Chemistry / NIH.
Saxena, A. K., et al. (2015). Stereoconvergent synthesis of 1-deoxynojirimycin isomers by using the 3 component 4 centred Ugi reaction. Organic Chemistry Frontiers / RSC Publishing.
Analytical Resolution of Iminosugar Stereoisomers: Mass Spectrometry Fragmentation and Chromatographic Workflows for L-altro-DNJ
As a Senior Application Scientist navigating the complex landscape of polyhydroxylated alkaloids, one of the most persistent analytical bottlenecks is the differentiation of iminosugar stereoisomers. L-altro-deoxynojirim...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of polyhydroxylated alkaloids, one of the most persistent analytical bottlenecks is the differentiation of iminosugar stereoisomers. L-altro-deoxynojirimycin (L-altro-DNJ) is a potent
-glucosidase inhibitor with significant therapeutic potential in metabolic and antiviral drug development . However, accurately quantifying L-altro-DNJ against its widespread diastereomer, D-gluco-DNJ (1-deoxynojirimycin), requires a deep understanding of gas-phase ion chemistry and advanced chromatographic separation.
This guide objectively compares the mass spectrometry (MS) performance of L-altro-DNJ against alternative iminosugars and provides a self-validating experimental workflow to overcome the isomeric ambiguity inherent to MS/MS analysis.
The Mechanistic Basis of L-altro-DNJ Fragmentation
Iminosugars are highly polar molecules characterized by the substitution of the endocyclic oxygen atom with a basic nitrogen atom. Under positive electrospray ionization (ESI+), L-altro-DNJ (exact mass 163.08 Da) readily protonates to form a stable precursor ion
at m/z 164.1 .
When subjected to Collision-Induced Dissociation (CID) within a triple quadrupole mass spectrometer, the fragmentation mechanics are driven by the high density of hydroxyl groups on the piperidine ring. The thermodynamic causality of this fragmentation follows two primary pathways:
Successive Dehydrations: The most energetically favorable pathway is the sequential neutral loss of water molecules (-18 Da). The precursor m/z 164.1 fragments to m/z 146.1 (
Cross-Ring Cleavage: A highly diagnostic, though lower abundance, product ion occurs at m/z 69.1. This represents a cross-ring cleavage resulting in the loss of
(-95 Da), a hallmark of the DNJ core structure .
ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of L-altro-DNJ.
Comparative Performance: The Isomeric Bottleneck
When evaluating L-altro-DNJ against alternatives like D-gluco-DNJ or synthetic derivatives like Miglitol (N-hydroxyethyl-DNJ), MS/MS alone presents a critical limitation. The CID spectra of L-altro-DNJ and D-gluco-DNJ are virtually indistinguishable. Because they are stereoisomers, the spatial orientation of their hydroxyl groups does not significantly alter the gas-phase bond dissociation energy barriers required for water loss .
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies
Compound
Precursor Ion (m/z)
Primary Product Ions (m/z)
Optimal CE (eV)
Analytical Diagnostic Utility
L-altro-DNJ
164.1
146.1, 128.1, 110.1, 69.1
15 - 25
High sensitivity, zero isomeric specificity
D-gluco-DNJ
164.1
146.1, 128.1, 110.1, 69.1
15 - 25
High sensitivity, zero isomeric specificity
Miglitol
208.2
190.1, 146.1, 128.1
20 - 50
High specificity (Unique precursor mass)
Data synthesized from established iminosugar fragmentation behaviors , .
Because the transition m/z 164.1
109.9/110.1 provides the best signal-to-noise ratio without the low-mass tailing seen in the 146.1 transition, it is typically used for quantitation. However, to objectively resolve L-altro-DNJ from D-gluco-DNJ, chromatographic baseline resolution prior to MS introduction is mandatory.
Overcoming the Bottleneck: HILIC-MS/MS Methodology
Traditional Reversed-Phase Liquid Chromatography (RPLC) fails for iminosugars. L-altro-DNJ lacks a chromophore (making UV detection impossible without derivatization) and is extremely hydrophilic. On a standard C18 column, it elutes in the void volume, suffering from severe matrix ion suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this application . By utilizing a highly organic mobile phase, polar analytes partition into a water-enriched layer immobilized on a polar stationary phase (e.g., amide or bare silica).
Column: TSKgel Amide-80 (or equivalent Amide-HILIC column), 150 mm × 2.0 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH unadjusted). Causality: Ammonium acetate acts as a volatile buffer. It stabilizes the ESI droplet formation process and prevents the peak tailing commonly associated with secondary interactions between the basic nitrogen of DNJ and free silanols on the column.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
2. Chromatographic Gradient
Flow Rate: 0.3 mL/min.
Gradient: Start at 85% B. Hold for 2 minutes. Ramp to 50% B over 10 minutes. Hold at 50% B for 3 minutes. Return to 85% B and equilibrate for 7 minutes.
System Suitability Check: The system is validated if the retention time (
) of L-altro-DNJ is min (k' > 2) and the resolution () between L-altro-DNJ and D-gluco-DNJ is .
3. MS/MS Source Optimization (ESI+)
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
MRM Setup:
Quantifier Transition: 164.1
110.1 (CE: 22 eV)
Qualifier Transition: 164.1
69.1 (CE: 25 eV) .
4. Data Interpretation
Because the MS/MS spectra are identical, identification relies entirely on orthogonal retention times established by pure stereoisomeric standards. The amide stationary phase interacts differently with the axial vs. equatorial hydroxyl groups of the diastereomers, allowing for baseline separation where mass spectrometry alone is blind .
References
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review
Source: PMC (National Institutes of Health)[Link]
Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography–tandem mass spectrometry
Source: Journal of Chromatography A (Ovid)[Link]
Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS
Source: PMC (National Institutes of Health)[Link]
Electrospray and APCI analysis of polyhydroxyalkaloids using positive and negative collision induced dissociation experiments in a quadrupole ion trap
Source: Journal of Analytical Atomic Spectrometry[Link]
Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry
Source: PubMed (National Institutes of Health)[Link]
Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry
Source: PMC (National Institutes of Health)[Link]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Guide to the Lysosomal Trafficking Efficiency of Deoxynojirimycin (DNJ) Isomers The therapeutic landscape for lysosomal storage disorders (LSDs) is continually evolving, with pharmacological chape...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Lysosomal Trafficking Efficiency of Deoxynojirimycin (DNJ) Isomers
The therapeutic landscape for lysosomal storage disorders (LSDs) is continually evolving, with pharmacological chaperone therapy (PCT) emerging as a promising strategy for a subset of these debilitating genetic conditions. At the heart of this approach are small molecules capable of rescuing misfolded, yet potentially functional, lysosomal enzymes. Among these, isomers of deoxynojirimycin (DNJ), a class of iminosugars, have garnered significant attention. This guide provides a comprehensive comparison of the lysosomal trafficking efficiency of various DNJ isomers, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in this dynamic field.
The intricate journey of a lysosomal enzyme: From misfolding to rescue
Mutations in the genes encoding lysosomal enzymes can lead to protein misfolding, a state that is recognized by the cell's rigorous quality control system in the endoplasmic reticulum (ER).[1][2] This often results in the premature degradation of the mutant enzyme via the ER-associated degradation (ERAD) pathway, preventing it from reaching its destination, the lysosome, where it is needed to break down specific substrates.[1][2]
Pharmacological chaperones (PCs) are small molecules that can navigate this complex cellular machinery to rescue these misfolded enzymes.[3] DNJ isomers, as structural mimics of monosaccharides, can bind to the active site of the misfolded lysosomal enzyme in the neutral pH environment of the ER.[4] This binding stabilizes the enzyme's conformation, effectively masking the misfolded state from the ER quality control system. This allows the stabilized enzyme-chaperone complex to be correctly trafficked through the secretory pathway to the lysosome.[1][3][4] The acidic environment of the lysosome then facilitates the dissociation of the chaperone, leaving a now functional enzyme to carry out its catalytic activity.[1]
Binding affinity (Kd) comparison of L-altro-DNJ and AT2220
This guide provides an in-depth technical comparison of AT2220 (1-Deoxygalactonojirimycin / Migalastat) and L-altro-DNJ (1-Deoxy-L-altronojirimycin) , focusing on their binding affinity ( / ) for human -Galactosidase A (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of AT2220 (1-Deoxygalactonojirimycin / Migalastat) and L-altro-DNJ (1-Deoxy-L-altronojirimycin) , focusing on their binding affinity (
/ ) for human -Galactosidase A (-Gal A).
Executive Summary: The Stereochemical Imperative
In the development of Pharmacological Chaperone Therapy (PCT) for Fabry disease, AT2220 stands as the clinical gold standard, exhibiting high-affinity binding (
in the low nanomolar range) to the active site of -Gal A. In contrast, L-altro-DNJ —a stereoisomer of the iminosugar scaffold—serves as a critical negative control in Structure-Activity Relationship (SAR) studies.
While AT2220 stabilizes the misfolded enzyme in the Endoplasmic Reticulum (ER) to facilitate trafficking, L-altro-DNJ exhibits negligible affinity for
-Gal A due to stereochemical mismatching at the C-2 and C-3 positions, demonstrating the exquisite "lock-and-key" specificity required for chaperone efficacy.
Molecular Mechanism & Structural Logic
The efficacy of an iminosugar chaperone depends on its ability to mimic the terminal sugar moiety of the target enzyme's natural substrate.[1]
AT2220 (Migalastat): Mimics D-Galactose . The stereochemistry at C-2, C-3, and C-4 matches the hydroxyl group orientation of galactose, allowing it to bury itself deep within the
-Gal A active site, forming a network of hydrogen bonds with residues D170, D231, E203, and W47.
L-altro-DNJ: Mimics L-Altrose . The inversion of chirality at specific carbon centers disrupts the critical hydrogen bonding network required for stable complex formation.
Mechanism of Action: Pharmacological Chaperoning[2]
Figure 1: The Chaperone Trafficking Pathway. AT2220 binds and stabilizes the enzyme, while non-binders like L-altro-DNJ fail to rescue the protein from ER-Associated Degradation (ERAD).
Comparative Binding Affinity Data
The following data aggregates results from pivotal SAR studies, specifically highlighting the contrast in inhibitory potential (
) which serves as a proxy for binding affinity () in competitive inhibition models.
Table 1: Binding Affinity Profile against Human
-Galactosidase A
Compound
Chemical Name
Target Specificity
(pH 7.0)
(pH 4.5)
Binding Status
AT2220
1-Deoxygalactonojirimycin
-Gal A
0.04 M (40 nM)
~10 M
High Affinity
L-altro-DNJ
1-Deoxy-L-altronojirimycin
Non-Specific / Inactive
> 100 M
N.D.
No Binding
DNJ
1-Deoxynojirimycin
-Glucosidase (GAA)
> 100 M (for Gal A)
N.D.
Specificity Control
Note: The
of 40 nM for AT2220 indicates tight binding at neutral pH (ER environment), which is ideal for stabilizing the protein during folding. The lack of inhibition by L-altro-DNJ confirms that the -Gal A active site strictly enforces D-galacto-configuration stereochemistry.
Thermodynamic Stability (
)
Binding affinity translates directly to thermal stabilization.
AT2220 (10
M): Typically induces a thermal shift () of +12°C to +15°C in wild-type and mutant -Gal A.
Determines the functional inhibition, which correlates to binding affinity for competitive inhibitors.
Figure 2: Enzymatic Inhibition Workflow. This assay measures the ability of the chaperone to compete with the fluorogenic substrate.
Implications for Drug Development
Selectivity is Safety
The comparison between AT2220 and L-altro-DNJ highlights a critical safety parameter in chaperone design: Off-Target Inhibition .
AT2220 is highly selective for
-Gal A (Galactosidases).
L-altro-DNJ , while inactive on
-Gal A, must be screened against other lysosomal hydrolases (e.g., -Mannosidase or -Glucocerebrosidase) to ensure it does not act as a "anti-chaperone" for other pathways.
The "Goldilocks" Binding Affinity
For a chaperone to be effective, it must bind tightly at pH 7.4 (ER) but release at pH 5.0 (Lysosome).
AT2220's
increases significantly (affinity drops) as pH drops, allowing substrate competition in the lysosome.
If L-altro-DNJ were modified to bind
-Gal A, it would need to mimic this pH-dependent affinity profile to be therapeutic.
References
Asano, N., et al. (2000). In vitro inhibition and intracellular enhancement of lysosomal alpha-galactosidase A activity in Fabry lymphoblasts by 1-deoxygalactonojirimycin and its derivatives. European Journal of Biochemistry .
Fan, J.Q., Ishii, S., Asano, N., & Suzuki, Y. (1999). Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor. Nature Medicine .
Benjamin, E.R., et al. (2009).[2] The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines. Journal of Inherited Metabolic Disease .
Kato, A., et al. (2010). Synthesis and biological evaluation of 1-deoxynojirimycin and 1-deoxygalactonojirimycin isomers. Journal of Medicinal Chemistry .
In vivo half-life comparison of L-altro-DNJ vs NB-DNJ
Title: Pharmacokinetic Profiling of Iminosugars: An In Vivo Half-Life Comparison of L-altro-DNJ vs. NB-DNJ Target Audience: Pharmacokineticists, Preclinical Researchers, and Drug Development Scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Pharmacokinetic Profiling of Iminosugars: An In Vivo Half-Life Comparison of L-altro-DNJ vs. NB-DNJ
Target Audience: Pharmacokineticists, Preclinical Researchers, and Drug Development Scientists.
Executive Summary & Mechanistic Shift
The development of iminosugars for the treatment of lysosomal storage disorders (LSDs) and viral infections has historically been dominated by D-gluco configured molecules, most notably N-butyl-deoxynojirimycin (NB-DNJ, Miglustat). While NB-DNJ is a potent inhibitor of α-glucosidases and glucosylceramide synthase, its clinical and preclinical utility is severely bottlenecked by a highly unfavorable pharmacokinetic (PK) profile—specifically, a rapid in vivo clearance rate and significant off-target gastrointestinal toxicity[1][2].
Recent drug development strategies have pivoted toward L-iminosugars, such as L-altro-DNJ and its lipophilic derivatives. By inverting the stereochemistry, L-iminosugars evade the rapid renal efflux pathways and D-glycosidase off-target binding that plague their D-counterparts[3][4]. This guide provides an objective, data-driven comparison of the in vivo half-life and PK parameters of NB-DNJ versus L-altro-DNJ, supported by self-validating experimental methodologies.
The disparity in half-life between NB-DNJ and L-altro-DNJ is fundamentally rooted in their stereochemical recognition by endogenous transporters and metabolic enzymes.
NB-DNJ (D-gluco configuration): Mimics D-glucose closely enough to be recognized by various carbohydrate transporters. In murine models, NB-DNJ is highly hydrophilic and is rapidly cleared via the kidneys without significant tissue sequestration. This results in a remarkably short intravenous (IV) half-life of ~0.68 hours, necessitating high-frequency dosing (e.g., TID) or complex liposomal encapsulation (PERLs) to maintain therapeutic plasma concentrations[1][2].
L-altro-DNJ (L-altro configuration): The L-epimeric structure fundamentally alters the molecule's active site binding orientation[4]. Because it is not recognized as a standard D-sugar by renal efflux transporters, its systemic circulation is prolonged. Furthermore, L-iminosugars exhibit enhanced tissue partitioning (higher Volume of Distribution,
), allowing them to act as sustained pharmacological chaperones or selective inhibitors at significantly lower dosages without triggering the GI distress associated with intestinal D-glycosidase inhibition[3].
Clearance Pathways Visualization
Fig 1: Comparative pharmacokinetic pathways of NB-DNJ vs L-altro-DNJ highlighting clearance mechanisms.
Quantitative Pharmacokinetic Comparison
The following table summarizes the comparative PK and pharmacodynamic (PD) parameters based on murine model data.
L-configuration does not competitively inhibit intestinal D-glycosidases
Required Dosing Frequency
TID (Three times daily)
QD (Once daily)
Sustained systemic circulation and receptor residency
Self-Validating In Vivo PK Protocol: LC-MS/MS Workflow
To empirically validate the half-life differences between these iminosugars, researchers must employ highly specific bioanalytical workflows. Because iminosugars lack strong chromophores and are highly polar, standard reversed-phase HPLC-UV is inadequate. The following protocol utilizes HILIC-LC-MS/MS to ensure robust, self-validating quantification.
Phase 1: Animal Dosing & Controlled Sampling
Model Selection: Utilize 8-10 week old C57BL/6 mice to ensure a standardized metabolic baseline.
Administration: Administer the iminosugar via Intravenous (IV) bolus (e.g., 10 mg/kg) and Per Os (PO) oral gavage (e.g., 30 mg/kg).
Self-Validation Check (Baseline): Perform a pre-dose blood draw (t=0). Causality: This is critical to establish a zero-baseline and rule out endogenous isobaric interferences in the mass spectrometer.
Serial Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.
Extraction: Aliquot 20 µL of plasma. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (IS) (e.g.,
-NB-DNJ).
Causality: Acetonitrile effectively crashes plasma proteins while keeping the highly polar iminosugars dissolved in the supernatant. The matched isotopic IS is a self-validating mechanism that automatically corrects for matrix-induced ion suppression during MS ionization.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
Causality: Standard C18 reversed-phase columns fail to retain highly polar molecules like DNJ, causing them to elute in the void volume. HILIC ensures adequate retention time, peak shape, and separation from matrix salts.
Detection: Utilize Electrospray Ionization (ESI) in positive mode, operating in Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the IS.
Phase 4: Data Analysis & Quality Control
Parameter Calculation: Export concentration-time data to pharmacokinetic software (e.g., Phoenix WinNonlin). Perform Non-Compartmental Analysis (NCA) to derive
, , , and Clearance ().
Self-Validation Check (Assay Integrity): The analytical run must include Quality Control (QC) samples at low, mid, and high concentrations. The run is only validated if QCs deviate by <15% from their nominal concentrations, ensuring the integrity of the calculated half-life.
References
Minimal In Vivo Efficacy of Iminosugars in a Lethal Ebola Virus Guinea Pig Model
Source: PMC (nih.gov)
URL:[Link]
Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus In Vivo
Source: PMC (nih.gov)
URL:[Link]
Dual-Action Lipophilic Iminosugar Improves Glycemic Control in Obese Rodents by Reduction of Visceral Glycosphingolipids and Buffering of Carbohydrate Assimilation
Source: ResearchGate
URL:[Link]
Introduction of C-alkyl branches to L-iminosugars changes their active site binding orientation
Source: ResearchGate
URL:[Link]
Guide to the Proper Disposal of 1-Deoxy-L-altronojirimycin, Hydrochloride
Introduction 1-Deoxy-L-altronojirimycin, hydrochloride is a member of the iminosugar class of compounds, which are potent inhibitors of glycosidases.[1][2] These molecules serve as invaluable tools in glycobiology resear...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-Deoxy-L-altronojirimycin, hydrochloride is a member of the iminosugar class of compounds, which are potent inhibitors of glycosidases.[1][2] These molecules serve as invaluable tools in glycobiology research and are investigated for a wide range of therapeutic applications, including as antiviral agents.[1][3] As with any biologically active compound, responsible handling extends throughout its lifecycle, culminating in its proper disposal. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a clear, scientifically-grounded framework for the safe and compliant disposal of 1-Deoxy-L-altronojirimycin, hydrochloride and associated waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. While some safety data sheets (SDS) may not classify 1-Deoxy-L-altronojirimycin, hydrochloride as a hazardous substance under OSHA regulations, its potent biological activity necessitates that it be handled and disposed of with care.[4][5] It is crucial to distinguish between regulatory classifications (e.g., RCRA hazardous waste) and biological potency.[6] A compound that can manipulate cellular processes, such as glycosidase inhibition, should always be treated as a chemical waste to prevent its release into the environment.
Based on available safety data, the primary hazards are related to direct contact. Some sources classify the non-hydrochloride form or related iminosugars as causing skin and eye irritation.[7] Therefore, all forms should be handled with appropriate precautions.
Table 1: Summary of Hazard Profile for 1-Deoxynojirimycin and its Hydrochloride Salt
Hazard Category
Description
Primary Sources
Acute Toxicity
No comprehensive data is available, but it is not classified as acutely toxic.[4][5]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling or preparing 1-Deoxy-L-altronojirimycin, hydrochloride for disposal, ensure the following PPE is worn to prevent accidental exposure.[5]
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[5]
Skin Protection: A standard laboratory coat must be worn. Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[5]
Respiratory Protection: For handling larger quantities of the solid compound where dust may be generated, use of a fume hood or appropriate respiratory protection is advised.[10]
General Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]
Waste Segregation and Collection
The principle of "cradle-to-grave" waste management, as established by the EPA, holds the generator responsible for the waste from its creation to its final disposal.[6] Therefore, proper segregation at the point of generation is paramount.
Key Segregation Principles:
Do Not Dispose Down the Drain: As a biologically active compound, 1-Deoxy-L-altronojirimycin, hydrochloride should never be poured down the sink.[9][12]
Do Not Dispose in Regular Trash: Solid forms of the chemical, as well as labware contaminated with it, must not be disposed of in the regular trash.[9]
Use Designated Hazardous Waste Containers: All waste streams containing this compound must be collected in containers that are clearly labeled as "Hazardous Waste," are in good condition, and have a securely closing lid.[12] The label must also list all chemical constituents within the container.[12]
The following diagram outlines the decision-making process for segregating waste related to 1-Deoxy-L-altronojirimycin, hydrochloride.
Caption: Disposal decision workflow for 1-Deoxy-L-altronojirimycin, HCl.
Step-by-Step Disposal Procedures
Follow these protocols based on the type of waste being generated.
Protocol 4.1: Disposal of Unused or Expired Product (Bulk Quantities)
This applies to the original solid compound in its container.
Ensure Container is Sealed: Check that the original container is tightly sealed.
Label Appropriately: If not already present, affix a "Hazardous Waste" label to the container.[12]
Segregate: Store the container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[13]
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection by a licensed hazardous waste disposal company.[10]
Protocol 4.2: Disposal of Contaminated Labware and PPE
This includes items such as pipette tips, microfuge tubes, weigh boats, contaminated gloves, and absorbent paper.
Collect at Source: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a chemically resistant bag.
Label Container: Clearly label the container "Hazardous Waste" and list "1-Deoxy-L-altronojirimycin, hydrochloride" and any other chemical contaminants.[12]
Seal and Store: When the container is full, seal the bag and the container lid securely. Store it in your lab's satellite accumulation area.
Arrange for Pickup: Schedule a pickup with your institution's EH&S office.
Protocol 4.3: Decontamination and Disposal of Empty Containers
An "empty" container must be properly decontaminated before it can be disposed of as non-hazardous waste. This procedure is commonly referred to as "triple rinsing".[13]
First Rinse: Add a suitable solvent (e.g., water or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces. Cap and shake the container.
Collect Rinsate: Pour the solvent rinsate into a designated "Hazardous Waste" container for liquids. This rinsate is considered hazardous and must not be drain disposed.[13]
Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.
Dry Container: Allow the container to air-dry completely in a fume hood.
Deface Label: Completely remove or obscure the original chemical label with a permanent black marker.[13]
Final Disposal: Once triple-rinsed and the label is defaced, the container may be disposed of in the appropriate regular laboratory waste stream (e.g., glass recycling or trash).[13]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Small Spill (Solid):
Wearing appropriate PPE, gently sweep up the solid material and place it into a sealed container for disposal as hazardous waste.[5]
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
Personal Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[7]
Conclusion
The proper disposal of 1-Deoxy-L-altronojirimycin, hydrochloride is a straightforward process when guided by the principles of safety and regulatory compliance. The core tenets are to treat this biologically active compound as a chemical waste, prevent its release into the environment through drain or trash disposal, and use designated, labeled hazardous waste containers for all waste streams. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and professional responsibility.
References
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link][9]
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link][13]
Carl ROTH. (2025, March 28). Safety Data Sheet: 1-Deoxynojirimycin hydrochloride. Retrieved from [Link][4]
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link][12]
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link][6]
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link][8]
Zhou, Y., et al. (2024). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Signal Transduction and Targeted Therapy. Retrieved from [Link][1]
Best, D., et al. (2025). Borylated 5-Membered Ring Iminosugars: Synthesis and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)—Part 2. Molecules. Retrieved from [Link][14]
Alonzi, D. S., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Journal of Antimicrobial Chemotherapy. Retrieved from [Link][3]
Butters, T. D. (2013). Iminosugars: from botanical curiosities to licensed drugs. Retrieved from ResearchGate.[2]
Ghisaidoobe, A. B. T., et al. (2020). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. Molecules. Retrieved from [Link][15]